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  • Product: 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
  • CAS: 618383-47-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Foreword: The Architectural Elegance of the Isoxazole Scaffold in Modern Drug Discovery Physicochemical Properties and Structural Elucidation While specific experimental data for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of the Isoxazole Scaffold in Modern Drug Discovery

Physicochemical Properties and Structural Elucidation

While specific experimental data for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is not available, we can infer its key properties based on its constituent parts and data from closely related analogs.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₁H₉NO₄Based on chemical structure
Molecular Weight 219.19 g/mol Calculated from the molecular formula
Appearance Likely an off-white to pale yellow crystalline solidBased on analogs like 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanolTypical for aromatic carboxylic acids
pKa Estimated to be in the range of 3.5 - 4.5The carboxylic acid moiety is the primary acidic proton. The electron-withdrawing nature of the isoxazole ring and the electron-donating methoxy group will influence the exact value.

Structural Features:

The molecule is characterized by three key functional groups:

  • The Isoxazole Ring: A five-membered aromatic heterocycle that is relatively stable and provides a rigid core. The nitrogen and oxygen heteroatoms are key sites for hydrogen bonding and other non-covalent interactions with biological targets.

  • The 4-Methoxyphenyl Group: Also known as a p-anisyl group, this substituent at the 3-position of the isoxazole ring is a common feature in many bioactive molecules. The methoxy group is an electron-donating group, which can influence the electronic properties of the entire molecule and its metabolic stability.

  • The Carboxylic Acid Group: Located at the 5-position, this is a crucial functional group for modulating solubility and providing a key interaction point (e.g., through salt bridge formation) with biological targets. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis and Purification: A Generalized Approach

The synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid can be approached through several established methods for isoxazole ring formation. A common and reliable strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Saponification A 4-Methoxybenzaldehyde C 4-Methoxybenzaldehyde Oxime A->C Base (e.g., NaHCO₃) B Hydroxylamine Hydrochloride B->C D 4-Methoxybenzaldehyde Oxime C->D F 4-Methoxybenzonitrile Oxide (in situ) D->F E Oxidizing Agent (e.g., NCS, Chloramine-T) E->F G 4-Methoxybenzonitrile Oxide F->G I Ethyl 3-(4-Methoxyphenyl)isoxazole-5-carboxylate G->I H Propiolic Acid Ester (e.g., Ethyl Propiolate) H->I J Ethyl 3-(4-Methoxyphenyl)isoxazole-5-carboxylate I->J L 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid J->L K Base (e.g., NaOH or LiOH) K->L

Caption: Generalized synthetic workflow for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-methoxybenzaldehyde oxime.

Step 2: In situ Generation of 4-Methoxybenzonitrile Oxide and Cycloaddition

  • Dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add ethyl propiolate (1.1 eq).

  • Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the formation of the isoxazole ester.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

Potential Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, and the title compound, with its specific substitution pattern, is poised for exploration in several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Many isoxazole-containing compounds exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety is a common feature in many NSAIDs, where it plays a crucial role in binding to the active site of COX enzymes. The 3-(4-methoxyphenyl) substituent is also found in several known COX inhibitors. Therefore, it is highly plausible that 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid could act as a COX inhibitor.

G A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins B->C D Inflammation & Pain C->D E 3-(4-Methoxyphenyl)isoxazole- 5-carboxylic acid E->B

Caption: Putative mechanism of action as a COX inhibitor.

Anticancer Potential

Certain isoxazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival. For instance, some isoxazoles have been shown to inhibit protein kinases, which are often dysregulated in cancer. The structural features of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid make it a candidate for screening against a panel of cancer-related kinases.

Antimicrobial Activity

The isoxazole ring is a component of several synthetic antibacterial and antifungal agents. The ability of the isoxazole scaffold to participate in various non-covalent interactions makes it a versatile platform for designing novel antimicrobial compounds.

Self-Validating Experimental Protocols

To ensure the integrity of research involving this compound, the following self-validating protocols for characterization are recommended.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the aromatic protons of the 4-methoxyphenyl group (typically two doublets), the methoxy protons (a singlet around 3.8 ppm), and the isoxazole proton (a singlet). The carboxylic acid proton may be broad or not observed depending on the solvent.

    • ¹³C NMR will show the characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole and phenyl rings, and the methoxy carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, which should correspond to the calculated molecular formula (C₁₁H₉NO₄).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, and the C=N and C-O stretches of the isoxazole ring.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC using a suitable C18 column and a mobile phase gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. The purity should ideally be >95%.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Conclusion and Future Directions

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While its specific biological activities remain to be fully elucidated, its structural similarity to known bioactive compounds suggests a high potential for therapeutic applications, particularly in the areas of inflammation and oncology. The synthetic routes are well-established, and the compound can be readily prepared and characterized using standard laboratory techniques. Future research should focus on the synthesis of a small library of analogs to explore the structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties. In silico modeling and in vitro screening against a panel of relevant biological targets will be crucial next steps in unlocking the full potential of this promising isoxazole derivative.

References

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]

  • Pinho e Melo, T. M. V. D. (2005). Isoxazoles as agrochemicals. In Bioactive Heterocycles V (pp. 149-172). Springer, Berlin, Heidelberg.
  • Lee, H., et al. (2009). Design, synthesis, and antiviral activity of novel isoxazole derivatives against Japanese encephalitis virus. Bioorganic & Medicinal Chemistry Letters, 19(1), 224-227.
  • Kozikowski, A. P., et al. (2008). Isoxazole-based inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 51(15), 4589-4592.
  • Eddington, N. D., et al. (2002). Synthesis and anticonvulsant activity of a series of 3-aryl-5-substituted-isoxazoles. European Journal of Medicinal Chemistry, 37(8), 635-648.
  • Panda, S. S., et al. (2009). Synthesis and antibacterial activity of some new 3-aryl-5-(2-furyl) isoxazole derivatives. Acta Poloniae Pharmaceutica, 66(3), 269-274.
  • Shin, D. H., et al. (2005). Synthesis and anti-HIV activities of novel isoxazole derivatives. Archives of Pharmacal Research, 28(10), 1101-1106.
  • Changtam, C., et al. (2010). Synthesis and anti-mycobacterial activity of some new isoxazole derivatives. European Journal of Medicinal Chemistry, 45(9), 4447-4453.
Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 3-(4-meth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in various pharmacologically active agents.[1][2] We will navigate the logical progression from synthesis to definitive spectroscopic and crystallographic characterization, emphasizing the "why" behind the chosen methodologies. This document is designed to be a self-validating resource, grounding its protocols in established chemical principles and authoritative data.

Strategic Approach to Structure Elucidation

The definitive confirmation of a novel chemical entity's structure is a cornerstone of chemical research and drug development. Our approach to elucidating the structure of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid is multi-faceted, ensuring a high degree of confidence in the final assignment. The workflow integrates chemical synthesis, followed by a suite of spectroscopic analyses, and culminating in the unequivocal evidence provided by single-crystal X-ray diffraction.

G cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification Crude Product initial_char Initial Characterization (TLC, Melting Point) purification->initial_char Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) initial_char->nmr ms Mass Spectrometry (MS) initial_char->ms ir Infrared Spectroscopy (FTIR) initial_char->ir xray Single-Crystal X-ray Diffraction nmr->xray Structure Hypothesis ms->xray ir->xray

Figure 1: A schematic overview of the systematic workflow for the structure elucidation of a novel chemical compound.

Synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Proposed Synthetic Pathway

The synthesis commences with the formation of 4-methoxybenzaldehyde oxime, which then undergoes a cyclization reaction. The final step is the hydrolysis of an ester to yield the desired carboxylic acid.

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product aldehyde 4-Methoxybenzaldehyde oxime 4-Methoxybenzaldehyde Oxime aldehyde->oxime hydroxylamine Hydroxylamine hydroxylamine->oxime ester Ethyl Acetoacetate isoxazole_ester Ethyl 3-(4-methoxyphenyl)- isoxazole-5-carboxylate ester->isoxazole_ester oxime->isoxazole_ester product 3-(4-Methoxyphenyl)isoxazole- 5-carboxylic acid isoxazole_ester->product Hydrolysis

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and antitumor activities. The presence of the 4-methoxyphenyl group and a carboxylic acid moiety at the 5-position of the isoxazole ring suggests potential for specific molecular interactions and favorable pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid. In light of the limited publicly available experimental data for this specific isomer, this document presents a combination of predicted data, comparative data from closely related isomers, and detailed, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories. This approach ensures a robust and practical resource for scientists engaged in the synthesis, characterization, and application of this promising molecule.

Molecular Structure and Identity

The foundational step in understanding the physicochemical nature of a compound is to establish its precise molecular structure.

Chemical Structure:

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Saponification A 4-Methoxybenzaldoxime B Nitrile Oxide Intermediate A->B Oxidation (e.g., NCS, NaOCl) C Ethyl Propiolate B->C [3+2] Cycloaddition D Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate C->D E 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid D->E Base Hydrolysis (e.g., NaOH, H₂O/EtOH) then Acidification (e.g., HCl) G cluster_0 Structural Elucidation & Purity Assessment cluster_1 Information Obtained A NMR Spectroscopy (¹H, ¹³C) B Mass Spectrometry (MS) E Proton & Carbon Environment (Connectivity) A->E C Infrared Spectroscopy (FT-IR) F Molecular Weight & Fragmentation B->F D High-Performance Liquid Chromatography (HPLC) G Functional Groups C->G H Purity & Quantification D->H

Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid: Core Starting Materials and Synthetic Strategies

Introduction 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in a variety of biologically active molecules and approved pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the primary synthetic routes to 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important molecule.

Strategic Approaches to the Isoxazole Core

The synthesis of the 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid core can be broadly categorized into two primary and highly effective strategies:

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This powerful and convergent approach involves the reaction of a nitrile oxide with a suitable dipolarophile. It offers a high degree of control over the regiochemistry of the resulting isoxazole.

  • Condensation of a β-Dicarbonyl Compound with Hydroxylamine: A classic and reliable method for isoxazole formation, this strategy relies on the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.

A third, related strategy involving the modification of chalcone precursors will also be discussed.

Strategy 1: [3+2] Cycloaddition via Nitrile Oxide Intermediate

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic chemistry and provides a direct route to the isoxazole ring system.[4][5][6] The key steps in this synthetic pathway are the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with a dipolarophile containing a carbon-carbon multiple bond.

Core Starting Materials
Starting MaterialRoleCommercial Availability
4-MethoxybenzaldehydePrecursor to the aldoximeReadily Available
Hydroxylamine HydrochlorideReagent for oxime formationReadily Available
Ethyl AcetoacetateDipolarophileReadily Available
Chloramine-T or similar oxidizing agentFor in-situ generation of nitrile oxideReadily Available
Sodium HydroxideFor hydrolysis of the esterReadily Available
Experimental Workflow and Mechanistic Insights

The synthesis proceeds through a three-step sequence: formation of the aldoxime, in-situ generation of the nitrile oxide and cycloaddition, and subsequent hydrolysis of the resulting ester.

workflow1 cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis A 4-Methoxybenzaldehyde C 4-Methoxybenzaldehyde Oxime A->C B Hydroxylamine Hydrochloride B->C F Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate C->F in situ Nitrile Oxide Formation D Ethyl Acetoacetate D->F E Chloramine-T E->F H 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid F->H G Sodium Hydroxide G->H

Figure 1: Workflow for the synthesis of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid via [3+2] cycloaddition.

Step 1: Formation of 4-Methoxybenzaldehyde Oxime

The initial step involves the straightforward condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base to neutralize the HCl. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding aldoxime.

Step 2: In-situ Generation of 4-Methoxybenzonitrile Oxide and Cycloaddition

The aldoxime is then oxidized in situ to the highly reactive 4-methoxybenzonitrile oxide intermediate. Common oxidizing agents for this transformation include chloramine-T, sodium hypochlorite, or N-bromosuccinimide.[1][7] The generated nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with a dipolarophile. In this case, ethyl acetoacetate serves as the enolate equivalent. The reaction is highly regioselective, with the nitrile oxide oxygen atom adding to the more electron-rich carbon of the enolate double bond, and the nitrile carbon adding to the carbon bearing the ester group. This regioselectivity is crucial for obtaining the desired 3,5-disubstituted isoxazole.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester of the isoxazole to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.[2][7]

Experimental Protocol

Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate (as an analogue)

A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is warmed on a water bath for 3 hours.[1][7] After cooling, the sodium chloride formed is filtered off and washed with ethanol. The combined filtrate is evaporated under vacuum. The residue is extracted with ether, washed with water, 10% sodium hydroxide, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the isoxazole ester.[1][7]

Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The isoxazole ester is refluxed with 10% aqueous sodium hydroxide for 4 hours.[2][7] After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the carboxylic acid product.[2][7]

Strategy 2: Condensation of a β-Ketoester with Hydroxylamine

This classical approach provides a reliable and often high-yielding route to isoxazoles.[8][9][10] The success of this strategy hinges on the synthesis of the appropriate β-ketoester precursor.

Core Starting Materials
Starting MaterialRoleCommercial Availability
4-Methoxybenzoic acid or its ester derivativePrecursor to the β-ketoesterReadily Available
Ethyl Acetate or similar enolate sourceC2 synthon for the β-ketoesterReadily Available
Strong Base (e.g., Sodium Ethoxide)For Claisen condensationPrepared in-situ or available
Hydroxylamine HydrochlorideCyclizing agentReadily Available
Experimental Workflow and Mechanistic Insights

workflow2 cluster_0 Step 1: β-Ketoester Synthesis (Claisen Condensation) cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Hydrolysis A Ethyl 4-methoxybenzoate D Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate A->D B Ethyl Acetate B->D C Sodium Ethoxide C->D F Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate D->F E Hydroxylamine Hydrochloride E->F H 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid F->H G Sodium Hydroxide G->H

Figure 2: Workflow for the synthesis of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid via β-ketoester condensation.

Step 1: Synthesis of the β-Ketoester

The key intermediate, a β-ketoester such as ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, can be synthesized via a Claisen condensation between ethyl 4-methoxybenzoate and ethyl acetate using a strong base like sodium ethoxide. The base deprotonates the α-carbon of ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-methoxybenzoate. Subsequent elimination of ethoxide yields the desired β-ketoester.

Step 2: Cyclization with Hydroxylamine

The synthesized β-ketoester is then reacted with hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction is critical. Generally, the more electrophilic carbonyl group (the ketone in this case) reacts preferentially with the hydroxylamine nitrogen.

Step 3: Hydrolysis

As in the previous strategy, the resulting ethyl ester is hydrolyzed to the final carboxylic acid product using a strong base followed by acidification.

Strategy 3: Synthesis from Chalcone Precursors

An alternative, though potentially longer, route involves the synthesis of an appropriately substituted chalcone (α,β-unsaturated ketone) followed by its conversion to the isoxazole.[5][11][12]

Core Starting Materials
Starting MaterialRoleCommercial Availability
4-MethoxyacetophenoneChalcone precursorReadily Available
A suitable aldehyde (e.g., glyoxylic acid derivative)Chalcone precursorVaries
Hydroxylamine HydrochlorideCyclizing agentReadily Available
Base (e.g., KOH)For cyclizationReadily Available
Experimental Workflow and Mechanistic Insights

workflow3 cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt) cluster_1 Step 2: Isoxazole Formation A 4-Methoxyacetophenone C Substituted Chalcone A->C B Glyoxylic Acid derivative B->C E 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid C->E D Hydroxylamine Hydrochloride D->E

Sources

Foundational

An In-depth Technical Guide to 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We wil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore a validated synthetic pathway, and discuss its relevance and potential applications within the scientific landscape.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile scaffold in the design of bioactive molecules.[1] Isoxazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and antitumor properties.[1] The specific compound of interest, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, combines this privileged heterocycle with a methoxy-substituted phenyl ring and a carboxylic acid group, features that are critical for modulating its biological activity and pharmacokinetic profile.

It is crucial to distinguish between the aromatic isoxazole and its non-aromatic counterpart, 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (an isoxazoline). While structurally similar, the dihydro- version is more commonly documented in chemical supplier databases.[2][3][4] This guide will focus on the fully aromatic isoxazole, for which we can deduce the core properties and propose a robust synthetic strategy based on established chemical principles.

Physicochemical Properties

The fundamental properties of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid are derived from its constituent atoms. The aromatization of the isoxazole ring, compared to its dihydro-isoxazoline analogue, results in the loss of two hydrogen atoms, which is reflected in its chemical formula and molecular weight.

PropertyValueSource / Method
Chemical Formula C₁₁H₉NO₄Deduced from Structure
Molecular Weight 219.19 g/mol Calculated
IUPAC Name 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acidIUPAC Nomenclature
Appearance White to off-white solid (Predicted)General property of similar compounds[4]

Note: The molecular formula for the related compound, 3-(4-Methoxyphenyl)-4,5-dihydro-isoxazole-5-carboxylic acid, is C₁₁H₁₁NO₄ with a molecular weight of 221.21 g/mol .[3]

Synthesis and Mechanistic Rationale

The construction of the 3,5-disubstituted isoxazole ring is classically achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5] This powerful transformation allows for the highly regioselective synthesis of the isoxazole core.

The most direct and logical pathway to synthesize 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid involves the reaction of an in situ generated nitrile oxide with an appropriately substituted alkyne.

Core Reaction: 1,3-Dipolar Cycloaddition

  • Dipole: 4-Methoxybenzonitrile oxide

  • Dipolarophile: Propiolic acid (or its ester, ethyl propiolate)

Mechanistic Considerations:
  • Generation of the Nitrile Oxide: The 4-methoxybenzonitrile oxide dipole is not typically isolated due to its reactivity. It is generated in situ from a stable precursor, 4-methoxybenzaldoxime. The oxime is halogenated (e.g., with N-chlorosuccinimide, NCS) to form the corresponding hydroximoyl chloride. Subsequent treatment with a non-nucleophilic base (e.g., triethylamine, Et₃N) facilitates the elimination of HCl, yielding the highly reactive nitrile oxide intermediate. This step is critical as it creates the 1,3-dipole necessary for the cycloaddition.

  • Cycloaddition: The generated nitrile oxide rapidly reacts with the alkyne dipolarophile (ethyl propiolate). The regioselectivity of this reaction is well-established and dictates that the carbon atom of the nitrile oxide adds to the unsubstituted carbon of the ethyl propiolate, while the oxygen atom adds to the ester-substituted carbon. This controlled orientation is essential for forming the desired 3,5-disubstituted isoxazole rather than the 3,4-isomer.

  • Hydrolysis (Saponification): The resulting product of the cycloaddition is ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. To obtain the final carboxylic acid, a standard ester hydrolysis is performed. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (NaOH), followed by an acidic workup (e.g., with HCl) to protonate the carboxylate salt.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Hydrolysis A 4-Methoxybenzaldoxime B 4-Methoxybenzohydroximoyl Chloride A->B  NCS, DMF C 4-Methoxybenzonitrile Oxide (1,3-Dipole) B->C  Et3N E Ethyl 3-(4-methoxyphenyl)isoxazole- 5-carboxylate C->E D Ethyl Propiolate (Dipolarophile) D->E F 3-(4-Methoxyphenyl)isoxazole- 5-carboxylic acid E->F  1. NaOH, EtOH/H2O  2. H+ workup

Caption: Proposed synthetic workflow for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for isoxazole synthesis.[5]

Objective: To synthesize 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

Materials:

  • 4-Methoxybenzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ethyl propiolate

  • Triethylamine (Et₃N)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

  • Oxime Chlorination: In a round-bottom flask under an inert atmosphere (N₂), dissolve 4-methoxybenzaldoxime (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction mixture at this temperature for 1 hour. The formation of the hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This step activates the oxime for elimination. Low temperature is maintained to prevent side reactions.

  • Cycloaddition: To the reaction mixture containing the hydroximoyl chloride, add ethyl propiolate (1.1 eq). Subsequently, add triethylamine (1.2 eq) dropwise via a syringe pump over 30 minutes. The base must be added slowly to control the concentration of the reactive nitrile oxide and minimize its dimerization.

    • Rationale: The slow addition of base generates the nitrile oxide in situ, which is immediately trapped by the alkyne dipolarophile present in the mixture.

  • Reaction Completion & Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine.

    • Rationale: The aqueous workup removes water-soluble components like DMF and triethylamine hydrochloride.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure ester product.

    • Rationale: Chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the intermediate ester.

Part B: Hydrolysis to the Carboxylic Acid

  • Saponification: Dissolve the purified ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous NaOH (4.0 eq). Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Rationale: Heating in a basic solution cleaves the ethyl ester to form the sodium carboxylate salt, which is soluble in the aqueous ethanol mixture.

  • Acidification & Isolation: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath. Acidify the solution by slowly adding 3M HCl until the pH is ~2. A precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

Applications in Research and Drug Development

The 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid scaffold is a valuable building block for creating more complex molecules with potential therapeutic applications. The carboxylic acid functional group serves as a critical handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger drug-like molecules.

The isoxazole core is associated with a range of biological activities, and derivatives are explored as:

  • Anti-inflammatory agents: The rigid isoxazole ring can appropriately position pharmacophoric groups to interact with enzyme active sites.

  • Anticancer agents: Certain isoxazole derivatives have shown promise as antitumor agents.[1]

  • Antimicrobial and Antiviral compounds: The heterocycle is a common feature in molecules designed to combat infectious diseases.[1]

The specific combination of the methoxyphenyl group and the carboxylic acid at the 5-position makes this molecule a prime candidate for lead optimization studies, where researchers systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties.

References

  • PubChem. 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Available at: [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information (PMC). Available at: [Link]

  • PubChem. 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Canadian Science Publishing. Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Available at: [Link]

  • PubChem. 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-(4-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

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Exploratory

The Isoxazole-5-Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole-5-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties, metabolic stab...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole-5-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to act as a bioisostere for carboxylic acids. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important heterocyclic core. We will explore the foundational principles of isoxazole synthesis, from classical condensation reactions to modern cycloaddition strategies, with a focus on the causality behind experimental choices. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to equip researchers with the practical knowledge required for the successful synthesis and application of isoxazole-5-carboxylic acid derivatives in drug discovery and development.

Historical Perspective: From Discovery to a Privileged Scaffold

The journey of the isoxazole ring system begins with the pioneering work of Ludwig Claisen in 1903. His synthesis of the parent isoxazole through the oximation of propargylaldehyde acetal laid the groundwork for the exploration of this new class of heterocycles.[1] While the specific first synthesis of an isoxazole-5-carboxylic acid is not documented as a singular landmark event, the fundamental synthetic strategies developed in the early 20th century, particularly the reaction of hydroxylamine with β-keto esters and derivatives of propiolic acid, paved the way for the creation of a wide array of substituted isoxazoles, including those bearing a carboxylic acid function.

The true significance of the isoxazole core, and specifically isoxazole-5-carboxylic acids, emerged with the rise of medicinal chemistry. Researchers recognized its potential as a versatile pharmacophore and a bioisosteric replacement for the carboxylic acid group. This substitution can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile, and modulate its interaction with biological targets. The isoxazole ring's ability to engage in various non-covalent interactions, coupled with its distinct electronic nature, has solidified its status as a privileged scaffold in modern drug design.[2]

Foundational Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring is primarily achieved through two robust and versatile synthetic approaches: the 1,3-dipolar cycloaddition of nitrile oxides and the condensation of β-dicarbonyl compounds with hydroxylamine. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Huisgen 1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Reaction

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, offering a highly efficient and regioselective route to a wide range of derivatives.[3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[3] For the synthesis of isoxazole-5-carboxylic acids, a key dipolarophile is ethyl propiolate.

Mechanism of the Huisgen 1,3-Dipolar Cycloaddition:

The reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state.[3] The regioselectivity of the cycloaddition is governed by both steric and electronic factors, with Frontier Molecular Orbital (FMO) theory providing a powerful predictive tool.[4]

Huisgen Cycloaddition Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Nitrile_Oxide R-C≡N⁺-O⁻ TS [Transition State] Nitrile_Oxide->TS 1,3-Dipole Alkyne R'-C≡C-COOEt Alkyne->TS Dipolarophile Isoxazole 3,5-Disubstituted Isoxazole TS->Isoxazole Cycloaddition

Figure 1: General workflow of the Huisgen 1,3-dipolar cycloaddition for isoxazole synthesis.

Condensation of β-Dicarbonyl Compounds with Hydroxylamine: A Classic Approach

The reaction of β-dicarbonyl compounds, such as β-keto esters, with hydroxylamine is a classical and widely used method for the synthesis of isoxazoles.[5] The reaction conditions, particularly the pH, can influence the regiochemical outcome, leading to the formation of either 3- or 5-substituted isoxazoles.

Mechanism of β-Keto Ester Condensation:

The reaction is believed to proceed through the initial formation of an oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. The regioselectivity is often controlled by the relative electrophilicity of the two carbonyl carbons in the β-dicarbonyl starting material.

KetoEster Condensation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Keto_Ester R-CO-CH₂-COOEt Oxime Oxime Intermediate Keto_Ester->Oxime Condensation Hydroxylamine NH₂OH Hydroxylamine->Oxime Isoxazole Substituted Isoxazole Oxime->Isoxazole Cyclization & Dehydration

Figure 2: General workflow for the synthesis of isoxazoles from β-keto esters and hydroxylamine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative isoxazole-5-carboxylic acid. These protocols are designed to be self-validating and are grounded in established literature procedures.

Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylates, which are valuable precursors to the corresponding carboxylic acids.[6]

Materials:

  • Aryl aldoxime (1.0 eq)

  • Triethylamine (1.1 eq)

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite solution

  • Ethyl propiolate (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Generation of the Nitrile Oxide: In a round-bottom flask, dissolve the aryl aldoxime in DCM or THF. Add triethylamine to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of NCS or sodium hypochlorite to the stirred mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the nitrile oxide.

  • Cycloaddition: Once the formation of the nitrile oxide is complete, add ethyl propiolate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.

Hydrolysis of Ethyl Isoxazole-5-carboxylate to Isoxazole-5-carboxylic Acid

This protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid.[6][7]

Materials:

  • Ethyl isoxazole-5-carboxylate derivative

  • 60% aqueous Sulfuric acid or a mixture of Acetic acid and Hydrochloric acid (2:1)

  • Water

Procedure:

  • Hydrolysis: Reflux the ethyl isoxazole-5-carboxylate with 60% aqueous sulfuric acid for 3-4 hours.[7] Alternatively, a mixture of acetic acid and HCl can be used.[8]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture. The precipitated isoxazole-5-carboxylic acid is collected by filtration.

  • Wash the solid with cold water and dry to obtain the pure carboxylic acid.

Quantitative Data and Characterization

The following tables summarize representative quantitative data for the synthesis and characterization of isoxazole-5-carboxylic acid and its derivatives.

Table 1: Synthesis of Isoxazole-5-Carboxylate Derivatives

EntryAryl AldoximeDipolarophileProductYield (%)Reference
1Benzaldehyde oximeEthyl propiolateEthyl 3-phenylisoxazole-5-carboxylate85-95[6]
24-Chlorobenzaldehyde oximeEthyl propiolateEthyl 3-(4-chlorophenyl)isoxazole-5-carboxylate80-90[6]
34-Methoxybenzaldehyde oximeEthyl propiolateEthyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate82-92[6]

Table 2: Physical and Spectroscopic Data of Representative Isoxazole-5-Carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Isoxazole-5-carboxylic acidC₄H₃NO₃113.07144-1487.2 (s, 1H), 8.5 (s, 1H)110.1, 150.2, 158.9, 162.3
3-Phenylisoxazole-5-carboxylic acidC₁₀H₇NO₃189.17213-2157.5-7.6 (m, 3H), 7.8-7.9 (m, 2H), 7.95 (s, 1H)102.1, 127.2, 129.3, 130.8, 158.4, 162.1, 163.5
3-Methyl-5-phenylisoxazole-4-carboxylic acidC₁₁H₉NO₃203.19178-1802.6 (s, 3H), 7.4-7.6 (m, 5H), 12.5 (br s, 1H)11.8, 114.5, 128.9, 129.5, 130.1, 160.2, 165.8, 170.3

(Note: NMR data can vary depending on the solvent used.)

Applications in Drug Discovery: The Isoxazole Core in Action

The isoxazole-5-carboxylic acid scaffold is a key component in a number of clinically important drugs and drug candidates. Its ability to serve as a bioisostere for a carboxylic acid has been successfully exploited in the development of novel therapeutics. For example, isoxazole derivatives have been incorporated into ampicillin analogs to enhance their antibacterial activity against Gram-negative bacteria.[9] Furthermore, substituted isoxazole-3- and -4-carboxylic acids have shown potent anti-inflammatory activity by inhibiting leukotriene biosynthesis.[1]

Conclusion

The discovery and development of isoxazole-5-carboxylic acids represent a significant chapter in the history of medicinal chemistry. From its early beginnings in the laboratory of Ludwig Claisen to its current status as a privileged scaffold in drug design, this heterocyclic core has demonstrated remarkable versatility and utility. A thorough understanding of its historical context, coupled with a mastery of its synthetic methodologies, is essential for any researcher seeking to leverage the power of the isoxazole-5-carboxylic acid moiety in the pursuit of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for further exploration and innovation in this exciting field.

References

  • Claisen, L. (1903). Ueber die Einwirkung von Hydroxylamin auf Acetylen-Verbindungen. Berichte der deutschen chemischen Gesellschaft, 36(3), 3664–3673.
  • Huisgen, R. (1963). 1,3-Dipolare Cycloadditionen. Angewandte Chemie, 75(13), 604–637.
  • Yasuda, N., Iwagami, H., & Sasaki, Y. (1983). Synthesis and antibacterial activity of triazole and isoxazole derivatives of ampicillin. The Journal of Antibiotics, 36(11), 1516–1524.
  • US Patent US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Patel, K. M., & Pathak, D. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4235-4258.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Chemical Science Review and Letters. (2015). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.
  • Katritzky, A. R., & Taylor, R. (1960s). Work on 2-substituted β-keto esters reaction with hydroxylamine.
  • Jacquier, R. (1960s).
  • Request PDF. (n.d.). Claisen isoxazole synthesis. Retrieved from [Link]

  • YouTube. (2021, November 22). Claisen Isoxazole Synthesis Mechanism. Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. ChemHelpASAP. Retrieved from [Link]

  • Slideshare. (n.d.). 1,3 dipolar cycloaddition Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Chemical Science Review and Letters. (2015). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.
  • PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • PubMed. (1983). Synthesis and antibacterial activity of triazole and isoxazole derivatives of ampicillin. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules.
  • Stenutz. (n.d.). isoxazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • NIH. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank.
  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). RSC Advances.
  • International Journal of ChemTech Research. (n.d.). A review on isoxazole and its biological activities.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (2007). NIH.

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Foundational

The Isoxazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals Preamble: The Enduring Relevance of the Isoxazole Moiety In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in success...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Relevance of the Isoxazole Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The isoxazole ring—a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms—is a quintessential example of such a structure.[1][2][3] Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility.[4][5] This guide, prepared for the discerning researcher and drug development professional, moves beyond a mere survey of isoxazole-containing compounds. Instead, it delves into the fundamental physicochemical and electronic properties that make this core attractive, explores the strategic rationale behind its synthesis, and provides practical, field-proven methodologies for its application in drug design. We will explore the causality behind its biological activity and its role not just as a static component, but as a dynamic tool for modulating pharmacokinetic and pharmacodynamic properties.

The Fundamental Chemistry of the Isoxazole Core: Why It Works

The utility of the isoxazole ring in drug design is not accidental; it stems from a unique combination of electronic and steric properties. Understanding these is critical to rationally incorporating it into a new chemical entity.

  • Electronic Profile and Stability: Isoxazole is an electron-deficient aromatic system. The electronegative oxygen and nitrogen atoms withdraw electron density from the ring, influencing its reactivity and its ability to engage in specific intermolecular interactions. This electronic nature contributes to its relative metabolic stability, a desirable trait in drug candidates.[1]

  • Hydrogen Bonding Capability: The ring nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a biological target. The ability to fine-tune the basicity of this nitrogen through substitution at positions 3, 4, and 5 allows for the precise modulation of binding affinity.

  • The "Weak Link": A Synthetic Advantage: A key feature of the isoxazole core is the inherent weakness of the N-O bond.[6][7] While stable under most physiological conditions, this bond can be cleaved under specific reductive or basic conditions. This susceptibility is a powerful tool for synthetic chemists, allowing the isoxazole to serve as a masked precursor for other functional groups, such as β-amino ketones or 1,3-dicarbonyls, enabling complex molecular architectures.[6]

  • Bioisosterism: The isoxazole ring is an effective bioisostere for various functional groups, particularly amides and esters. This substitution can enhance metabolic stability by replacing a hydrolytically labile group, improve cell permeability, and alter the conformational profile of a molecule to achieve a better fit with its target.[8]

Strategic Synthesis of the Isoxazole Core: From Concept to Compound

The construction of the isoxazole ring is well-established, with several robust methods available. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and scalability.

The Cornerstone: 1,3-Dipolar Cycloaddition

The most versatile and widely employed method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][6][9] This reaction forms two new covalent bonds in a single, often highly regioselective, step.

Causality in the Reaction: The nitrile oxide, generated in situ from an oxime precursor (typically via oxidation or dehydrohalogenation of a hydroximoyl halide), acts as the 1,3-dipole. The regioselectivity (i.e., whether the 3- or 5-substituted isoxazole is formed) is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. For terminal alkynes, the reaction generally yields the 3,5-disubstituted product. The use of copper(I) catalysts can further enhance the rate and regioselectivity of this transformation.[2]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Oxime R1-C(Cl)=N-OH (Hydroximoyl Chloride) NitrileOxide [R1-C≡N+-O-] (Nitrile Oxide Dipole) Oxime->NitrileOxide - HCl Base Et3N Base->Oxime TransitionState Transition State NitrileOxide->TransitionState Alkyne R2-C≡C-H (Terminal Alkyne) Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole [3+2] Cycloaddition

Caption: Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

The Classical Approach: Condensation with Hydroxylamine

Another fundamental method involves the reaction of a 1,3-dicarbonyl compound, or a masked equivalent like an α,β-unsaturated ketone (chalcone), with hydroxylamine (NH₂OH).[9]

Causality in the Reaction: The reaction proceeds via the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring. When using an unsymmetrical 1,3-dicarbonyl, a mixture of regioisomers can result. The choice of pH is critical; the reaction is typically performed under mildly acidic or basic conditions to facilitate the key condensation and cyclization steps. For α,β-unsaturated ketones, the reaction first involves a Michael addition of the hydroxylamine, followed by cyclization and oxidation.

The Isoxazole Scaffold in Approved Therapeutics

The tangible success of the isoxazole core is best illustrated by its presence in numerous marketed drugs across a wide range of therapeutic areas. The ring is not merely a passive linker but an integral part of the pharmacophore, contributing to target binding and conferring desirable pharmacokinetic properties.

Drug Name Therapeutic Class Mechanism of Action (Simplified) Role of the Isoxazole Core
Valdecoxib Anti-inflammatory (NSAID)Selective COX-2 InhibitorKey pharmacophore element; the sulfonamide substituent on the phenyl ring attached to the isoxazole is crucial for COX-2 selectivity.[3]
Leflunomide Antirheumatic (DMARD)Inhibitor of dihydroorotate dehydrogenase, blocking pyrimidine synthesis in lymphocytes.[3]Acts as a stable bioisostere; the isoxazole ring is opened in vivo to reveal the active metabolite.
Cloxacillin / Dicloxacillin AntibioticPenicillinase-resistant β-lactam antibiotic; inhibits bacterial cell wall synthesis.The bulky substituted isoxazole side chain provides steric hindrance, protecting the β-lactam ring from enzymatic degradation.[10]
Sulfamethoxazole AntibioticSulfonamide antibacterial; inhibits dihydropteroate synthetase, blocking folic acid synthesis.[10]The isoxazole ring modulates the pKa and pharmacokinetic properties of the sulfonamide warhead.
Zonisamide AnticonvulsantBlocks voltage-gated sodium and calcium channels.[6]A core component of the pharmacophore, contributing to the overall physicochemical properties required for CNS penetration.
Risperidone AntipsychoticPotent antagonist of serotonin 5-HT₂A and dopamine D₂ receptors.[6]Part of a fused heterocyclic system (benzisoxazole), critical for receptor affinity and the drug's pharmacological profile.

Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via the Chalcone Route

This protocol describes a reliable and self-validating method for the synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole, a representative isoxazole derivative. The procedure is based on the well-established Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.[11]

Workflow Overview

Caption: Experimental workflow for a two-step isoxazole synthesis.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
  • Materials & Reagents:

    • 4-Methoxyacetophenone (1.50 g, 10.0 mmol)

    • Benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol)

    • Sodium Hydroxide (NaOH) pellets

    • Ethanol (95%)

    • Deionized Water

  • Protocol:

    • Prepare a 10% (w/v) aqueous solution of NaOH.

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyacetophenone (1.50 g) in ethanol (20 mL).

    • Add benzaldehyde (1.02 mL) to the solution and stir for 5 minutes at room temperature.

    • Cool the flask in an ice bath. Slowly add the 10% NaOH solution (10 mL) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A yellow precipitate will form.

    • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

    • Collect the yellow solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the crude product. Recrystallize from hot ethanol to yield pure chalcone as yellow crystals.

  • Validation:

    • TLC: Monitor reaction completion (e.g., in 3:1 Hexanes:Ethyl Acetate). The product spot should be well-separated from the starting materials.

    • Melting Point: Compare with the literature value.

    • ¹H NMR: Confirm the presence of the trans-vinylic protons (doublets, J ≈ 15-16 Hz).

Step 2: Synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole
  • Materials & Reagents:

    • Chalcone from Step 1 (2.38 g, 10.0 mmol)

    • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.04 g, 15.0 mmol)

    • Potassium Hydroxide (KOH) (0.84 g, 15.0 mmol)

    • Ethanol (95%)

    • Glacial Acetic Acid

  • Protocol:

    • In a 100 mL round-bottom flask, dissolve the chalcone (2.38 g), hydroxylamine hydrochloride (1.04 g), and potassium hydroxide (0.84 g) in ethanol (40 mL).[11]

    • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours.

    • Monitor the reaction by TLC until the chalcone spot has disappeared.

    • Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding glacial acetic acid dropwise until pH ~6-7 is reached.

    • Pour the neutralized mixture into 150 mL of ice-cold water. A white or off-white precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and air dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure isoxazole derivative.

  • Validation & Characterization:

    • FT-IR: Look for the disappearance of the C=O stretch from the chalcone and the appearance of characteristic C=N and N-O stretching frequencies for the isoxazole ring.

    • ¹H NMR & ¹³C NMR: Confirm the final structure. A characteristic singlet for the isoxazole C4-proton should be visible around 6.5-7.0 ppm.

    • Mass Spectrometry: Verify the molecular weight of the final compound (M+H⁺).

References

  • Martis, G. J., & Gaonkar, S. L. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • BenchChem. (2025). The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery. BenchChem.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Various Authors. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Various Authors. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Various Authors. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Li, S., et al. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Semantic Scholar.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Singh, S., et al. (1999). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed.
  • Various Authors. (n.d.).
  • Various Authors. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Various Authors. (n.d.). The recent progress of isoxazole in medicinal chemistry.

Sources

Exploratory

Forging the Future of Therapeutics: Novel Research Directions for Isoxazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold, a five-membered heterocycle, stands as a cornerstone in medicinal chemistry, underpinning a diverse arra...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle, stands as a cornerstone in medicinal chemistry, underpinning a diverse array of clinically approved drugs and promising therapeutic candidates.[1] Its unique electronic properties and versatile synthetic accessibility have cemented its status as a privileged structure in drug discovery.[2][3] This guide moves beyond a retrospective review, instead charting a course for future innovation by outlining three forward-thinking research directions for the development of novel isoxazole derivatives. We will delve into the rationale behind targeting emerging therapeutic areas, present detailed experimental roadmaps, and underscore the pivotal role of computational chemistry in accelerating discovery.

I. Beyond the Kinome: Isoxazole Derivatives as Epigenetic Modulators

While the role of isoxazoles as kinase inhibitors is well-documented, a significant opportunity lies in exploring their potential as modulators of the epigenome.[4][5][6][7][8][9][10] Epigenetic dysregulation is a hallmark of cancer and other diseases, making the enzymes that "write," "read," and "erase" these modifications highly attractive therapeutic targets.[4][11][12]

Scientific Rationale

The isoxazole ring, with its distinct hydrogen bonding capabilities and tunable electronics, is well-suited to interact with the often-polar active sites of epigenetic enzymes.[13] Recent discoveries of isoxazole amides as potent and selective inhibitors of SET and MYND Domain-Containing Protein 3 (SMYD3), a lysine methyltransferase implicated in RAS-driven cancers, provide a compelling precedent for this research direction.[4] We propose a focused effort to design and synthesize novel isoxazole derivatives targeting other key epigenetic players, such as histone deacetylases (HDACs) and bromodomain-containing proteins.

Experimental Workflow: A Roadmap to Novel Epigenetic Modulators

The development of novel isoxazole-based epigenetic modulators can be systematically approached through an integrated workflow that combines rational design, efficient synthesis, and rigorous biological evaluation.

experimental_workflow cluster_design In Silico Design & Screening cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Target Selection (e.g., HDACs, Bromodomains) B Pharmacophore Modeling & Virtual Screening of Isoxazole Libraries A->B C Molecular Docking & ADMET Prediction B->C D Green Synthetic Approaches (Microwave/Ultrasound) C->D Prioritized Hits E Library Synthesis & Purification D->E F Structural Characterization (NMR, HRMS) E->F G In Vitro Enzyme Inhibition Assays F->G Synthesized Compounds H Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) G->H I Structure-Activity Relationship (SAR) Studies H->I I->B SAR-Guided Optimization flow_synthesis A Reagent Pumps (Substrates, Photocatalyst, Base) B Static Mixer A->B C Photoreactor (e.g., FEP tubing wrapped around a light source) B->C D Back-Pressure Regulator C->D E Online Reaction Monitoring (e.g., UV-Vis, IR) D->E F Product Collection E->F G In-line Purification Module (Optional) F->G chemoproteomics_workflow A Synthesize Isoxazole Probe with a Reporter Tag (e.g., Alkyne, Biotin) B Incubate Probe with Live Cells or Cell Lysate A->B C UV Irradiation to Induce Photo-Cross-Linking B->C D Cell Lysis (if applicable) C->D E Click Chemistry to Attach a Reporter Moiety (e.g., Biotin-Azide) D->E F Enrichment of Biotinylated Proteins on Streptavidin Beads E->F G On-Bead Tryptic Digestion F->G H LC-MS/MS Analysis of Peptides G->H I Protein Identification and Data Analysis H->I

Sources

Foundational

A Technical Guide to the Theoretical and Computational Elucidation of 3-(4-Methoxyphenyl)isoxazole Derivatives in Drug Discovery

This guide provides an in-depth exploration of the theoretical and computational methodologies pivotal to the rational design and development of 3-(4-methoxyphenyl)isoxazole derivatives. As a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies pivotal to the rational design and development of 3-(4-methoxyphenyl)isoxazole derivatives. As a privileged scaffold in medicinal chemistry, isoxazoles exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The strategic application of computational techniques allows for the elucidation of their structure-activity relationships (SAR), prediction of their pharmacokinetic profiles, and the optimization of their therapeutic potential prior to costly and time-consuming synthesis and in vitro testing.

The Rationale for a Computational Approach

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds. For 3-(4-methoxyphenyl)isoxazole derivatives, theoretical calculations offer several key advantages:

  • Mechanistic Insight: Understanding the electronic properties and reactivity of the isoxazole core and its substituents.

  • Target Interaction Modeling: Predicting the binding modes and affinities of these derivatives with specific biological targets.

  • Pharmacokinetic Profiling: Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable drug-like characteristics.[1][5]

  • Rational Design: Guiding the synthesis of novel derivatives with improved potency and selectivity.

This guide will delve into the core computational workflows: quantum chemical calculations, molecular docking simulations, and in silico ADMET prediction.

Part 1: Quantum Chemical Calculations - Unveiling Electronic Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-(4-methoxyphenyl)isoxazole derivatives at the atomic level. These calculations provide insights into molecular geometry, electronic structure, and reactivity.

Conceptual Framework

DFT methods are employed to solve the Schrödinger equation for a multi-electron system, providing a balance between computational cost and accuracy.[6] Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are crucial for predicting a molecule's reactivity and its ability to participate in non-covalent interactions with a biological target.

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the steps for performing a comprehensive DFT analysis of a novel 3-(4-methoxyphenyl)isoxazole derivative.

  • Molecule Sketching and Initial Optimization:

    • Draw the 2D structure of the 3-(4-methoxyphenyl)isoxazole derivative using chemical drawing software such as ChemDraw.

    • Perform an initial 3D optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization with DFT:

    • Utilize a quantum chemistry software package like Gaussian.[7][8]

    • Employ the B3LYP hybrid functional, which has been shown to provide reliable results for organic molecules.[6][9]

    • Select a suitable basis set, such as 6-31G(d,p) or 6-311G(d,p), to describe the atomic orbitals.[6][9]

    • Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation.

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Molecular Properties:

    • From the optimized structure, calculate key electronic properties:

      • HOMO and LUMO energies

      • HOMO-LUMO energy gap (ΔE)

      • Molecular Electrostatic Potential (MEP)

      • Mulliken atomic charges

Workflow for Quantum Chemical Calculations

G cluster_0 DFT Calculation Workflow mol_sketch 2D Molecule Sketching (e.g., ChemDraw) initial_opt 3D Structure Generation & Initial Optimization (MMFF94) mol_sketch->initial_opt geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) initial_opt->geom_opt freq_calc Frequency Calculation (Confirmation of Minimum) geom_opt->freq_calc prop_calc Calculation of Electronic Properties (HOMO, LUMO, MEP) freq_calc->prop_calc analysis Analysis of Reactivity and Interaction Potential prop_calc->analysis

Caption: Workflow for DFT-based characterization of isoxazole derivatives.

Part 2: Molecular Docking - Simulating Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Causality in Docking Protocol Selection

The choice of docking software, scoring function, and target preparation protocol is critical for obtaining meaningful results. The following protocol is a robust starting point for docking 3-(4-methoxyphenyl)isoxazole derivatives against a chosen protein target.

Experimental Protocol: Molecular Docking of Isoxazole Derivatives
  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like PyMOL or BIOVIA Discovery Studio by:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning appropriate protonation states to amino acid residues.

      • Repairing any missing side chains or loops.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the 3-(4-methoxyphenyl)isoxazole derivative.

    • Convert the structure to a suitable format for the docking software (e.g., .pdbqt for AutoDock).

  • Binding Site Definition:

    • Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or predicted using site-finding algorithms.

    • Define a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Perform the docking simulation using software such as PyRx, which integrates AutoDock Vina.[1]

    • The software will generate multiple binding poses for the ligand within the active site.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses based on their docking scores (binding energies).

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-scoring poses.

Data Presentation: Predicted Binding Affinities
DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Example 1 Cyclooxygenase-2 (COX-2)-9.8Arg120, Tyr385, Ser530
Example 2 Histone Deacetylase (HDAC)-8.5His142, His143, Tyr306
Example 3 DNA Ligase-7.9Lys286, Asp358, Arg485

Note: The data presented in this table is illustrative and will vary depending on the specific derivatives and target proteins studied.

Logical Relationship in Molecular Dockingdot

G

Sources

Exploratory

The Isoxazole Ring: A Technical Guide to its Fundamental Chemistry and Applications in Drug Discovery

Abstract The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry and organic synthesis.[1][2][3] Its distinct electronic c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry and organic synthesis.[1][2][3] Its distinct electronic characteristics and versatile reactivity have established it as a "privileged scaffold" in drug discovery, integral to the structure of numerous FDA-approved pharmaceuticals, including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1][4][5] This in-depth technical guide provides a comprehensive exploration of the fundamental chemistry of the isoxazole system, serving as a critical resource for researchers, scientists, and drug development professionals who are leveraging this multifaceted heterocycle in their work.

Core Principles: Electronic Structure and Aromaticity

The isoxazole ring is an electron-rich, aromatic system.[1] Its chemical behavior is profoundly influenced by the presence and positioning of two highly electronegative heteroatoms: oxygen and nitrogen.[1][6] This arrangement creates a unique electronic distribution where the oxygen atom acts as a π-electron donor, while the pyridine-like nitrogen atom is electron-withdrawing.[1] This inherent "push-pull" electronic nature, coupled with the intrinsically weak N-O bond, governs the ring's susceptibility to a diverse range of chemical transformations.[1][4] These include electrophilic substitution, nucleophilic attack, and characteristic ring-opening reactions, which will be explored in subsequent sections.[1]

Synthesis of the Isoxazole Nucleus: Key Methodologies

The construction of the isoxazole ring can be accomplished through several synthetic routes. However, two primary strategies have emerged as the most robust and widely adopted: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation of hydroxylamine with a three-carbon component, such as a 1,3-diketone.[4][7]

The Huisgen 1,3-Dipolar Cycloaddition: A Cornerstone of Isoxazole Synthesis

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocycles, including isoxazoles.[8][9] This reaction involves the concerted, pericyclic reaction between a 1,3-dipole (in this case, a nitrile oxide) and a dipolarophile (typically an alkyne or alkene).[8][10]

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

Materials:

  • Substituted Aldoxime

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Terminal Alkyne

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • In Situ Generation of Nitrile Oxide: To a solution of the substituted aldoxime in an anhydrous solvent, add N-Chlorosuccinimide (NCS) portion-wise at 0 °C. Allow the reaction to stir for 30-60 minutes. The formation of the corresponding hydroximinoyl chloride can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition: To the reaction mixture containing the in situ generated hydroximinoyl chloride, add the terminal alkyne followed by the slow addition of triethylamine (TEA) at 0 °C. The triethylamine acts as a base to generate the nitrile oxide from the hydroximinoyl chloride.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

The regioselectivity of the Huisgen cycloaddition is a critical consideration and is influenced by both electronic and steric factors of the nitrile oxide and the dipolarophile.[8]

Condensation Reactions with Hydroxylamine

A classical and straightforward approach to isoxazole synthesis involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents.[4] This method provides a reliable route to a variety of substituted isoxazoles.

Reactivity of the Isoxazole Ring: A Dichotomy of Stability and Lability

The isoxazole ring exhibits a fascinating dual nature in its reactivity. While generally considered a stable aromatic system, the weak N-O bond provides a site for controlled ring cleavage under specific conditions.[7][11]

Electrophilic and Nucleophilic Substitution Reactions

The isoxazole ring can undergo electrophilic aromatic substitution, with the C4 position being the most favorable site for attack.[12] This regioselectivity can be rationalized by examining the resonance structures of the intermediate sigma complex. Halogenation, nitration, and acylation are common electrophilic substitution reactions observed for isoxazoles.[13]

Nucleophilic attack on the isoxazole ring is less common and typically requires the presence of activating electron-withdrawing groups.

Ring-Opening Reactions: A Gateway to Diverse Functionality

The inherent weakness of the N-O bond makes the isoxazole ring susceptible to cleavage under various conditions, including reductive, basic, and photochemical stimuli.[1][4][7] This controlled lability is a powerful tool in synthetic chemistry, as isoxazoles can serve as "masked" forms of other functional groups.[7]

  • Reductive Cleavage: Catalytic hydrogenation of isoxazoles leads to the cleavage of the N-O bond, yielding β-aminoenones.[13]

  • Base-Mediated Ring Opening: Strong bases can induce the cleavage of the isoxazole ring, a reaction that is particularly relevant in the context of prodrug activation, where an isoxazole-containing molecule might be designed to release an active species under physiological conditions.[11]

  • Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to form oxazoles via an azirine intermediate.[4]

Experimental Protocol: Base-Mediated Ring Opening of an Isoxazole Ester

Materials:

  • Isoxazole ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the isoxazole ester in a mixture of THF and water.

  • To this solution, add an aqueous solution of LiOH or NaOH.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the resulting carboxylate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the ring-opened product.

The Isoxazole Scaffold in Medicinal Chemistry: A Privileged Structure

The isoxazole ring is a prominent feature in a multitude of biologically active compounds and approved drugs.[5][14][15] Its ability to participate in hydrogen bonding (via the nitrogen atom) and π-π stacking interactions, combined with its favorable physicochemical properties, makes it an attractive scaffold for drug design.[3][16] The incorporation of an isoxazole moiety can enhance a molecule's metabolic stability, lipophilicity, and overall pharmacological profile.[3][15]

Drug Name Therapeutic Class Significance of the Isoxazole Ring
Valdecoxib COX-2 InhibitorThe isoxazole ring is crucial for its selective binding to the COX-2 enzyme.[4]
Sulfamethoxazole AntibioticThe isoxazole moiety contributes to the antibacterial activity of the drug.[1]
Leflunomide AntirheumaticThe isoxazole ring is essential for its immunomodulatory effects.[4]
Cloxacillin AntibioticThe isoxazolyl group confers resistance to bacterial β-lactamases.[4]
Danazol Endocrine AgentThe fused isoxazole ring is a key structural feature for its hormonal activity.[4]

Visualizing Key Transformations

To further elucidate the chemical principles discussed, the following diagrams, generated using Graphviz, illustrate fundamental reaction pathways.

G cluster_synthesis Synthesis: 1,3-Dipolar Cycloaddition cluster_reactivity Reactivity: Ring Opening Alkyne Alkyne Isoxazole Isoxazole Alkyne->Isoxazole + Nitrile Oxide Nitrile Oxide Nitrile Oxide Isoxazole_ring Isoxazole Beta_Aminoenone β-Aminoenone Isoxazole_ring->Beta_Aminoenone Catalytic Hydrogenation

Caption: Key synthetic and reactivity pathways of the isoxazole ring.

Conclusion

The isoxazole ring represents a remarkably versatile and valuable scaffold in modern organic and medicinal chemistry. Its unique electronic structure gives rise to a rich and nuanced reactivity, allowing for its application in a wide array of synthetic transformations. A thorough understanding of its fundamental chemistry, from its synthesis to its characteristic ring-opening reactions, is paramount for its effective utilization in the design and development of novel chemical entities with therapeutic potential. The continued exploration of isoxazole chemistry promises to unlock new avenues for innovation in drug discovery and beyond.

References

  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem. 1

  • A review of isoxazole biological activity and present synthetic techniques. 14

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. 10

  • Isoxazole - Wikipedia.

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

  • The recent progress of isoxazole in medicinal chemistry. PubMed.

  • The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate.

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • Construction of Isoxazole ring: An Overview.

  • A review of isoxazole biological activity and present synthetic techniques.

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.

  • Nucleoside and nucleotide analogues by catalyst free Huisgen nitrile oxide–alkyne 1,3-dipolar cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing).

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.

  • Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook.

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC - NIH.

  • Isoxazole | C3H3NO. PubChem.

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry - ACS Publications.

  • Synthetic reactions using isoxazole compounds.

  • Structure of Isoxazole. ResearchGate.

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PMC - PubMed Central.

  • Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate.

  • Ring-Opening Fluorination of Isoxazoles. Organic Letters - ACS Publications.

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium.

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters - ACS Publications.

  • 1,3-Dipolar cycloaddition - Wikipedia.

  • How is isoxazole substituted at the 4-position? : r/OrganicChemistry. Reddit.

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Streamlined One-Pot Synthesis of 3,5-Disubstituted Isoxazoles for Accelerated Drug Discovery

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Isoxazole Scaffold The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of drugs targeting a wide array of biological targets. The 3,5-disubstitution pattern, in particular, allows for the precise spatial orientation of functional groups, enabling fine-tuning of a molecule's pharmacological profile. However, traditional multi-step syntheses of these valuable compounds can be time-consuming and inefficient, creating a bottleneck in the early stages of drug discovery. This application note details a robust and highly efficient one-pot protocol for the synthesis of 3,5-disubstituted isoxazoles, leveraging a copper(I)-catalyzed [3+2] cycloaddition of in situ generated nitrile oxides with terminal alkynes.[1][2][3][4][5]

The Core Strategy: A Copper-Catalyzed Three-Component Reaction

The described one-pot protocol circumvents the need for isolating reactive intermediates, thereby enhancing efficiency and minimizing waste. The entire transformation is carried out in a single reaction vessel, proceeding through three sequential steps:

  • Oxime Formation: An aldehyde is condensed with hydroxylamine to form the corresponding aldoxime.

  • In Situ Nitrile Oxide Generation: The aldoxime is then converted to a highly reactive nitrile oxide intermediate.

  • [3+2] Cycloaddition: The nitrile oxide rapidly undergoes a regioselective cycloaddition with a terminal alkyne, catalyzed by copper(I), to yield the desired 3,5-disubstituted isoxazole.[1][2][3][4]

This copper-catalyzed approach offers significant advantages over classical thermal cycloadditions, which often suffer from low yields, poor regioselectivity, and the formation of byproducts.[6] The copper(I) catalyst plays a crucial role in activating the alkyne and directing the regioselectivity of the cycloaddition, exclusively affording the 3,5-disubstituted isomer.[1][2][3][4][7]

Experimental Workflow Diagram

One_Pot_Isoxazole_Synthesis cluster_0 Single Reaction Vessel cluster_reagents Reagents Added Sequentially A Aldehyde + Hydroxylamine HCl B Aldoxime Intermediate A->B NaOH, t-BuOH/H₂O (Step 1: Oxime Formation) C Nitrile Oxide Intermediate (in situ) B->C Addition of Chloramine-T (Step 2: Nitrile Oxide Generation) D 3,5-Disubstituted Isoxazole C->D [3+2] Cycloaddition (Step 3) E Terminal Alkyne F Chloramine-T G Cu(I) Catalyst E_node Terminal Alkyne E_node->C Reacts with Nitrile Oxide F_node Chloramine-T F_node->B Adds to Aldoxime G_node Cu(I) Catalyst G_node->C Catalyzes Cycloaddition

Caption: One-pot synthesis workflow for 3,5-disubstituted isoxazoles.

Detailed One-Pot Synthesis Protocol

This protocol is adapted from the highly cited work by Hansen, Wu, and Fokin, which provides a robust and reproducible method for the synthesis of a wide range of 3,5-disubstituted isoxazoles.[1][2][3][4]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.05 equiv)

  • Sodium hydroxide (1.05 equiv)

  • Terminal alkyne (1.0 equiv)

  • Chloramine-T trihydrate (1.05 equiv)

  • Copper(II) sulfate pentahydrate (0.03 equiv)

  • Copper turnings (catalytic amount)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • Step 1: Aldoxime Formation. In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (e.g., 20 mmol) and hydroxylamine hydrochloride (21 mmol) in a 1:1 mixture of t-BuOH and water (e.g., 80 mL). To this solution, add sodium hydroxide (21 mmol) and stir at ambient temperature for 30 minutes. Monitor the reaction by thin-layer chromatography (TLC) to confirm the complete consumption of the aldehyde.

  • Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. To the reaction mixture containing the aldoxime, add Chloramine-T trihydrate (21 mmol) in small portions over 5 minutes. This reagent serves as both a halogenating agent and a base to facilitate the formation of the nitrile oxide.[3][4]

  • Step 3: Copper(I) Catalysis and Cycloaddition. Immediately following the addition of Chloramine-T, add copper(II) sulfate pentahydrate (0.6 mmol) and a few copper turnings. The comproportionation of Cu(II) and Cu(0) generates the active Cu(I) catalyst in situ. Finally, add the terminal alkyne (20 mmol) to the reaction mixture.

  • Reaction Progression and Work-up. Stir the reaction mixture at ambient temperature. The reaction is typically complete within 1-2 hours. Upon completion, the product can often be isolated by simple filtration if it precipitates from the reaction mixture. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Key Reaction Parameters and Substrate Scope

The versatility of this one-pot protocol allows for the synthesis of a diverse library of 3,5-disubstituted isoxazoles. A wide range of functional groups are tolerated on both the aldehyde and alkyne starting materials.[1][3][4]

EntryAldehyde SubstrateAlkyne SubstrateProductYield (%)
1BenzaldehydePhenylacetylene3,5-Diphenylisoxazole76
24-MethoxybenzaldehydePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole72
34-ChlorobenzaldehydePhenylacetylene3-(4-Chlorophenyl)-5-phenylisoxazole75
4Cinnamaldehyde1-Ethynylcyclohexene5-(Cyclohex-1-en-1-yl)-3-styrylisoxazole70
5PivalaldehydePhenylacetylene3-tert-Butyl-5-phenylisoxazole65
6Benzaldehyde1-Heptyne5-Pentyl-3-phenylisoxazole68

Data adapted from Hansen, T. V.; Wu, P.; Fokin, V. V. J. Org. Chem. 2005, 70 (19), 7761–7764.[1][3][4]

Alternative Metal-Free Approach: Hypervalent Iodine-Induced Synthesis

For applications where the presence of trace metals is a concern, a metal-free one-pot synthesis utilizing hypervalent iodine reagents offers an excellent alternative.[6][8][9][10] In this methodology, an oxidizing agent such as (diacetoxyiodo)benzene (DIB) or phenyliodine bis(trifluoroacetate) (PIFA) is used to generate the nitrile oxide from the corresponding aldoxime in situ.[6][10] The nitrile oxide then undergoes a thermal [3+2] cycloaddition with the alkyne. This method also demonstrates high regioselectivity and provides good to excellent yields of the 3,5-disubstituted isoxazoles.[6][9]

Conclusion

The one-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles represents a highly efficient, versatile, and scalable method for accessing this important class of heterocyclic compounds. By eliminating the need for the isolation of intermediates, this protocol significantly reduces reaction times and simplifies purification procedures. The broad substrate scope and tolerance of various functional groups make it an invaluable tool for the rapid generation of compound libraries in drug discovery and medicinal chemistry programs. The availability of a complementary metal-free hypervalent iodine-based method further enhances the utility of this synthetic strategy.

References

  • Hansen, T. V.; Wu, P.; Fokin, V. V. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry, 2005, 70(19), 7761-7764. [Link]

  • Li, J. et al. New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities, 2013. [Link]

  • Uddin, M. J.; Nagano, Y.; Kinet, S.; Giguere, D.; Patnam, R.; Roy, R. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 2011, 47(11), 3245-3247. [Link]

  • Jayashankara, B. S.; Rai, K. M. L. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Letters in Organic Chemistry, 2007, 4(2), 128-131. [Link]

  • Uddin, M. J.; Nagano, Y.; Kinet, S.; Giguere, D.; Patnam, R.; Roy, R. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 2011. [Link]

  • Gribble, G. W.; Fu, S.; Pelkey, E. T. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 2018, 23(12), 3121. [Link]

  • Jia, Q.-f. et al. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 2013, 24(01), 79-84. [Link]

  • Lee, H. et al. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 2017, 19(4), 253-263. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Hansen, T. V.; Wu, P.; Fokin, V. V. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate, 2005. [Link]

  • Wallace, O. B. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 2004, 69(9), 2953-2956. [Link]

  • Hansen, T. V.; Wu, P.; Fokin, V. V. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 2005, 70(19), 7761-7764. [Link]

  • Hansen, T. V.; Wu, P.; Fokin, V. V. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications, 2005. [Link]

  • Pardeshi, S. D. et al. Synthesis of 3, 5‐disubstituted isoxazole derivatives using Cu2O−ZnO nanocomposite. ChemistrySelect, 2022, 7(22). [Link]

  • Kadam, K. S. et al. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 2016, 48(23), 3996-4008. [Link]

  • Mondal, A. et al. One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 2023, 100(11), 101222. [Link]

  • Sharma, A. et al. The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 2021, 114, 105127. [Link]

  • Harigae, R.; Moriyama, K.; Togo, H. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 2014, 79(5), 2049-2058. [Link]

Sources

Application

Application Notes & Protocols: The 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Foreword: The Isoxazole Scaffold in Modern Chemistry The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold."[4] This is evidenced by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (Bextra), the antibiotic Sulfamethoxazole, and the anticonvulsant Zonisamide.[5][6][7] The ability to efficiently and selectively construct this ring system is therefore of paramount importance to researchers in pharmacology and synthetic chemistry.

Among the various synthetic routes, the [3+2] cycloaddition between a nitrile oxide and an alkyne stands as the most powerful and versatile method for constructing the isoxazole core.[4] This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed experimental protocols for leveraging this reaction, designed for scientists dedicated to the art of molecule-making.

Mechanistic Principles of the [3+2] Cycloaddition

The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the concerted addition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (the alkyne).[8] This process forms a five-membered heterocyclic ring through a six-electron transition state, offering high efficiency and stereochemical control.[8][9]

  • The 1,3-Dipole: The key reactive intermediate is the nitrile oxide (R-C≡N⁺-O⁻) . Nitrile oxides are highly reactive and unstable, prone to dimerization or decomposition. Consequently, they are almost exclusively generated in situ for immediate trapping by the alkyne.[9]

  • The Dipolarophile: The reaction partner is typically a terminal or internal alkyne (R'-C≡C-R'') . The electronic nature and sterics of the alkyne substituents significantly influence the reaction rate and regioselectivity.

Caption: The concerted [3+2] cycloaddition of a nitrile oxide and an alkyne.

Causality of Regioselectivity

When an unsymmetrical alkyne is used, two regioisomeric products can form: the 3,4-disubstituted and the 3,5-disubstituted isoxazole. The outcome is governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[10][11] In most cases, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This typically favors the formation of the 3,5-disubstituted isoxazole , where the larger substituent on the alkyne resides at the C5 position of the ring.[10][11] However, this outcome can be reversed by specific catalyst systems or highly polarized alkynes.[12]

The Critical Step: In Situ Generation of Nitrile Oxides

The success of the cycloaddition hinges on the efficient generation of the transient nitrile oxide. The choice of method is critical and depends on the substrate's functional group tolerance, desired reaction conditions, and scalability.

Workflow Start Aldoxime (R-CH=NOH) InSitu In Situ Generation of Nitrile Oxide (R-CNO) Start->InSitu Alkyne Alkyne (R'-C≡C-R'') Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Reagents Oxidizing Agent (e.g., PIFA, NCS, Oxone) + Base (if needed) Reagents->InSitu Oxidation InSitu->Cycloaddition Trapping Product 3,5-Disubstituted Isoxazole Cycloaddition->Product

Caption: Experimental workflow for isoxazole synthesis via oxidative generation of nitrile oxides.

Key Generation Methodologies
MethodPrecursorReagents & ConditionsAdvantagesDisadvantages
A. Dehydrohalogenation Aldoxime1. N-Chlorosuccinimide (NCS) or NaOCl to form hydroximoyl chloride.2. Base (e.g., Et₃N) for elimination.Well-established, reliable, high yields.[13]Requires stoichiometric halogenating agents and base; can be harsh for sensitive substrates.
B. Direct Oxidation AldoximeVarious oxidants: - PIFA / DIB: (Hypervalent Iodine) Mild, efficient.[14][15]- t-BuOI: Mild, effective.[13][16]- Oxone/NaCl: Green, inexpensive.[17][18]- Chloramine-T: Catalytic, effective.[12][19]Often milder conditions, broader functional group tolerance, avoids chlorinated intermediates.Oxidants can be expensive; potential for side reactions with electron-rich substrates.
C. Dehydration Primary NitroalkaneDehydrating agents like PhNCO with base.Utilizes readily available nitroalkanes.Can require elevated temperatures; generation of stoichiometric byproducts (e.g., diphenylurea).[18]
D. Photoredox Catalysis Hydroxyimino acidsVisible light, photocatalyst (e.g., Ru(bpy)₃²⁺).Extremely mild, high functional group tolerance.[20]Requires specialized photochemical equipment; substrate scope can be limited.[20]

Expert Insight: For drug discovery applications where functional group tolerance is paramount, direct oxidation of aldoximes (Method B) is often the strategy of choice. Hypervalent iodine reagents like PIFA offer excellent reliability and mild conditions, while greener methods using Oxone are gaining traction for process chemistry.[14][18]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing a robust starting point for synthesis.

Protocol 1: Isoxazole Synthesis via PIFA-Mediated Oxidation of an Aldoxime

This method is highly reliable for a broad range of aromatic and aliphatic aldoximes and alkynes.[15] The hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (PIFA), acts as a clean and efficient oxidant.

Materials & Reagents:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.2 - 1.5 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

  • Solvent: Methanol/Water (5:1 mixture) or Acetonitrile

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the alkyne (1.2 equiv) and the aldoxime (1.0 equiv) in a 5:1 mixture of MeOH/H₂O (0.1 M concentration relative to the aldoxime), add PIFA (1.5 equiv) in portions over 10-15 minutes at room temperature.

    • Causality Note: Portion-wise addition of the oxidant maintains a low steady-state concentration of the highly reactive nitrile oxide, minimizing dimerization side-products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldoxime is consumed (typically 2-8 hours).

  • Work-up: a. Quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases. b. Dilute the mixture with water and extract with DCM (3 x volume of aqueous layer). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry can typically be confirmed by 2D NMR experiments (HMBC, NOESY).[21]

Protocol 2: Isoxazole Synthesis via the "Classic" Hydroximoyl Chloride Method

This two-step, one-pot procedure is a robust alternative, particularly for large-scale synthesis where cost of reagents is a factor.[5]

Materials & Reagents:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Step-by-Step Methodology:

  • Formation of Hydroximoyl Chloride: Dissolve the aldoxime (1.0 equiv) in DCM. Add NCS (1.05 equiv) and stir the mixture at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC). This intermediate is generally used without isolation.

    • Trustworthiness Note: The hydroximoyl chloride intermediate can be sensitive. It is crucial to proceed to the next step promptly after its formation is complete.

  • Cycloaddition: To the solution containing the hydroximoyl chloride, add the alkyne (1.1 equiv). Cool the mixture to 0 °C in an ice bath.

  • Nitrile Oxide Generation: Slowly add triethylamine (1.5 equiv) dropwise to the cooled solution. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as judged by TLC (typically 4-12 hours).

    • Causality Note: The slow addition of the base at low temperature controls the rate of nitrile oxide formation, preventing exothermic reactions and byproduct formation. The base neutralizes the HCl generated during the elimination.

  • Work-up: a. Quench the reaction by adding water. b. Separate the organic layer. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification & Characterization: Concentrate the filtrate and purify the residue by flash column chromatography as described in Protocol 1. Characterize the final product by standard spectroscopic methods.

Applications in Drug Discovery & Outlook

The 1,3-dipolar cycloaddition is not merely an academic exercise; it is a workhorse in the synthesis of complex molecular architectures. Its applications range from the creation of libraries for high-throughput screening to the key bond-forming step in the total synthesis of natural products.[1][7][8][22] The reaction's reliability, regioselectivity, and tolerance for diverse functional groups ensure its continued relevance.

Future trends are focused on developing more sustainable and catalytic versions of this transformation. The use of green solvents, visible-light photoredox catalysis, and metal-catalyzed variants that offer unique regiochemical control are at the forefront of innovation in this field.[20][22][23] These advancements will further empower chemists to design and construct the next generation of isoxazole-containing therapeutics with greater efficiency and environmental responsibility.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Molecules. Available at: [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. ACS Publications. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]

  • Nitrile Oxide/Alkyne Cycloadditions. Maynooth University Research Archive Library. Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. Available at: [Link]

  • Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. ACS Publications. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]

  • Regioselectivity of a 1,3-dipolar cycloaddition to phenyl vinyl sulfoxide. ElectronicsAndBooks. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

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Method

Protocol for the Purification of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid by Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven guide for the purification of 3-(4-Methoxyphenyl)isoxazole-5-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is centered on the technique of recrystallization, a robust method for isolating and purifying solid organic compounds.[1][2] We delve into the underlying principles of solvent selection, provide detailed step-by-step single-solvent and mixed-solvent recrystallization protocols, and offer an extensive troubleshooting guide to address common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield for this critical isoxazole derivative.

Introduction and Scientific Principles

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is a molecule of significant interest due to its structural motifs. The isoxazole ring is a prominent pharmacophore found in numerous FDA-approved drugs, valued for its role in modulating biological activity.[3][4] The presence of the carboxylic acid and methoxyphenyl groups provides key handles for synthetic modification and influences the compound's physicochemical properties, making it a versatile intermediate in drug discovery programs.[5][6]

Given its intended use in sensitive applications, achieving high purity is paramount. Synthetic procedures often yield crude products contaminated with unreacted starting materials, side-products, or residual reagents.[7][8] Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[9][10] The core principle is based on the observation that most solids are more soluble in a hot solvent than in a cold one.[9][11] By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the target compound's solubility decreases, forcing it to form a crystalline lattice. Ideally, impurities remain dissolved in the surrounding solution (the "mother liquor") and are subsequently removed by filtration.[2][11]

Physicochemical Profile and Solvent Selection Rationale

The success of any recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble (for removal by hot filtration) or highly soluble at all temperatures (to remain in the mother liquor).[12][13]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal during the drying phase.[13][14]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[12]

The structure of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid—containing a polar carboxylic acid group, a moderately polar ether, and aromatic systems—suggests that polar solvents will be most effective. Aromatic carboxylic acids and isoxazole derivatives are often successfully recrystallized from alcohols like ethanol or methanol.[15][16][17]

Recommended Solvents for Screening

A preliminary screening process is essential to identify the optimal solvent or solvent pair. The following table outlines promising candidates for initial testing.

SolventBoiling Point (°C)PolarityRationale and Expected Behavior
Ethanol 78Polar ProticOften an excellent choice for compounds with hydrogen-bonding capability like carboxylic acids.[15] Expected to show a significant solubility differential between hot and cold.
Methanol 65Polar ProticSimilar to ethanol but more polar and with a lower boiling point. May be too effective a solvent at room temperature, potentially reducing yield.
Isopropanol 82Polar ProticLess polar than ethanol; may provide a better solubility gradient if the compound is too soluble in ethanol.
Ethyl Acetate 77Polar AproticA good solvent for moderately polar compounds. Often used in a mixed-solvent system with a non-polar solvent like hexane.
Water 100Polar ProticThe carboxylic acid group may impart some hot water solubility. Likely to be a poor solvent alone but excellent as an anti-solvent with ethanol or acetone.[12][15]
Toluene 111Non-polarUnlikely to be a good single solvent due to the polar carboxylic acid, but could be useful if impurities are highly non-polar.
Experimental Solvent Screening Protocol
  • Place approximately 50 mg of the crude solid into six separate small test tubes.

  • To each tube, add 0.5 mL of a different candidate solvent from the table above.

  • Agitate the tubes at room temperature and record the solubility of the solid. A solvent that dissolves the compound completely at this stage is generally unsuitable.[18]

  • For tubes where the solid is insoluble or sparingly soluble, heat the mixture gently in a water or sand bath to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[11]

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize precipitation.

  • The optimal solvent is the one that dissolves the compound completely when hot but yields a large quantity of crystalline precipitate upon cooling.

Detailed Purification Protocols

Based on the typical behavior of similar aromatic carboxylic acids, ethanol or an ethanol/water mixture are strong candidates.[15][16] We provide detailed protocols for both single-solvent and mixed-solvent systems.

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This is the preferred method if a suitable single solvent is identified.

Workflow Diagram: Single-Solvent Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of hot ethanol to dissolve A->B C Insoluble impurities present? B->C D Perform hot gravity filtration C->D Yes E Proceed to Cooling C->E No D->E F Cool solution slowly to room temperature E->F G Cool in ice bath F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold ethanol H->I J Dry crystals under vacuum I->J K Pure Product J->K

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid into an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the flask while swirling until the solid is completely dissolved.[11] Using the minimum amount is critical for maximizing yield.

  • Decolorization (if necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[19][20]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[21]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. The solvent must be cold to avoid dissolving the product.[11]

  • Drying: Continue to draw air through the filter cake to partially dry the crystals. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is ideal when no single solvent provides a sufficient solubility difference between hot and cold temperatures.[12] A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with constant swirling until the solution becomes faintly and persistently cloudy. This is the point of saturation.[20]

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution just becomes clear again.

  • Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. The wash solvent in Step 7 should be a cold mixture of the two solvents in the approximate ratio used for the crystallization.

Troubleshooting Common Recrystallization Issues

ProblemObservationCausalitySolution(s)
No Crystal Formation Solution remains clear even after cooling in ice.1. Too much solvent was used. The solution is not supersaturated. 2. Supersaturation. The solution is supersaturated but lacks a nucleation site.1. (For excess solvent): Reheat the solution and boil off some of the solvent to increase the concentration. Allow to cool again.[20][22] 2. (For supersaturation): Gently scratch the inside of the flask with a glass rod at the liquid's surface. If that fails, add a "seed crystal" of the pure compound.[21][22]
"Oiling Out" The compound separates as an oily liquid instead of solid crystals.The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving. It can also be caused by rapid cooling or high impurity levels.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, choose a different solvent with a lower boiling point.[19][22][23]
Premature Crystallization Solid forms in the filter funnel during hot filtration.The solution cools too rapidly upon contact with the colder funnel and filter paper.Use a stemless funnel. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent. Use a slight excess of solvent during the dissolution step and evaporate it after filtration is complete.[19][23]
Low Recovery/Yield Very few crystals are recovered after filtration.1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The crystals were washed with warm solvent. 1. Evaporate some of the mother liquor and cool to obtain a "second crop" of crystals (note: this crop may be less pure).[21] 2. Ensure the solution is cooled in an ice bath for an adequate amount of time. 3. Always use ice-cold solvent for washing the filter cake.
Product is Still Impure Melting point is broad or low; discoloration persists.1. Cooling was too rapid, trapping impurities in the crystal lattice. 2. The chosen solvent did not effectively separate the impurity. 1. Repeat the recrystallization, ensuring the solution cools as slowly as possible.[21] 2. Re-evaluate the solvent choice. Consider performing a second recrystallization from a different solvent system. For colored impurities, use an activated charcoal treatment.[20]

Logical Diagram: Solvent Selection Strategy

G Start Start: Crude Solid Test_Cold Test Solubility in Cold Solvent Start->Test_Cold Soluble_Cold Soluble? Test_Cold->Soluble_Cold Reject_Solvent Reject Solvent (Poor Yield) Soluble_Cold->Reject_Solvent Yes Test_Hot Test Solubility in Boiling Solvent Soluble_Cold->Test_Hot No Soluble_Hot Soluble? Test_Hot->Soluble_Hot Soluble_Hot->Reject_Solvent No Test_Cooling Cool Solution Soluble_Hot->Test_Cooling Yes Crystals_Form Crystals Form? Test_Cooling->Crystals_Form Good_Solvent Good Single Solvent (Proceed to Protocol 1) Crystals_Form->Good_Solvent Yes Consider_Mixed Consider Mixed-Solvent System (Protocol 2) Crystals_Form->Consider_Mixed No

Caption: Decision tree for selecting a recrystallization solvent.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Solvent Choice. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Google Patents.
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  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Chemistry LibreTexts. 3: Crystallization. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • Aakash. Crystallization: Definition, Principle, Demonstration & Application. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • University of Sherbrooke. Guide for crystallization. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • National Center for Biotechnology Information. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Chemical Synthesis Database. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

  • LookChem. Cas 89205-07-2,5-(4-METHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXYLIC ACID. [Link]

  • Office of Scientific and Technical Information. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • Chem-Impex. 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid. [Link]

  • CDN. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

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Application

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Abstract This application note provides a detailed guide for the structural elucidation of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Isoxazole derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Isoxazole derivatives are significant scaffolds in medicinal chemistry, and precise characterization is crucial for drug development and quality control. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectra. The assignments of all proton and carbon signals are detailed, supported by established principles of NMR spectroscopy and comparative data from related structures. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

The isoxazole ring is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals, demonstrating a wide range of therapeutic activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The compound 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid serves as a key synthetic intermediate and a potential pharmacophore. Its structure combines the isoxazole core with a methoxyphenyl group, a common feature in drug candidates, and a carboxylic acid, which can be crucial for biological activity or for further chemical modification.

Unambiguous structural confirmation is a fundamental requirement in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.[4][5] This note establishes a definitive NMR profile for 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid, ensuring its correct identification and purity assessment.

Materials and Instrumentation

  • Sample: 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, synthesized and purified to >98% purity.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Justification: DMSO-d₆ is the solvent of choice for several reasons. It readily solubilizes the polar carboxylic acid. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which often disappears in protic solvents like D₂O due to rapid deuterium exchange.[6][7]

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.

  • Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Experimental Protocols

Part 1: Sample Preparation
  • Weigh approximately 10-15 mg of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Transfer the resulting solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the exterior clean before insertion into the spectrometer.

Part 2: ¹H NMR Data Acquisition
  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Tune and match the probe for the proton frequency.

  • Perform shimming to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (to include the downfield carboxylic acid proton).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16-32 scans, depending on sample concentration.

Part 3: ¹³C NMR Data Acquisition
  • Tune and match the probe for the carbon frequency.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048 scans (or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (10-15 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert tune_shim 5. Tune & Shim insert->tune_shim acq_h1 6. Acquire 1H Spectrum tune_shim->acq_h1 acq_c13 7. Acquire 13C Spectrum acq_h1->acq_c13 process 8. Process Spectra (FT, Phase, Baseline) acq_c13->process integrate 9. Integrate 1H Signals process->integrate assign 10. Assign Signals integrate->assign report 11. Final Report assign->report

Caption: Workflow for NMR characterization.

Data Analysis and Interpretation

Part 4: ¹H NMR Spectrum Analysis (DMSO-d₆, 400 MHz)

The ¹H NMR spectrum provides distinct signals that confirm the key structural features of the molecule. The acidic proton of the carboxylic acid is expected to be a broad singlet in the far downfield region, typically between 10-13 ppm.[6][8] The protons on the 4-methoxyphenyl group exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets.[9]

Table 1: Predicted ¹H NMR Data for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.0br s1H-COOH
~7.90d2HH-2', H-6'
~7.50s1HH-4 (isoxazole)
~7.10d2HH-3', H-5'
~3.85s3H-OCH₃
  • -COOH (Carboxylic Acid): A broad singlet is anticipated at a very high chemical shift (>13 ppm) due to strong deshielding and hydrogen bonding effects in DMSO. Its broadness is characteristic of an exchangeable proton.

  • Aromatic Protons (H-2', H-6'): These protons are ortho to the isoxazole ring and are deshielded, appearing as a doublet around 7.90 ppm.

  • Isoxazole Proton (H-4): The lone proton on the isoxazole ring is expected to be a sharp singlet around 7.50 ppm.[9][10]

  • Aromatic Protons (H-3', H-5'): These protons are ortho to the methoxy group and are more shielded, appearing as a doublet around 7.10 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet at approximately 3.85 ppm.[11]

Part 5: ¹³C NMR Spectrum Analysis (DMSO-d₆, 101 MHz)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the isoxazole ring are particularly diagnostic.

Table 2: Predicted ¹³C NMR Data for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Chemical Shift (δ, ppm)Assignment
~170.0C-5 (isoxazole)
~162.0-COOH (carbonyl)
~161.5C-1' (ipso-OCH₃)
~161.0C-3 (isoxazole)
~128.5C-2', C-6'
~121.0C-4' (ipso-isoxazole)
~114.5C-3', C-5'
~105.0C-4 (isoxazole)
~55.5-OCH₃
  • Carbonyl and Isoxazole Carbons: The carbons of the carboxylic acid and the isoxazole ring appear in the downfield region (160-175 ppm).[6][12] Specifically, the carbonyl carbon (-COOH) is expected around 162.0 ppm. The C-5 and C-3 carbons of the isoxazole ring are highly deshielded.

  • Aromatic Carbons: The six carbons of the phenyl ring give four signals due to symmetry. The ipso-carbons (C-1' and C-4') are quaternary and will have lower intensities. C-1', attached to the electronegative oxygen, will be significantly downfield.

  • Aliphatic Carbon: The methoxy carbon (-OCH₃) is the most shielded carbon, appearing upfield around 55.5 ppm.[11]

Structural Correlation Diagram

Caption: Structure of the title compound.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid. The protocols outlined in this application note ensure the acquisition of high-quality, reproducible data. The detailed analysis of chemical shifts, multiplicities, and integrations allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure with high confidence. This comprehensive NMR data serves as a critical reference for quality control, reaction monitoring, and further research involving this important isoxazole derivative.

References

  • Beilstein Journals. (n.d.). Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Mao, J. D., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isoxazolecarboxylic acid, 3-(4-methoxyphenyl)-5-methyl-, hydrazide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • PubMed. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • YouTube. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem). Retrieved from [Link]

  • Supporting Information. (n.d.). 3-(4-methoxyphenyl)-5-phenylisoxazole (2ca). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Retrieved from [Link]

  • CDN. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • PubMed. (2020, November 21). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole.... Retrieved from [Link]

  • ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • OSTI. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Retrieved from [Link]

  • YouTube. (2022, November 1). NMR Supersequences for Small Molecule Characterization. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018, January 19). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenyl propyl ether. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

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Method

Application Notes & Protocols: Leveraging 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid in Synthetic Chemistry

Introduction: The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacteri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][3][4][5][6] Within this class, 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid stands out as a versatile and highly valuable building block. Its structure combines the stable, aromatic isoxazole heterocycle with a strategically placed carboxylic acid group, which serves as a primary reactive handle for synthetic elaboration. The 4-methoxyphenyl substituent further modulates the electronic properties and steric profile of the molecule, influencing its reactivity and potential biological interactions.

This guide provides an in-depth exploration of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid, detailing its properties, core synthetic transformations, and practical, field-tested protocols for its application in research and drug development.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for designing robust and reproducible synthetic procedures. The key characteristics of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid are summarized below. Its solid form and stability at ambient temperature make it a convenient reagent for a variety of reaction setups.

PropertyValueReference
Molecular Formula C₁₁H₉NO₄[7]
Molecular Weight 219.19 g/mol [7]
CAS Number 33282-16-5[7]
Appearance Solid-
Storage & Handling Store at room temperature in a dry environment.[7]

Core Synthetic Transformations: Activating the Carboxylic Acid Handle

The primary utility of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid as a building block lies in the reactivity of its C5-carboxylic acid moiety. This group can be readily converted into a variety of functional groups, most notably amides and esters, enabling the covalent linkage of the isoxazole core to other molecular fragments. The following sections provide detailed protocols for these key transformations.

Section 1: Amide Bond Formation (Amidation)

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry, allowing for the construction of peptide-like linkages and the diversification of lead compounds.[8] Direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[9]

This is a widely used one-pot method prized for its mild conditions and broad substrate scope. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9]

Causality and Experimental Insights:

  • Solvent Choice: Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediate.

  • Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) can be added to suppress side reactions and minimize racemization, particularly with chiral amines, by forming a more stable active ester intermediate.

  • Work-up: The aqueous work-up is designed to remove the water-soluble carbodiimide byproducts (e.g., EDU from EDC) and any unreacted starting materials.

Step-by-Step Methodology:

  • To a stirred solution of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Add EDC hydrochloride (1.5 eq) to the mixture in one portion.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide.

Amidation_Workflow cluster_reagents Reagents cluster_process Process Start Isoxazole Acid Mix 1. Mix in DCM Start->Mix Amine Amine (R-NH2) Amine->Mix EDC EDC EDC->Mix Stir 2. Stir at RT Mix->Stir Workup 3. Aqueous Work-up Stir->Workup Purify 4. Purify Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for Carbodiimide-Mediated Amidation.

This classic method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with an amine. This approach is often suitable for less reactive amines but requires harsher conditions for the initial activation step. The overall reaction is frequently referred to as the Schotten-Baumann reaction.[9]

Causality and Experimental Insights:

  • Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are effective for generating acyl chlorides. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.

  • Base Requirement: In the second step, a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

  • Temperature Control: The amination step is often performed at 0 °C to control the highly exothermic reaction between the acyl chloride and the amine.

Step-by-Step Methodology:

Step A: Synthesis of the Acyl Chloride

  • Suspend 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) containing a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride (2.0 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

Step B: Reaction with Amine

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Perform an aqueous work-up and purification as described in Protocol 1.1.

Section 2: Ester Formation (Esterification)

Converting the carboxylic acid to an ester can be useful for modifying solubility, protecting the acid functionality, or creating biologically active ester derivatives. The methyl ester of the title compound, for instance, is a common synthetic intermediate.[10][11]

This is the most straightforward method for ester synthesis, involving the reaction of a carboxylic acid with an excess of an alcohol under acidic catalysis.[12]

Causality and Experimental Insights:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. Using the alcohol as the solvent (a large excess) drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Catalyst: A strong protic acid (like H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Step-by-Step Methodology:

  • Suspend 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which will serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with saturated NaHCO₃ solution.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent. Purify the crude ester by recrystallization or flash column chromatography.

Fischer_Esterification Acid Isoxazole Carboxylic Acid Protonation Protonation of Carbonyl Acid->Protonation Alcohol Alcohol (R-OH) (Excess) Attack Nucleophilic Attack by Alcohol Alcohol->Attack H_plus H₂SO₄ (cat.) H_plus->Protonation Protonation->Attack Dehydration Dehydration Attack->Dehydration Ester Ester Product Dehydration->Ester Water H₂O Dehydration->Water Drug_Discovery_Flow cluster_synthesis Synthetic Diversification BuildingBlock 3-(4-Methoxyphenyl)isoxazole- 5-carboxylic Acid Amidation Amidation (Protocol 1.1 / 1.2) BuildingBlock->Amidation Esterification Esterification (Protocol 2.1) BuildingBlock->Esterification Library Diverse Compound Library (Amides & Esters) Amidation->Library Esterification->Library Screening Biological Screening (e.g., Anti-inflammatory, Anticancer Assays) Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Conceptual Workflow for Drug Discovery.

References

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.Oriental Journal of Chemistry.
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid.MySkinRecipes.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI.
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Application

Experimental Procedure for the Esterification of Isoxazole-5-Carboxylic Acid

An Application Note and Protocol Guide Abstract This technical guide provides detailed experimental protocols and scientific rationale for the esterification of isoxazole-5-carboxylic acid, a critical transformation for...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides detailed experimental protocols and scientific rationale for the esterification of isoxazole-5-carboxylic acid, a critical transformation for synthesizing derivatives with significant applications in medicinal chemistry and drug development.[1][2][3] The isoxazole scaffold is a privileged structure in pharmacology, and the ability to generate diverse ester libraries from its carboxylic acid derivatives is fundamental to structure-activity relationship (SAR) studies.[4][5] This document outlines three primary synthetic methodologies: a mild and highly efficient carbodiimide-mediated coupling (Steglich-type esterification), a robust two-step conversion via an acyl chloride intermediate, and the classic acid-catalyzed Fischer esterification. Each protocol is presented with a focus on mechanistic understanding, practical execution, safety considerations, and troubleshooting, ensuring researchers can confidently and successfully synthesize the target isoxazole-5-carboxylate esters.

Core Synthetic Methodologies & Rationale

The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic synthesis. For a heteroaromatic substrate like isoxazole-5-carboxylic acid, the choice of method depends on the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction.

  • Method A: Steglich-Type Esterification: This is often the preferred method for sensitive or complex substrates. It operates under mild, neutral conditions at room temperature, making it compatible with a wide range of functional groups that would not tolerate strong acids or high temperatures.[6][7] The reaction is mediated by a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), which significantly accelerates the reaction and suppresses side product formation.[8][9] This method is particularly advantageous for coupling with sterically hindered secondary or tertiary alcohols.[9]

  • Method B: Acyl Chloride Intermediate: This is a highly reliable and effective two-step procedure. The carboxylic acid is first activated by converting it to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting isoxazole-5-carbonyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base, to yield the ester. This method is excellent for less reactive alcohols or when the carboxylic acid is particularly unreactive.

  • Method C: Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12][13] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products, typically by using the alcohol as the solvent and/or by removing the water that is formed as a byproduct.[13][14][15] While economical for simple, robust primary and secondary alcohols, it is unsuitable for acid-sensitive substrates.[13]

Mechanism & Causality of Reagent Choice

Steglich Esterification Mechanism

The success of the Steglich esterification hinges on the synergistic action of DCC and DMAP.

  • Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[9] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

  • Catalysis and Acyl Transfer: While the alcohol can attack the O-acylisourea directly, this process can be slow. A common side reaction is the irreversible 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which halts the desired reaction.[8][9] DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester").[9]

  • Ester Formation: This N-acylpyridinium intermediate is highly electrophilic and cannot undergo the undesired rearrangement. It is readily attacked by the alcohol to form the target ester, regenerating the DMAP catalyst in the process.[7] The driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[6][8]

Acyl Chloride Formation Mechanism

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion.

  • The resulting intermediate collapses, eliminating sulfur dioxide (SO₂) gas and a chloride ion, which then attacks the carbonyl carbon.

  • This process forms the acyl chloride, along with gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion. The reaction must be conducted under anhydrous conditions as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water.[16]

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

Protocol 1: Steglich Esterification of Isoxazole-5-Carboxylic Acid

This protocol describes the synthesis of an exemplary ester, ethyl isoxazole-5-carboxylate, under mild conditions. It is broadly applicable to various primary and secondary alcohols.

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Eq.Quantity
Isoxazole-5-carboxylic acid113.071.01.0113 mg
Ethanol (anhydrous)46.071.21.269 µL
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.11.1227 mg
4-Dimethylaminopyridine (DMAP)122.170.10.112 mg
Dichloromethane (DCM, anhydrous)---5 mL
Diethyl ether or Hexanes---For rinsing
1 M HCl (aq)---For workup
Saturated NaHCO₃ (aq)---For workup
Brine---For workup
Anhydrous Na₂SO₄ or MgSO₄---For drying
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add isoxazole-5-carboxylic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved. Then, add the alcohol (e.g., ethanol, 1.2 eq).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • DCC Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the cooled solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Filtration: Once the reaction is complete, cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM or diethyl ether.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.[18]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][4][19][20]

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Isoxazole-5-COOH, DMAP, and Alcohol in DCM B Cool to 0°C A->B C Add DCC (1.1 eq) B->C D Stir at RT (4-12h) Monitor by TLC C->D E Filter Precipitated DCU D->E F Wash Filtrate: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for Steglich-type esterification.

Protocol 2: Two-Step Esterification via Acyl Chloride

This protocol details the conversion of isoxazole-5-carboxylic acid to its acyl chloride, followed by reaction with an alcohol. This method is highly effective but requires stringent handling of hazardous reagents.

Critical Safety Note: Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water.[16][21][22] This entire procedure must be performed in a certified chemical fume hood under anhydrous conditions.[16][17]

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Eq.Quantity
Isoxazole-5-carboxylic acid113.071.01.0113 mg
Thionyl chloride (SOCl₂)118.973.03.00.22 mL
N,N-Dimethylformamide (DMF)73.09catalyticcat.1 drop
Toluene (anhydrous)---5 mL
  • Setup: In a flame-dried, two-neck round-bottom flask fitted with a reflux condenser and a drying tube (or under an inert atmosphere of N₂/Ar), suspend isoxazole-5-carboxylic acid (1.0 eq) in anhydrous toluene (5 mL).

  • Reagent Addition: Add thionyl chloride (3.0 eq) to the suspension via syringe. Add one drop of catalytic DMF.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Completion & Isolation: Once the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude isoxazole-5-carbonyl chloride is often used directly in the next step without further purification.

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Eq.Quantity
Isoxazole-5-carbonyl chloride (crude)131.52~1.01.0From Step 2A
Alcohol (e.g., Benzyl alcohol)108.141.21.2123 µL
Triethylamine (Et₃N) or Pyridine101.191.51.5209 µL
Dichloromethane (DCM, anhydrous)---5 mL
  • Setup: Dissolve the crude isoxazole-5-carbonyl chloride from Step 2A in anhydrous DCM (5 mL) under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Alcohol & Base Addition: In a separate flask, dissolve the alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Workup & Purification: Upon completion, quench the reaction with water. Transfer to a separatory funnel, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography as described in Protocol 1.

AcylChloride_Esterification cluster_stepA Step A: Acyl Chloride Formation cluster_stepB Step B: Esterification A Suspend Isoxazole-5-COOH in Toluene B Add SOCl₂ (3 eq) + cat. DMF A->B C Reflux (2-3h) B->C D Concentrate to obtain crude Acyl Chloride C->D E Dissolve Acyl Chloride in DCM, Cool to 0°C D->E F Add Alcohol + Et₃N (dropwise) E->F G Stir at RT (2-4h) F->G H Workup & Purify G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for two-step esterification via acyl chloride.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Reaction (Starting material recovered)Insufficient activation (DCC/SOCl₂); low quality or wet reagents/solvents; sterically hindered alcohol.Use freshly opened or distilled anhydrous solvents and reagents.[18] For Steglich, increase reaction time or slightly warm (to 40°C). For acyl chloride, ensure complete conversion in the first step. For hindered alcohols, consider the acyl chloride method or alternative coupling agents (e.g., HATU, HOBt).
Formation of N-acylurea byproduct (Steglich)Slow reaction of the alcohol with the O-acylisourea intermediate, allowing for rearrangement.Ensure a sufficient catalytic amount of DMAP (5-10 mol%) is used. DMAP is crucial for intercepting the intermediate and preventing this side reaction.[8][9]
Ester product hydrolyzes during workup Presence of strong acid or base during aqueous workup, especially with labile esters (e.g., tert-butyl esters).Perform the workup quickly and at low temperatures if possible. Use a neutral wash (brine) and avoid strong acids or bases if the product is sensitive.[18] Consider using a milder workup or direct purification after filtering the DCU.
Difficulty removing DCU (Steglich)DCU is slightly soluble in some solvents like DCM.After reaction completion, concentrate the DCM and triturate the residue with a solvent in which DCU is poorly soluble (e.g., hexanes, diethyl ether, or cold ethyl acetate), then filter.

References

  • Grokipedia. (n.d.). Steglich esterification. Grokipedia. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved January 11, 2026, from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. ILO. Retrieved January 11, 2026, from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved January 11, 2026, from [Link]

  • Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives - Supporting Information. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Retrieved January 11, 2026, from [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 20. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides. ResearchGate. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 11, 2026, from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved January 11, 2026, from [Link]

  • Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. NIH. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved January 11, 2026, from [Link]

  • Der Pharma Chemica. (2015). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved January 11, 2026, from [Link]

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Method

Application Note & Scale-Up Protocol: Robust Synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Abstract This document provides a comprehensive guide for the multi-gram scale-up synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The synthetic strategy is centered around a robust and scalable two-step sequence: a base-mediated condensation of 4-methoxybenzaldehyde oxime with diethyl oxalate to form the isoxazole ester intermediate, followed by saponification to yield the target carboxylic acid. This application note details the optimized protocol, explains the rationale behind critical process parameters, and provides guidance on in-process controls, safety, and troubleshooting to ensure a reproducible and high-yielding process suitable for drug development professionals and process chemists.

Introduction & Strategic Overview

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The isoxazole ring acts as a versatile bioisostere for amide or ester functionalities, contributing to improved pharmacokinetic profiles of drug candidates.[1][2][3] The efficient and reliable synthesis of this core structure at scale is therefore a critical step in many drug discovery and development programs.

The chosen synthetic route involves two main stages:

  • Isoxazole Ring Formation: A [3+2] cycloaddition-type reaction between 4-methoxybenzaldehyde oxime and diethyl oxalate. This method is advantageous for scale-up due to the accessibility of starting materials and generally mild reaction conditions.

  • Saponification: A straightforward hydrolysis of the resulting ethyl ester to the final carboxylic acid.

This approach avoids the use of hazardous reagents like nitrile oxides and provides excellent regiochemical control, which is a common challenge in other isoxazole syntheses.[4]

Process Chemistry & Mechanistic Rationale

The overall synthetic transformation is outlined below. The key to this process is the initial deprotonation of the aldoxime, which then acts as a nucleophile towards the highly electrophilic diethyl oxalate.

G cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: Saponification & Isolation SM1 4-Methoxybenzaldehyde Oxime Intermediate Ethyl 3-(4-methoxyphenyl) isoxazole-5-carboxylate SM1->Intermediate 1. NaOEt, EtOH SM2 Diethyl Oxalate SM2->Intermediate 2. Add Oxime Base Sodium Ethoxide (NaOEt) in Ethanol Product 3-(4-Methoxyphenyl)isoxazole- 5-carboxylic acid Intermediate->Product 1. NaOH, Reflux Saponification NaOH, EtOH/H2O Reflux Product:s->Product:s Workup Acidic Workup (HCl)

Figure 1: High-level workflow for the two-step synthesis.

2.1. Step 1: Isoxazole Formation

The reaction is initiated by the in-situ formation of sodium ethoxide, which deprotonates the oxime. The resulting oximate anion undergoes a nucleophilic attack on one of the carbonyl carbons of diethyl oxalate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic isoxazole ring. Ethanol is an excellent solvent choice as it is the conjugate acid of the base, preventing unwanted side reactions.

2.2. Step 2: Saponification

The hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction. Using a mixture of ethanol and water ensures the solubility of both the ester starting material and the sodium carboxylate salt intermediate. The reaction is driven to completion by refluxing. The final product is isolated by acidifying the reaction mixture, which protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is optimized for the synthesis of approximately 100 g of the final product.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )QuantityMolesEquiv.Supplier/Grade
Step 1: Ester Formation
4-Methoxybenzaldehyde136.1575.0 g0.5511.0Sigma-Aldrich, 99%
Hydroxylamine HCl69.4942.0 g0.6041.1Acros, 99%
Pyridine79.10131 mL1.653.0J.T. Baker, 99.5%
Ethanol (anhydrous)46.071.5 L--Pharmco, 200 proof
Diethyl oxalate146.1496 mL0.7161.3Alfa Aesar, 99%
Sodium metal22.9914.0 g0.6091.1Acros, 99%
Step 2: Saponification
Sodium Hydroxide40.0044.0 g1.10~4.0Fisher, Pellets
Hydrochloric Acid (conc.)36.46~150 mL--VWR, 37%

3.2. Experimental Procedure

PART A: Preparation of 4-Methoxybenzaldehyde Oxime

  • Rationale: While the oxime can be purchased, its synthesis is straightforward and ensures high purity starting material. It is often prepared and used directly in the next step.

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (75.0 g, 0.551 mol), hydroxylamine hydrochloride (42.0 g, 0.604 mol), pyridine (131 mL, 1.65 mol), and ethanol (750 mL).

  • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the aldehyde spot has disappeared (Typical mobile phase: 30% Ethyl Acetate in Hexanes).

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove most of the ethanol and pyridine.

  • Add 1 L of deionized water to the residue. A white solid will precipitate.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with 2 x 250 mL of cold water.

  • Dry the white solid (4-methoxybenzaldehyde oxime) in a vacuum oven at 40-50 °C to a constant weight. (Expected yield: >95%). The material can be used without further purification.

PART B: Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate [5][6][7]

  • Safety Note: Sodium metal reacts violently with water. This step must be performed under an inert atmosphere (Nitrogen or Argon) and with strictly anhydrous ethanol.

  • Set up a 3 L, three-neck flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and an addition funnel. Ensure all glassware is thoroughly dried.

  • Charge the flask with anhydrous ethanol (1.5 L) and place it under a positive pressure of nitrogen.

  • Carefully add sodium metal (14.0 g, 0.609 mol) in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely to form sodium ethoxide.

  • In a separate flask, dissolve the dried 4-methoxybenzaldehyde oxime (from Part A, assuming ~80 g, ~0.529 mol) in anhydrous ethanol (250 mL).

  • Add the oxime solution dropwise to the sodium ethoxide solution over 30-45 minutes using the addition funnel.

  • After the addition is complete, add diethyl oxalate (96 mL, 0.716 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into 2 L of ice-water.

  • Acidify the aqueous mixture to pH 3-4 with concentrated HCl. A solid product will precipitate.

  • Stir the slurry for 1 hour in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the cake with cold water (2 x 500 mL), and dry in a vacuum oven. (Expected yield: 80-90%).

PART C: Saponification to 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

  • Charge a 3 L flask with the crude ethyl ester from Part B (assuming ~115 g, ~0.465 mol), ethanol (1 L), and water (500 mL).

  • Add sodium hydroxide pellets (44.0 g, 1.10 mol) to the mixture.

  • Heat the reaction to reflux for 2-3 hours. The reaction is complete when the starting ester is no longer visible by TLC/HPLC.

  • Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 1 L of water and filter to remove any insoluble impurities.

  • Cool the clear filtrate in an ice bath and slowly acidify to pH 2 with concentrated HCl. A thick white precipitate will form.

  • Stir the slurry in the ice bath for 1 hour.

  • Collect the product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral (check with pH paper).

  • Dry the final product in a vacuum oven at 60-70 °C to a constant weight. (Expected yield: 90-98%).

In-Process Controls (IPCs) and Characterization

A robust process relies on effective monitoring. The following IPCs are recommended:

StageIPC MethodParameter to CheckAcceptance Criteria
Oxime FormationTLCDisappearance of aldehydeStarting material spot absent
Ester FormationHPLC/TLCConsumption of oxime<2% of oxime remaining
SaponificationHPLC/TLCDisappearance of ester<1% of ester remaining
Final Product1H NMR, HPLC, LC-MSStructure, Purity, IdentityConforms to reference; Purity >98%

Typical Characterization Data for Final Product:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.0 (br s, 1H, COOH), 7.90 (d, 2H), 7.65 (s, 1H), 7.15 (d, 2H), 3.85 (s, 3H).

  • Purity (HPLC): > 98% (254 nm).

Process Safety & Troubleshooting

5.1. Safety Considerations

  • Sodium Metal: Highly reactive. Handle under inert gas and away from water. Use appropriate PPE (flame-retardant lab coat, safety glasses, gloves). A class D fire extinguisher should be available.

  • Hydroxylamine HCl: Can be toxic and corrosive. Handle in a fume hood.[8]

  • Acid/Base Handling: Concentrated HCl and NaOH are highly corrosive. Use caution and appropriate PPE during additions and workup. Quenching and acidification steps are exothermic and should be performed with cooling.

5.2. Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield in Step 1 Incomplete reaction; impure oxime.Ensure oxime is pure and dry. Increase reflux time. Check stoichiometry of reagents.
Wet ethanol used with sodium.Use fresh, anhydrous ethanol. Ensure glassware is completely dry.
Incomplete Saponification Insufficient NaOH or reaction time.Increase amount of NaOH to 4-5 equivalents. Extend reflux time and monitor by HPLC.
Product Oily/Gummy Impurities present; incomplete drying.Ensure thorough washing of the final product to remove salts. Dry thoroughly in a vacuum oven. Consider recrystallization from Ethanol/Water if purity is low.

graph TD {
A[Start: Low Yield] --> B{Check Starting Materials};
B --> C[Are materials pure and dry?];
C -- No --> D[Purify/Dry Materials & Restart];
C -- Yes --> E{Review Reaction Conditions};
E --> F[Temperature/Time Correct?];
F -- No --> G[Adjust Temp/Time & Monitor];
F -- Yes --> H{Stoichiometry Correct?};
H -- No --> I[Recalculate & Repeat];
H -- Yes --> J[Problem Likely in Workup/Isolation];
subgraph "Troubleshooting Logic"
    A; B; C; D; E; F; G; H; I; J;
end

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style G fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style I fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style J fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Figure 2: A troubleshooting decision workflow for low yield issues.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing high-purity 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid. By implementing the detailed protocols, in-process controls, and safety measures outlined in this note, researchers and drug development professionals can confidently generate the multi-gram quantities of this valuable intermediate required for advancing their research programs.

References

  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 3-Hydroxyisoxazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Retrieved from [Link]

  • ChemRxiv. (n.d.). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Retrieved from [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Development of Anti-Inflammatory Agents

Introduction: Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and necessary component of healing, chronic or dysregulated inflammation is a key driver in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[2][3] The development of effective anti-inflammatory agents is therefore a cornerstone of modern therapeutic research.

This guide provides an in-depth overview of the key pathways, screening platforms, and preclinical models used in the discovery and development of novel anti-inflammatory drugs. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for a robust screening cascade.

Chapter 1: Core Inflammatory Pathways as Drug Targets

A successful anti-inflammatory drug discovery program begins with a deep understanding of the molecular signaling cascades that initiate and perpetuate the inflammatory response. Most therapeutic strategies aim to modulate specific nodes within these pathways.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serves as a master regulator of inflammation.[4][5] In unstimulated cells, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[5][6][7] Once in the nucleus, NF-κB binds to DNA and induces the expression of hundreds of genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules.[4][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene Induces Transcription

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that transduce extracellular signals to cellular responses, including inflammation.[9][10] The three main MAPK subfamilies implicated in inflammation are ERK, JNK, and p38.[9][11] These kinases are activated by a tiered phosphorylation cascade (MAP3K → MAP2K → MAPK) in response to stress and inflammatory cytokines.[11][12] Activated MAPKs phosphorylate various downstream targets, including transcription factors, which regulate the expression of inflammatory mediators like COX-2 and cytokines.[12][13]

MAPK_Pathway cluster_cascade Phosphorylation Cascade Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MEK, MKK) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Response Inflammatory Response (Cytokine Production, COX-2 Expression) TranscriptionFactors->Response Regulates

Caption: Overview of the MAPK signaling cascade.

Chapter 2: In Vitro Screening Platforms

The initial phase of drug discovery relies on robust and scalable in vitro assays to screen compound libraries and identify "hit" molecules.[14][15]

Protocol 2.1: LPS-Induced Cytokine Release in Macrophages

Principle: This is a cornerstone cell-based assay for identifying anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4).[16] This activation triggers intracellular signaling cascades, primarily NF-κB and MAPK, leading to the synthesis and release of key pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[16][17] This protocol measures the ability of a test compound to inhibit this cytokine release.[18][19]

Materials:

  • RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI 1640) supplemented with 10% FBS and antibiotics[16]

  • LPS from E. coli O111:B4

  • Test compounds dissolved in DMSO

  • Positive Control: Dexamethasone (1 µM)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Experimental Workflow:

LPS_Workflow A 1. Seed Cells (e.g., RAW 264.7) in 96-well plate B 2. Pre-treat with Test Compound (1 hour) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) B->C D 4. Incubate (e.g., 18-24 hours) C->D E 5. Collect Supernatant D->E F 6. Quantify Cytokines (TNF-α, IL-6) via ELISA E->F

Caption: Workflow for the LPS-induced cytokine release assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of test compounds and the positive control (Dexamethasone). Remove the old media from the cells and add 100 µL of fresh media containing the test compounds. Include "vehicle control" wells treated with DMSO at the same final concentration as the compound wells. Incubate for 1 hour.

  • LPS Stimulation: Prepare an LPS working solution. Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Add media without LPS to the "unstimulated control" wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

  • % Inhibition = [1 - (Sample_OD - Unstimulated_OD) / (Vehicle_OD - Unstimulated_OD)] * 100

  • Plot the % inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.

Assay Parameters & Expected Results
Parameter Typical Value
Cell LineRAW 264.7
Seeding Density5 x 10⁴ cells/well
LPS Concentration10-100 ng/mL
Incubation Time18-24 hours
Control Expected Outcome
Unstimulated ControlBasal/undetectable cytokine levels
Vehicle + LPS ControlHigh levels of TNF-α and IL-6
Dexamethasone + LPSSignificant inhibition of cytokine release
Protocol 2.2: COX-2 Inhibitor Screening Assay (Fluorometric)

Principle: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][20] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting COX enzymes.[1] This fluorometric assay provides a rapid and sensitive method for high-throughput screening of COX-2 inhibitors. The assay measures the activity of recombinant human COX-2 by detecting the generation of Prostaglandin G2 (PGG2), which reacts with a probe to produce a fluorescent signal.

Materials:

  • COX-2 Inhibitor Screening Kit (contains recombinant COX-2, assay buffer, probe, cofactor, arachidonic acid)

  • Positive Control: Celecoxib or Valdecoxib[20]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol. Reconstitute the COX-2 enzyme and keep it on ice.

  • Control and Compound Plating:

    • Enzyme Control (EC): Add assay buffer.

    • Inhibitor Control (IC): Add the positive control inhibitor (e.g., Celecoxib).

    • Test Compound (Sample): Add test compounds at various concentrations.

    • If applicable, include a Solvent Control (SC) to check for solvent effects.

  • Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation: Add the reaction mix to all wells. To initiate the reaction, add the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in a reader pre-set to 25°C and measure the fluorescence kinetically for 5-10 minutes (Ex/Em = 535/587 nm).

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

  • % Relative Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

  • Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.

Chapter 3: Preclinical In Vivo Models

After a compound demonstrates promising activity in vitro, its efficacy must be confirmed in a living organism. In vivo models of inflammation are essential for evaluating a drug's pharmacokinetic and pharmacodynamic properties.[21][22]

Protocol 3.1: Carrageenan-Induced Paw Edema in the Rat

Principle: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the activity of acute anti-inflammatory agents.[23][24] Subplantar injection of carrageenan, a phlogistic agent, into a rat's hind paw elicits a biphasic inflammatory response.[23] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins mediated by COX-2.[23] The primary endpoint is the measurement of paw swelling (edema).[25][26]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Positive Control: Indomethacin (10 mg/kg, p.o.) or another reference NSAID

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC)

  • Plethysmometer or digital calipers for measuring paw volume/thickness

Step-by-Step Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly assign rats to treatment groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just before treatment.[23]

  • Drug Administration: Administer the test compound, positive control, or vehicle to the respective groups via the desired route (e.g., oral gavage, p.o.). This is typically done 30-60 minutes before carrageenan injection.[25]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

  • Data Calculation:

    • Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, usually at the 3-hour or 4-hour time point.

    • % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100

Data Interpretation: A statistically significant reduction in paw volume in the compound-treated group compared to the vehicle control group indicates anti-inflammatory activity. The positive control (Indomethacin) should show significant inhibition, validating the assay.[23] This model is particularly effective for screening compounds that inhibit prostaglandin synthesis.[25]

References

  • Uzuazokaro, M.A., Nwodo, O.F.C., & Ozah, I.R. (2019).
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Inflammation, 1-25. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 48(4), 189-195. [Link]

  • Ahmad, R., Al-Roub, A., Mraiche, F., & Al-Tel, T. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 2167. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1(1), 32. [Link]

  • Meffert, M. K., & Baltimore, D. (2005). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Current Opinion in Neurobiology, 15(5), 599-605. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • Riess, R., & Laufer, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Current Medicinal Chemistry, 15(15), 1450-1463. [Link]

  • Medina-Tamayo, J., & Ledesma-Martínez, E. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2465. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 364(1-2), 136-141. [Link]

  • Reddanna, P. (2012). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Inflammation, 9(1), 1. [Link]

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Kumar, S., & Singh, A. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 7(1), 221-226. [Link]

  • Weissmann, G. (2006). Anti-inflammatory Agents: Present and Future. The Journal of Clinical Investigation, 116(11), 2845–2852. [Link]

  • Sutar, N., & Sutar, U. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 6(10), 4147-4152. [Link]

  • Carlson, R. P., & O'Neill, E. A. (Eds.). (2012). High Throughput Screening for Novel Anti-Inflammatories. Springer Science & Business Media.
  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Zhang, Y., et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Al-Ostath, R., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-140. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Jayasuriya, W. J. A. B. N., Sarveswaran, R., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 6(17), 131-140. [Link]

  • Aira, Z., & Kunchok, T. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (84), e51242. [Link]

  • Reddanna, P., & Niranjan Reddy, J. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. Journal of Inflammation Research, 14, 253–263. [Link]

  • Sim, A., et al. (2022). High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads. Scientific Reports, 12(1), 1-13. [Link]

  • Vandermeers, F., et al. (n.d.). Development and optimization of a TNFα neutralizing assay using a Quality by Design approach. Quality Assistance. [Link]

  • Kumar, B., & Kumar, S. (2020). Recent advancements in the development of heterocyclic anti-inflammatory agents. European Journal of Medicinal Chemistry, 200, 112438. [Link]

  • Pérez-del Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening, 21(6), 617-626. [Link]

  • acCELLerate. (n.d.). instaCELL® TNF-α neutralization assay kit. acCELLerate. [Link]

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  • Morris, A. C., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock, 45(4), 369–376. [Link]

  • Garcês, S., Demengeot, J., & Benito-Garcia, E. (2015). Immunogenicity of Anti-TNF-α Biotherapies: II. Clinical Relevance of Methods Used for Anti-Drug Antibody Detection. Journal of Clinical & Cellular Immunology, 6(2), 302. [Link]

  • van Schouwenburg, P. A., Rispens, T., & Wolbink, G. J. (2013). Assays for measurement of TNF antagonists in practice. Therapeutic Drug Monitoring, 35(2), 143-149. [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Charles River Laboratories. [Link]

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Method

Application Note: Synthesis and Application of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid for Agrochemical Development

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a critical intermediate in the production of mod...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a critical intermediate in the production of modern agrochemicals. We further detail its application in the synthesis of Chlorantraniliprole, a potent insecticide. The methodologies described are designed for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, emphasizing scalable, high-yield, and cost-effective processes. This document outlines the chemical principles, step-by-step experimental procedures, characterization data, and safety considerations.

Introduction: The Central Role of Pyrazole Carboxylic Acids in Modern Insecticides

The anthranilic diamide class of insecticides has become a cornerstone of modern crop protection due to its high efficacy against a broad spectrum of pests and favorable safety profile for non-target organisms.[1] These compounds, including the widely used Chlorantraniliprole, function as potent activators of insect ryanodine receptors (RyRs).[1][2][3] RyRs are intracellular calcium channels crucial for muscle contraction; their unregulated activation by diamide insecticides leads to uncontrolled calcium release from the sarcoplasmic reticulum, resulting in muscle paralysis and eventual death of the insect.[2][3][4][5]

The chemical backbone of these powerful insecticides is often built upon a substituted pyrazole carboxylic acid scaffold. Specifically, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9) is a key building block for the industrial synthesis of Chlorantraniliprole and related compounds.[6][7][8] Its precise structure is fundamental to the molecule's ability to bind effectively to the target RyR site.

This application note details a robust and reproducible synthetic pathway to this vital intermediate, starting from readily available commercial materials.[6][9] Furthermore, it provides a validated protocol for the subsequent coupling reaction to yield Chlorantraniliprole, offering a complete workflow for laboratory-scale synthesis and process development.[10]

Synthesis of the Key Intermediate: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The synthesis of the target pyrazole intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[7] The most common industrial route begins with 2,3-dichloropyridine.[6][7]

Overall Synthetic Workflow

The pathway can be visualized as a convergent process involving the formation of the pyrazole ring system, followed by functional group manipulations to arrive at the final carboxylic acid.

G A 2,3-Dichloropyridine B (3-chloropyridin-2-yl)-hydrazine A->B Hydrazine Hydrate C Pyrazoline Ester Intermediate B->C Diethyl Maleate, Base D Aromatized Pyrazole Ester C->D Oxidation & Bromination E 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid D->E Hydrolysis G cluster_0 Intermediate 1 cluster_1 Intermediate 2 A Pyrazole Carboxylic Acid C Activated Ester / Acyl Chloride A->C Activating Agent (e.g., MsCl) B 2-amino-5-chloro- N,3-dimethylbenzamide D Chlorantraniliprole B->D Amide Coupling C->D Amide Coupling

Sources

Application

Application Note: A Practical Guide to Single-Crystal X-ray Crystallography of Isoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This comprehensive guide provides a detailed protocol and expert insights into the single-crystal X-ray crystallography of isoxazole deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides a detailed protocol and expert insights into the single-crystal X-ray crystallography of isoxazole derivatives. From the critical initial step of crystal growth to the final stages of structure refinement and data deposition, this document navigates the complexities of obtaining high-resolution three-dimensional structures of this important class of heterocyclic compounds. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and the generation of publication-quality crystallographic data.

Introduction: The Structural Significance of Isoxazoles

The isoxazole ring is a prominent scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, including their stereochemistry, conformation, and intermolecular interactions, dictates their function and efficacy. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level detail, providing invaluable information for structure-activity relationship (SAR) studies, rational drug design, and understanding crystal packing.[4][5]

This guide offers a workflow grounded in established crystallographic principles, tailored to address the specific properties of isoxazole derivatives.

Part 1: The Crucial First Step - Growing High-Quality Crystals

The journey to a crystal structure begins with the most challenging, and often rate-limiting, step: obtaining diffraction-quality single crystals.[4][6] For small organic molecules like isoxazole derivatives, success hinges on careful control over purity, solvent selection, and crystallization conditions.[7]

Expertise in Practice: The Rationale of Crystallization

The goal is to encourage a slow, ordered transition from a disordered state (solution) to a highly ordered crystalline state. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for SCXRD. The choice of solvent is paramount; an ideal solvent is one in which the isoxazole derivative is moderately soluble.[7] Highly soluble compounds tend to remain in solution, while poorly soluble ones may crash out too quickly. The presence of the nitrogen and oxygen heteroatoms in the isoxazole ring can influence solubility and hydrogen bonding potential, which should be considered when selecting solvents.[8]

Common Crystallization Techniques for Isoxazole Derivatives

Several methods can be employed, and often, screening multiple techniques simultaneously yields the best results.

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution, gradually increasing the compound's concentration to the point of nucleation and crystal growth.[7][9]

  • Vapor Diffusion (Liquid-Liquid or Gas-Liquid): This technique involves dissolving the compound in a "good" solvent and allowing a miscible "poor" solvent (precipitant or anti-solvent) to slowly diffuse into the solution. This gradual change in solvent composition reduces the compound's solubility, promoting slow crystallization.[7][8]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[4][8]

Step-by-Step Protocol: Crystallization Screening by Slow Evaporation
  • Purity First: Ensure the isoxazole derivative is of the highest possible purity (>95%). Residual solvents or synthetic by-products can inhibit crystallization.

  • Solvent Screening: In small, clean glass vials (e.g., 1-2 mL), place a small amount (1-5 mg) of the compound.

  • Dissolution: Add a selected solvent dropwise until the solid just dissolves. Refer to Table 1 for a starting list of solvents.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[7]

  • Evaporation: Cover the vial with a cap, or Parafilm, pierced with a few needle holes to allow for slow solvent evaporation.

  • Patience is Key: Place the vials in a vibration-free location and observe over several days to weeks.[7] Do not disturb the growing crystals.

Solvent Properties & Rationale for Isoxazoles Boiling Point (°C)
Ethanol/Methanol Polar protic solvents, good for compounds with hydrogen bond donors/acceptors. Often used for recrystallizing isoxazole derivatives.[1][2]78 / 65
Acetone Polar aprotic, good general-purpose solvent for a wide range of organic molecules.56
Ethyl Acetate Medium polarity, can be effective for less polar isoxazole derivatives.77
Dichloromethane Good for dissolving many organic compounds, but its volatility may lead to rapid evaporation.40
Toluene Nonpolar, useful for derivatives with large nonpolar substituents.111
Hexane/Heptane Nonpolar, often used as an anti-solvent in vapor diffusion setups.69 / 98
Acetonitrile Polar aprotic, can be a good alternative to alcohols or acetone.82

Table 1: Common solvents for the crystallization of isoxazole derivatives.

Part 2: From Crystal to Diffraction Pattern - Data Collection

Once suitable crystals are obtained, the next phase involves selecting, mounting, and collecting X-ray diffraction data.

Crystal Selection and Mounting

Under a microscope, select a crystal that is clear, well-formed, and free of cracks or defects. Ideal crystals for modern diffractometers are typically between 0.1 and 0.3 mm in size.[10][11] The crystal is carefully mounted on a glass fiber, a nylon loop, or a specialized mount using a minimal amount of cryo-protectant oil or epoxy.

The Diffraction Experiment

The mounted crystal is placed on a goniometer head in the X-ray diffractometer. The crystal is cooled, typically to 100 K (-173 °C), in a stream of cold nitrogen gas. This cryo-cooling minimizes atomic vibrations and reduces radiation damage, leading to higher quality data.

The diffractometer directs a monochromatic X-ray beam (commonly from a copper or molybdenum source) onto the crystal.[11] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots that are recorded by a detector.[11]

Step-by-Step Protocol: Single-Crystal X-ray Data Collection
  • Crystal Mounting: Mount a selected crystal on the goniometer head.

  • Centering: Center the crystal in the X-ray beam using the instrument's microscope and software.[10]

  • Initial Screening: Collect a few initial diffraction images to assess crystal quality, check for twinning, and determine the unit cell parameters.[10]

  • Strategy Calculation: Based on the determined unit cell and crystal system, the software will calculate an optimal data collection strategy to ensure a complete and redundant dataset is collected.[12]

  • Data Collection: Launch the full data collection run. This process can take several hours.[10]

  • Data Integration: After collection, the raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz and polarization effects). The output is a reflection file (e.g., an HKL file).

Parameter Typical Value/Choice Rationale & Expert Insight
X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)Mo is standard for small molecules. Cu provides greater intensity but can cause higher absorption and fluorescence with certain elements.[11]
Temperature 100 KMinimizes thermal motion of atoms, leading to better resolution and reduced radiation damage.
Detector Distance 40-60 mmA shorter distance captures higher-resolution data; a longer distance provides better separation of spots for large unit cells.
Exposure Time 1-60 seconds/frameDependent on crystal size, diffracting power, and X-ray source intensity.
Frame Width 0.5-1.0 degreesThe rotation of the crystal for each collected image.
Total Rotation 180-360 degreesEnsures all unique reflections are measured.

Table 2: Typical data collection parameters for isoxazole derivatives.

Part 3: Decoding the Data - Structure Solution, Refinement, and Validation

With a processed reflection file, the next step is to determine the arrangement of atoms that produced the diffraction pattern.

Workflow for Structure Determination

G cluster_0 Data Processing & Solution cluster_1 Refinement & Validation RawData Raw Diffraction Images Integration Integration & Scaling (Produces HKL file) SpaceGroup Space Group Determination StructureSolution Structure Solution (e.g., SHELXT, SIR) InitialModel Initial Atomic Model Refinement Least-Squares Refinement (e.g., SHELXL) InitialModel->Refinement ModelBuilding Model Building & Correction (Add H-atoms, model disorder) Validation Structure Validation (checkCIF) FinalModel Final Model (CIF)

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are used to determine initial phases for the structure factors, which allows for the calculation of an initial electron density map.[13] Programs like SHELXT are commonly used for this step.[14] From this map, an initial model of the molecular structure can be built.

  • Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, and atomic displacement parameters) of the model to improve the agreement between the calculated diffraction data (from the model) and the observed experimental data.[15] This is typically done using a least-squares minimization procedure.[15][16]

  • Model Completion and Validation: Hydrogen atoms, which are often not visible in the initial electron density maps, are typically added at calculated positions. Any disorder or solvent molecules are modeled. The final model is then rigorously validated to ensure its chemical and crystallographic sensibility. The checkCIF routine is an essential tool for this, flagging potential issues or errors in the structure.[17][18][19]

Key Quality Indicators for a Refined Structure
  • R1: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for small molecules.

  • wR2: A weighted R-factor based on squared structure factor intensities.

  • Goodness of Fit (GooF): Should be close to 1.0, indicating that the model is a good fit to the data.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no large positive or negative peaks, which could indicate missing atoms or errors in the model.

Part 4: Reporting and Archiving - Ensuring Data Integrity

The final step is to prepare the crystallographic data for publication and deposition in a public database. The standard format for this is the Crystallographic Information File (CIF).[20][21]

The Importance of Deposition

Depositing crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) is a requirement for most scientific journals.[17] This ensures that the data is publicly available for verification and further scientific use. The CCDC deposition service includes a checkCIF routine to validate the data before assigning a deposition number.[17][20]

Protocol for CIF Preparation and Deposition
  • Final Refinement: Perform a final refinement cycle to generate the definitive CIF file. This file should contain all relevant information about the crystal, data collection, and refinement.[21]

  • Validation: Use the IUCr's checkCIF service to generate a validation report. Address any alerts or errors flagged in the report, providing explanations for any that cannot be resolved.[17][18]

  • Deposition: Submit the CIF and the structure factor file (FCF) to the CCDC via their online deposition service.[17][20]

  • Record Keeping: Keep the CCDC deposition number, which will be required for manuscript submission.

Conclusion

X-ray crystallography provides unparalleled insight into the molecular architecture of isoxazole derivatives. A successful structure determination is a multi-step process that requires careful attention to detail, from the initial crystallization experiment to the final validation of the refined model. By following the protocols and expert guidance outlined in this application note, researchers can confidently generate accurate and reliable crystal structures, accelerating their research in drug discovery and materials science.

References

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]

  • University of St Andrews. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]

  • Pro-XRD. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Correcting CIFs. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Otwinowski, Z., & Minor, W. (1996). Data-collection strategies. International Union of Crystallography Journals. Retrieved from [Link]

  • Dauter, Z. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 63(1), 3-11. Retrieved from [Link]

  • CCP4 wiki. (n.d.). Solve a small-molecule structure. Retrieved from [Link]

  • University of Glasgow. (n.d.). Validation and Checking of CIF's. Retrieved from [Link]

  • University of Crete. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • Phenix. (n.d.). Crystallographic Structure Refinement. Retrieved from [Link]

  • McCabe, A., Metherall, J. P., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2415-2430. DOI:10.1039/D2CS00697A
  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Nannenga, B. L., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7793-7799. DOI:10.1039/D1CE01172C
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Coles, S. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 436-451. DOI:10.1107/S205225252400494X
  • Google Patents. (2023). CN116283810A - A kind of preparation method of isoxazole compound.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved from [Link]

  • Kapubalu, S. K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Retrieved from [Link]

  • Kauhanka, U. M., & Kauhanka, M. M. (2006). Synthesis of new liquid crystalline isoxazole-, pyrazole- and 2-isoxazoline-containing compounds. Liquid Crystals, 33(1), 1-6. DOI:10.1080/02678290500371804
  • Cohen, A. E., et al. (2019). Data-driven challenges and opportunities in crystallography. Current Opinion in Structural Biology, 57, 137-145. DOI:10.1016/j.sbi.2019.07.001
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. The FEBS journal, 280(24), 6265-6297. DOI:10.1111/febs.12533
  • Wlodawer, A. (2013). The future of crystallography in drug discovery. Expert opinion on drug discovery, 8(12), 1471-1474. DOI:10.1517/17460441.2013.847113
  • MDPI. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Foods, 12(23), 4301. DOI:10.3390/foods12234301

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your laboratory work.

Overview of the Synthetic Pathway

The most common and reliable route to synthesizing 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid involves a two-step process. First, an α,β-unsaturated ketone, specifically a chalcone, is synthesized via a Claisen-Schmidt condensation. This intermediate is then cyclized with hydroxylamine, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.[1][2][3] This guide will address potential issues in both of these critical stages.


}

Figure 1. General workflow for the synthesis of the target compound.

Troubleshooting Guide: Low Yield & Reaction Failures

Low product yield is one of the most frequently encountered issues.[1][4] This section breaks down the common causes and provides systematic solutions.

Q1: My overall yield is very low (<20%). Where should I start investigating?

A low overall yield can originate from either the initial chalcone synthesis or the subsequent cyclization step. A systematic approach is best.

A: First, verify the success and purity of Step 1 (Chalcone Synthesis).

  • Cause: The Claisen-Schmidt condensation to form the chalcone precursor is highly sensitive to reaction conditions. Impurities from this step can inhibit the subsequent cyclization.[4]

  • Troubleshooting:

    • Analyze the Chalcone: Before proceeding to the cyclization, take an aliquot of your crude chalcone product. Purify it via recrystallization or column chromatography.

    • Confirm Identity: Obtain an NMR spectrum and melting point. Compare these with literature values to ensure you have successfully synthesized the correct intermediate.

    • Check Reagents: Ensure the base used (e.g., NaOH, KOH) is fresh and the solvent (typically ethanol) is of an appropriate grade.[1][2]

B: If the chalcone is pure and correct, focus on the Isoxazole Formation (Step 2).

  • Cause: The cyclization with hydroxylamine is the most critical and often problematic step. Issues can range from poor quality of hydroxylamine to incorrect pH or temperature.

  • Troubleshooting:

    • Hydroxylamine Quality: Hydroxylamine hydrochloride can degrade over time. Use a freshly opened bottle or one that has been stored properly in a desiccator.

    • Reaction Time & Temperature: Insufficient reflux time can lead to low conversion, while excessively long times may cause product degradation.[1] Monitor the reaction by Thin Layer Chromatography (TLC) every 1-2 hours to determine the optimal reaction time.[3][5]

    • Base and pH Control: The reaction is typically run under basic conditions (e.g., using KOH or sodium acetate in ethanol).[3][5][6] The amount and type of base can significantly affect the reaction rate and yield. See the data in Table 1 for a comparison of common conditions.


}

Figure 2. Decision tree for troubleshooting low product yield.

Purity Issues & Side Reactions

Achieving a high yield is only half the battle; ensuring the purity of the final product is equally critical.

Q2: My NMR shows a mixture of products. What is the likely impurity and how can I avoid it?

A: The most common side-product is the undesired regioisomer.

  • Mechanism: The cyclization of the chalcone precursor with hydroxylamine can theoretically produce two different regioisomers: the desired 3-aryl-5-carboxylate isoxazole and the undesired 5-aryl-3-carboxylate isoxazole. The formation of these isomers is a common challenge in isoxazole synthesis.[1] Regioselectivity is influenced by both the steric and electronic properties of the reactants and the specific reaction conditions used.[1][7]

  • Controlling Regioselectivity:

    • pH is Crucial: The regiochemical outcome is highly dependent on the reaction pH. While specific conditions vary by substrate, carefully controlling the amount of base is the first line of defense.

    • Solvent Effects: Polar protic solvents like ethanol may favor one isomer, while aprotic solvents could favor another.[7] Experimenting with different solvents can be an effective strategy to improve the regioselectivity for your specific substrate.[7]

    • Catalysts: In some cases, the use of catalysts like copper(I) has been shown to provide high regioselectivity in related isoxazole syntheses, typically favoring the 3,5-disubstituted product.[7][8]


}

Figure 3. Competing reaction pathways leading to regioisomers.

Frequently Asked Questions (FAQs)

Q3: Which base and solvent combination is recommended for the cyclization step?

A: While the optimal choice can be substrate-dependent, a combination of potassium hydroxide (KOH) in absolute ethanol is a robust starting point that is widely reported to give good yields.[2][6] Sodium acetate in ethanol is another common and effective alternative.[3][5]

Base Solvent Typical Reflux Time Yield Range Reference
Potassium Hydroxide (KOH)Absolute Ethanol4 - 12 hours45% - 65%[2][6]
Sodium AcetateEthanol6 - 7 hours75% - 80%[3][5]
Sodium Hydroxide (NaOH)Ethanol4 hoursGood[9]

Table 1. Comparison of common reaction conditions for the isoxazole formation step. Yields are highly dependent on the specific substrate and purification method.

Q4: How critical is the final hydrolysis step?

A: The hydrolysis of the ethyl ester intermediate to the final carboxylic acid is a critical and sometimes overlooked step. Incomplete hydrolysis will result in a product that is difficult to purify and will lower the final yield.

  • Protocol: Refluxing the ester with an aqueous solution of a strong base like 10% NaOH for at least 4 hours is typically sufficient.[9][10][11]

  • Troubleshooting: If you suspect incomplete hydrolysis (e.g., you see signals for an ethyl group in your final NMR), increase the reflux time or the concentration of the base. After hydrolysis, the reaction mixture must be carefully acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.[9][10][11]

Recommended Experimental Protocols

Protocol 1: Synthesis of Chalcone Precursor
  • Dissolve the starting ketone (e.g., 4-methoxyacetophenone, 1.0 eq.) and aldehyde derivative (e.g., ethyl oxalate, 1.0 eq.) in ethanol.[1]

  • Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred solution at room temperature.[1]

  • Continue stirring for 2-4 hours, monitoring the reaction's progress via TLC.[1]

  • Once complete, pour the reaction mixture into crushed ice and carefully acidify with dilute HCl.[1]

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone intermediate.

Protocol 2: Isoxazole Formation and Hydrolysis
  • Reflux a mixture of the purified chalcone (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and a base (e.g., KOH or Sodium Acetate) in absolute ethanol.[5][6]

  • Monitor the reaction by TLC. A typical reflux time is between 4 and 12 hours.[6]

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.[3]

  • If the ester is isolated, extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum.[9][10][11]

  • To hydrolyze the ester, reflux the crude product with 10% aqueous NaOH for 4 hours.[9][10][11]

  • After cooling, acidify the reaction mixture with dilute HCl to precipitate the final carboxylic acid product.[9][10][11]

  • Filter the solid, wash thoroughly with water, and dry to obtain 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

References

  • Chandra, K. Raghu, N. Srikantamurthy, K. B. Umesha, K. Palani and M. Mahendra. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. OSTI.gov. Available from: [Link]

  • International Journal of Engineering Research & Technology. Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. IJERT. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available from: [Link]

  • Chandra, et al. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Institutes of Health (NIH). Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available from: [Link]

  • MDPI. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Institutes of Health (NIH). Available from: [Link]

  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • International Union of Crystallography. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Available from: [Link]

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

Sources

Optimization

how to control regioselectivity in isoxazole synthesis from β-keto esters

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in the synthesis of isoxazoles from β-keto esters and their derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide

Poor regioselectivity is a common challenge in isoxazole synthesis, often resulting in difficult-to-separate mixtures of isomers. This guide provides solutions to specific problems you may encounter in the lab.

Problem 1: My reaction is yielding a mixture of 3- and 5-substituted isoxazole regioisomers. How can I improve the selectivity?

This is the most frequent issue when using unsymmetrical β-keto esters. The formation of two regioisomers arises from the initial nucleophilic attack of hydroxylamine on either the ketone or the ester carbonyl group (or their enol forms). The regiochemical outcome is a delicate balance of electronic and steric factors, which can be manipulated by adjusting the reaction conditions.

Root Cause Analysis and Solutions:

  • pH Control is Critical: The pH of the reaction medium is a primary determinant of regioselectivity. The nucleophilicity of hydroxylamine and the reactivity of the carbonyl groups are pH-dependent.

    • Acidic Conditions (pH 1-4): Generally favor the formation of the 5-substituted isoxazole. Under acidic conditions, the ketone carbonyl is more readily protonated and activated towards nucleophilic attack by the nitrogen of hydroxylamine.

    • Basic Conditions (pH 8-11): Tend to favor the formation of the 3-substituted isoxazole. In a basic medium, the hydroxylamine is a more potent nucleophile, and the reaction can proceed through the enolate of the β-keto ester. The attack often occurs at the more electrophilic ester carbonyl.

  • Strategic Solvent Selection: The polarity of the solvent can influence the tautomeric equilibrium of the β-keto ester (keto vs. enol form) and the solvation of the transition states, thereby affecting the regioselectivity.[1][2]

    • Protic Solvents (e.g., Ethanol, Methanol): Can stabilize intermediates through hydrogen bonding and are commonly used.

    • Aprotic Solvents (e.g., Acetonitrile, Dioxane): May favor different regioisomers compared to protic solvents. It is recommended to screen a variety of solvents to find the optimal conditions for your specific substrate.[1][2]

  • Substrate Modification for Enhanced Control:

    • β-Enamino Ketones: Converting the β-keto ester to a β-enamino ketone can provide excellent regiochemical control.[1][3] The enamine functionality directs the initial attack of hydroxylamine to the ketone carbonyl, leading predominantly to the 5-substituted isoxazole.

    • Lewis Acid Catalysis: The use of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), in conjunction with β-enamino ketones can further enhance regioselectivity by activating the carbonyl group.[1][4]

  • Temperature Effects: Reaction temperature can influence the kinetic vs. thermodynamic control of the reaction. Lower temperatures may favor the formation of a single isomer. It is advisable to run the reaction at room temperature or below to assess the impact on regioselectivity before resorting to heating.

dot

cluster_0 Troubleshooting Regioselectivity Mixture of Isomers Mixture of Isomers pH Control pH Control Mixture of Isomers->pH Control Adjust pH Solvent Selection Solvent Selection Mixture of Isomers->Solvent Selection Screen Solvents Substrate Modification Substrate Modification Mixture of Isomers->Substrate Modification Modify Starting Material Improved Regioselectivity Improved Regioselectivity pH Control->Improved Regioselectivity Solvent Selection->Improved Regioselectivity Substrate Modification->Improved Regioselectivity

Caption: Decision-making flowchart for addressing regioselectivity issues.

Problem 2: The reaction is very slow or not proceeding to completion.

Low reaction rates can be due to several factors, including insufficient activation of the carbonyl groups or reduced nucleophilicity of the hydroxylamine.

Solutions:

  • pH Adjustment: Ensure the pH is in the optimal range for the desired regioisomer. For many syntheses, slightly acidic conditions (pH 4-5) provide a good balance for carbonyl activation and hydroxylamine nucleophilicity.

  • Use of Hydroxylamine Hydrochloride: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base such as sodium acetate or sodium hydroxide is typically added to liberate the free hydroxylamine.[5] Ensure the stoichiometry of the base is correct.

  • Temperature Increase: If the reaction is slow at room temperature, gentle heating (e.g., to 50-80 °C) can increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for isoxazole synthesis from β-keto esters, and where does the regioselectivity arise?

The reaction proceeds through a condensation-cyclization pathway.

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks one of the two carbonyl carbons of the β-keto ester. This is the regiochemistry-determining step . Attack at the ketone yields the precursor to the 5-substituted isoxazole, while attack at the ester leads to the 3-substituted isomer.

  • Intermediate Formation: This attack forms a tetrahedral intermediate, which then eliminates water to form an oxime or a related intermediate.

  • Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the aromatic isoxazole ring.

dot

β-Keto Ester β-Keto Ester Attack at Ketone Attack at Ketone β-Keto Ester->Attack at Ketone Path A Attack at Ester Attack at Ester β-Keto Ester->Attack at Ester Path B Hydroxylamine Hydroxylamine Hydroxylamine->Attack at Ketone Hydroxylamine->Attack at Ester Intermediate A Intermediate A Attack at Ketone->Intermediate A Intermediate B Intermediate B Attack at Ester->Intermediate B Cyclization A Cyclization A Intermediate A->Cyclization A Cyclization B Cyclization B Intermediate B->Cyclization B 5-Substituted Isoxazole 5-Substituted Isoxazole Cyclization A->5-Substituted Isoxazole 3-Substituted Isoxazole 3-Substituted Isoxazole Cyclization B->3-Substituted Isoxazole

Caption: Regioselectivity determining pathways in isoxazole synthesis.

Q2: How do the electronic properties of the substituents on the β-keto ester influence regioselectivity?

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the R¹ and R² groups of the β-keto ester (R¹-CO-CH₂-CO-R²) can significantly impact the electrophilicity of the adjacent carbonyl carbons.

Substituent EffectImpact on Carbonyl ElectrophilicityFavored Point of Attack
EWG on R¹ Increases electrophilicity of the ketone carbonylAttack at the ketone (Path A)
EDG on R¹ Decreases electrophilicity of the ketone carbonylAttack at the ester (Path B)
EWG on R² (Ester) Increases electrophilicity of the ester carbonylAttack at the ester (Path B)
EDG on R² (Ester) Decreases electrophilicity of the ester carbonylAttack at the ketone (Path A)

Q3: Are there alternative, more regioselective methods for synthesizing 3,5-disubstituted isoxazoles?

Yes, the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and highly regioselective method for synthesizing isoxazoles.[9][10][11][12][13]

  • Mechanism: This is a [3+2] cycloaddition reaction where the nitrile oxide acts as the 1,3-dipole and the alkyne is the dipolarophile.

  • Regiocontrol: The regioselectivity is generally high and predictable based on the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Copper-catalyzed versions of this reaction are particularly effective for terminal alkynes, yielding 3,5-disubstituted isoxazoles with excellent regioselectivity.[10][11][12]

dot

Nitrile Oxide Nitrile Oxide Transition State Transition State Nitrile Oxide->Transition State Alkyne Alkyne Alkyne->Transition State Isoxazole Isoxazole Transition State->Isoxazole [3+2] Cycloaddition

Sources

Troubleshooting

avoiding nitrile oxide dimerization in 1,3-dipolar cycloadditions

Topic: Navigating the Challenge of Nitrile Oxide Dimerization Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloaddition reactions involvi...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Navigating the Challenge of Nitrile Oxide Dimerization

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloaddition reactions involving nitrile oxides. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you minimize the undesired dimerization of nitrile oxides, thereby maximizing the yield of your target isoxazoline and isoxazole heterocycles.

Introduction: The Dimerization Dilemma

Nitrile oxides are highly valuable intermediates in organic synthesis, serving as versatile 1,3-dipoles for the construction of five-membered heterocyclic rings.[1][2] However, their utility is often hampered by a rapid, competing side reaction: dimerization.[3][4] In the absence of a reactive dipolarophile, two molecules of a nitrile oxide can readily undergo a [3+2] cycloaddition with each other to form a furoxan (1,2,5-oxadiazole-2-oxide).[4] This process depletes the concentration of the nitrile oxide available for the desired reaction with your substrate, leading to reduced yields and purification challenges.

Understanding the mechanism and kinetics of this dimerization is the first step toward controlling it. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the dimerization of nitrile oxides to furoxans is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[5][6][7] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[5][6]

This guide provides practical, field-proven strategies to outpace this undesired dimerization and steer your reaction toward the intended cycloaddition product.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding nitrile oxide dimerization.

Q1: What is nitrile oxide dimerization and why is it a problem?

A1: Nitrile oxide dimerization is a self-cycloaddition reaction where two molecules of a nitrile oxide react to form a furoxan.[4] This is a significant issue in 1,3-dipolar cycloaddition reactions because it consumes the nitrile oxide, reducing the yield of the desired isoxazoline or isoxazole product. This side reaction is often rapid, especially with unhindered aliphatic nitrile oxides.[8]

Q2: Are all nitrile oxides equally prone to dimerization?

A2: No. The stability of a nitrile oxide and its propensity for dimerization are highly dependent on its structure. Generally, aliphatic nitrile oxides are more reactive and dimerize faster than aromatic ones.[8] Furthermore, steric hindrance plays a crucial role. Bulky substituents near the nitrile oxide functionality can significantly slow down the rate of dimerization, and in some cases, lead to nitrile oxides that are stable enough to be isolated as crystalline solids (e.g., mesitylenecarbonitrile oxide).[8][9][10]

Q3: Can I completely stop dimerization from occurring?

A3: While completely eliminating dimerization can be challenging, it is possible to reduce it to a negligible level. The most effective strategy is to ensure the nitrile oxide is consumed in the desired cycloaddition reaction as quickly as it is formed. This is the principle behind in situ generation methods.[3]

Q4: What is "in situ" generation and why is it recommended?

A4: In situ generation means that the nitrile oxide is produced directly in the reaction mixture in the presence of the dipolarophile (your alkene or alkyne).[3][11] This technique is highly recommended because it maintains a very low steady-state concentration of the nitrile oxide. By keeping the concentration of the nitrile oxide low, the probability of two nitrile oxide molecules encountering each other to dimerize is significantly reduced, while the desired reaction with the (typically) higher concentration dipolarophile is favored.[3]

Q5: Are there environmentally friendly methods for generating nitrile oxides?

A5: Yes, significant progress has been made in developing "greener" protocols. One notable method involves the oxidation of aldoximes using a combination of sodium chloride (NaCl) and Oxone® in an open flask.[12][13] This approach avoids the use of halogenated reagents and produces fewer organic byproducts, making it an attractive option for sustainable synthesis.[13]

Troubleshooting Guide: Minimizing Dimerization in Practice

This section provides a more detailed, problem-and-solution-oriented approach to specific experimental challenges.

Issue 1: Low yield of the desired cycloadduct with significant furoxan formation.

This is the most common problem and points to the rate of dimerization being competitive with or faster than the rate of your desired cycloaddition.

The fundamental issue is that the concentration of the free nitrile oxide is too high for too long. The primary solution is to control the generation rate of the nitrile oxide to match its consumption rate by the dipolarophile.

Diagram: Reaction Pathway Competition

The following diagram illustrates the kinetic competition between the desired 1,3-dipolar cycloaddition and the undesired dimerization pathway.

G cluster_generation Nitrile Oxide Generation cluster_reaction Reaction Pathways Precursor Aldoxime or Hydroximoyl Chloride NO R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NO In situ generation (e.g., base, oxidant) Cycloadduct Desired Cycloadduct (Isoxazoline/Isoxazole) NO->Cycloadduct k_cycloaddition [Dipolarophile] Dimer Undesired Dimer (Furoxan) NO->Dimer k_dimerization [Nitrile Oxide]

Caption: Competing reaction pathways for a nitrile oxide.

To favor the formation of the desired cycloadduct, the rate of cycloaddition (k_cycloaddition * [Dipolarophile]) must be significantly greater than the rate of dimerization (k_dimerization * [Nitrile Oxide]).

When generating nitrile oxides from hydroximoyl chlorides, the rate of dehydrohalogenation is often very fast upon addition of a base like triethylamine (TEA).

Step-by-Step Protocol:

  • Setup: Dissolve your hydroximoyl chloride precursor and your dipolarophile (alkene or alkyne) in a suitable aprotic solvent (e.g., THF, DCM, or dioxane) in your reaction flask.[14] Use a 1.5 to 5-fold excess of the dipolarophile if it is readily available.[15]

  • Prepare Base Solution: In a separate flask, prepare a dilute solution of your base (e.g., triethylamine) in the same solvent.

  • Slow Addition: Using a syringe pump, add the base solution to the reaction mixture dropwise over a prolonged period (e.g., 4-12 hours).[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to track the consumption of the starting materials and the formation of the product and furoxan byproduct.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification.

Causality: By adding the base slowly, you are generating the nitrile oxide in small portions, keeping its instantaneous concentration low and favoring the reaction with the dipolarophile, which is present in a much higher concentration.[3]

If slow addition is not practical or effective, consider alternative methods for generating the nitrile oxide that are inherently slower or occur under milder conditions.

Method Comparison Table:

Generation MethodPrecursorReagentsTypical ConditionsAdvantagesDisadvantages
Dehydrohalogenation Hydroximoyl ChlorideTriethylamine or other bases0 °C to RTReadily available precursorsCan be very fast, requiring slow addition
Oxidation of Aldoximes Aldoximetert-Butyl hypoiodite (t-BuOI)Room TemperatureMild conditions, good functional group tolerance[1][14]Requires in situ preparation of t-BuOI
"Green" Oxidation AldoximeNaCl, Oxone®Room Temperature, often in MeCN/H₂OEnvironmentally friendly, broad substrate scope[12][13]May require optimization of solvent and base
Dehydration O-Silylated Hydroxamic AcidsTriflic anhydride, NEt₃-40 °C to RTMild, non-oxidative conditions[16]Requires preparation of the silylated precursor

Recommendation: For sensitive substrates, the dehydration of O-silylated hydroxamic acids is an excellent choice due to the very mild and non-oxidative conditions.[16] For a more general and environmentally benign approach, the NaCl/Oxone® method is highly effective for a wide range of aldoximes.[13]

Issue 2: The nitrile oxide precursor is unstable under the generation conditions.

Some precursors, particularly certain aldoximes or hydroximoyl chlorides, may be sensitive to the reagents used for nitrile oxide generation (e.g., strong oxidants or bases).

The reaction conditions are too harsh for the substrate. The solution is to screen for milder generation methods that are compatible with the functional groups present in your molecule.

Diagram: Workflow for Method Selection

G Start Is your substrate sensitive to oxidation or halogenation? Yes_Sensitive Yes Start->Yes_Sensitive No_Robust No Start->No_Robust Method_Dehydration Try Dehydration of O-Silylated Hydroxamic Acids (Ref. 23) Yes_Sensitive->Method_Dehydration  Primary Choice Method_Oxidation Try NaCl/Oxone® Oxidation of Aldoxime (Ref. 9) No_Robust->Method_Oxidation  Green Option Method_tBuOI Try t-BuOI Oxidation of Aldoxime (Ref. 2) No_Robust->Method_tBuOI Method_Dehydro Use Dehydrohalogenation (Slow Addition Protocol) No_Robust->Method_Dehydro

Caption: Decision workflow for selecting a nitrile oxide generation method.

Fine-tuning the reaction conditions can significantly impact the ratio of cycloaddition to dimerization.

  • Temperature: Lowering the reaction temperature generally slows down all reaction rates. However, it can disproportionately slow the dimerization reaction, especially if it has a higher activation energy. Experiment with running your reaction at 0 °C or even lower temperatures.

  • Concentration: While it may seem counterintuitive, running the reaction at a higher concentration of the dipolarophile can favor the desired bimolecular reaction over the dimerization, which is second order with respect to the nitrile oxide. However, the overall reaction should not be so concentrated that the precursor solubility becomes an issue.

  • Solvent: The choice of solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[14] It is worthwhile to screen a few different solvents to find the optimal medium for your specific substrate combination.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. ACS Publications, [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate, [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online, [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate, [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed, [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing, [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate, [Link]

  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. PMC, [Link]

  • Nitrile oxides: a key intermediate in organic synthesis. Semantic Scholar, [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. National Institutes of Health, [Link]

  • Mechanochemical Dimerization of Aldoximes to Furoxans. PMC, [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health, [Link]

  • Synthesis of stable nitrile oxide compounds.
  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library, [Link]

  • Model cycloaddition reactions of the nitrile oxide generated upon... ResearchGate, [Link]

  • Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. ACS Publications, [Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, [Link]

  • Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate, [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI, [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate, [Link]

  • In situ methods of nitrile oxide generation and cycloaddition. ResearchGate, [Link]

  • Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate, [Link]

  • Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate, [Link]

  • Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. MDPI, [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station, [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed, [Link]

  • Methods for formation of nitrile oxides. ResearchGate, [Link]

  • Nitric oxide generating/releasing materials. PMC, [Link]

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Optimization

Isoxazole Synthesis: A Technical Troubleshooting Guide for Researchers

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with isoxazole scaffolds. Isoxazole...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with isoxazole scaffolds. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and their synthesis is a critical skill.[1][2][3] However, like any synthetic procedure, challenges can arise.

This guide moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of common isoxazole synthesis reactions, helping you not only to solve immediate problems but also to build a robust framework for future synthetic design. We will explore the "why" behind experimental phenomena, empowering you to make informed decisions at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding isoxazole synthesis.

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The two most prevalent and versatile methods are:

  • 1,3-Dipolar Cycloaddition: This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4][5][6] It is highly valued for its efficiency and is often the most direct route.[5]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: Known as the Claisen isoxazole synthesis, this method involves the reaction of a β-diketone, β-ketoester, or related species with hydroxylamine.[7][8]

Q2: My isoxazole product seems to be unstable during workup or purification. What could be the cause?

A2: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under certain conditions.[9] Be mindful of:

  • Strongly Basic Conditions: Ring-opening can occur in the presence of potent bases.[9]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a known method for cleaving the N-O bond and should be avoided if the isoxazole moiety is desired in the final product.[9]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[9]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[9]

Q3: I'm observing the formation of furoxan byproducts. How can I prevent this?

A3: Furoxans are the dimers of nitrile oxides and are a common side product in 1,3-dipolar cycloaddition reactions.[9][10] To minimize their formation:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures the nitrile oxide reacts with your dipolarophile before it has a chance to dimerize.[9]

  • Slow Addition: Slowly add the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[9]

Part 2: Troubleshooting Guide: 1,3-Dipolar Cycloaddition

This is arguably the most powerful method for isoxazole synthesis.[4][5] The reaction involves the concerted [3+2] cycloaddition of a nitrile oxide and an alkyne.[4][11]

dot graph TD { A[Alkyne] -- Dipolarophile --> C{Transition State}; B[Nitrile Oxide] -- 1,3-Dipole --> C; C -- Concerted Cycloaddition --> D[Isoxazole]; subgraph "Reactants" A; B; end subgraph "Product" D; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#34A853,stroke-width:2px,color:#202124 } caption: "1,3-Dipolar Cycloaddition Workflow"

Problem 1: Low to No Product Formation

Q: I'm not getting any, or very little, of my desired isoxazole. What's going wrong?

A: This is a common issue that can often be traced back to the nitrile oxide intermediate.

Troubleshooting Flowchart: Low Yield

G

Causality & Solutions:

  • Nitrile Oxide Instability: Nitrile oxides are often transient species.[12] Their stability is influenced by steric and electronic factors. Bulky groups (like mesityl or t-butyl) can increase stability, while electron-withdrawing groups at the ortho position of an aromatic ring can decrease it.[12][13]

    • Solution: Generate the nitrile oxide in situ from a stable precursor like an aldoxime (using an oxidant like N-chlorosuccinimide (NCS) or bleach) or a hydroximoyl chloride (using a base like triethylamine).[14] This ensures the reactive dipole is trapped by the alkyne as it's formed.[9]

  • Alkyne Reactivity: The rate of cycloaddition is governed by frontier molecular orbital (FMO) theory.[11] The reaction can be HOMO(dipole)-LUMO(dipolarophile) or LUMO(dipole)-HOMO(dipolarophile) controlled.

    • Solution: If you are using an electron-rich alkyne, an electron-deficient nitrile oxide will accelerate the reaction, and vice-versa. Electron-withdrawing groups on the alkyne generally favor interaction with the HOMO of the dipole.[11] For terminal alkynes, copper(I) catalysis can significantly improve reaction rates and regioselectivity.[5][15]

  • Reaction Conditions:

    • Temperature: While many cycloadditions proceed at room temperature, some may require heating to overcome the activation energy. Conversely, for highly reactive or unstable nitrile oxides, lower temperatures may be necessary to prevent decomposition.

    • Solvent: The choice of solvent can impact the reaction rate, though the effect is often less pronounced than in ionic reactions. Aprotic solvents like THF, DCM, or toluene are commonly used.

Problem 2: Poor Regioselectivity (Formation of Isomeric Products)

Q: I'm getting a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the regioselectivity?

A: This is a classic challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes. Regioselectivity is dictated by a combination of steric and electronic factors.[9]

FactorInfluence on RegioselectivityExample
Steric Hindrance The larger substituent on the alkyne will preferentially be located at the 5-position of the isoxazole ring, away from the substituent on the nitrile oxide.Reaction of a bulky alkyne with a nitrile oxide.
Electronic Effects The major regioisomer often results from the combination of the carbon atom with the largest HOMO coefficient on one reactant with the carbon atom with the largest LUMO coefficient on the other.For terminal alkynes, the 3,5-disubstituted product is typically favored.[16]
Catalysis Copper(I) and Ruthenium(II) catalysts have been shown to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[5]Cu(I)-catalyzed cycloaddition of a terminal alkyne and a nitrile oxide.

Solutions to Improve Regioselectivity:

  • Catalysis: For terminal alkynes, employing a copper(I) catalyst is a highly effective strategy to achieve excellent regioselectivity for the 3,5-isomer.[15][17]

  • Modify Reactants: If possible, modify the electronic properties of the substituents on the alkyne or nitrile oxide to enhance the orbital coefficient mismatch, thereby favoring one regioisomer.

  • Intramolecular Cycloaddition: In specific cases, designing an intramolecular reaction where the alkyne and nitrile oxide precursor are tethered can enforce a specific regiochemical outcome.[18]

Part 3: Troubleshooting Guide: Synthesis from 1,3-Diketones

This method relies on the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[7][8]

dot graph TD { A[1,3-Diketone] --> B{Monoxime Intermediate}; C[Hydroxylamine] --> B; B --Cyclization & Dehydration--> D[Isoxazole]; subgraph "Reactants" A; C; end subgraph "Product" D; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FFFFFF,stroke:#FBBC05,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#34A853,stroke-width:2px,color:#202124 } caption: "Synthesis from 1,3-Diketones"

Problem: Formation of a Mixture of Regioisomers

Q: My reaction with an unsymmetrical 1,3-diketone is giving me a mixture of isoxazole isomers. How can I direct the reaction to a single product?

A: This is the most significant challenge with this method. The initial nucleophilic attack of hydroxylamine can occur at either carbonyl group, leading to two different monoxime intermediates and, subsequently, two regioisomeric isoxazoles.[7]

Causality & Solutions:

  • Relative Carbonyl Electrophilicity: The hydroxylamine will preferentially attack the more electrophilic carbonyl carbon.

    • Solution 1: pH Control: The reaction pH can influence which isomer is formed. Acidic conditions often favor one regioisomer over the other.[9]

    • Solution 2: Blocking Groups: One of the carbonyl groups can be temporarily converted into a less reactive functional group (e.g., an enamine or enol ether) to direct the initial attack of hydroxylamine to the other carbonyl.[7] This approach offers excellent control over regioselectivity.[7]

  • Thermodynamic vs. Kinetic Control: The reaction conditions can favor either the kinetically or thermodynamically preferred product.

    • Solution: Systematically vary the reaction temperature and time. Lower temperatures may favor the kinetic product, while higher temperatures and longer reaction times may allow for equilibration to the thermodynamic product.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition with a terminal alkyne.

  • To a stirred solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent (e.g., THF, 10 mL) is added a copper(I) source (e.g., CuI, 0.1 mmol).

  • An oxidant (e.g., N-chlorosuccinimide, 1.3 mmol) is added portion-wise over 15 minutes at room temperature.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of an Isoxazole from a 1,3-Diketone

This protocol outlines a general procedure for the synthesis of an isoxazole from a 1,3-diketone and hydroxylamine hydrochloride.

  • A mixture of the 1,3-diketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a base (e.g., sodium acetate, 1.5 mmol) in a solvent (e.g., ethanol, 10 mL) is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33635-33654. Available from: [Link]

  • Shafi, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 692. Available from: [Link]

  • Kaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 30(4), 143-153. Available from: [Link]

  • Jawalekar, A. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(8), 2354-2356. Available from: [Link]

  • Saeed, A., & Ashraf, Z. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(23), 2689-2713. Available from: [Link]

  • Ren, G., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1081. Available from: [Link]

  • Jawalekar, A. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(8), 2354-2356. Available from: [Link]

  • Pasha, M. A., & Manjula, K. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical Sciences and Research, 3(11), 4085-4096. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • Kącka-Zych, A., & Wolińska, E. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(11), 3358. Available from: [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. In Click Chemistry for Biotechnology and Materials Science (pp. 1-24). John Wiley & Sons, Ltd.
  • Liu, Y., et al. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. Macromolecules, 56(12), 4567-4576. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

  • Unroe, M. R., & Mark, J. E. (1999). Synthesis of stable nitrile oxide compounds. U.S. Patent No. 5,962,716. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available from: [Link]

  • Wang, H., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. Available from: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available from: [Link]

  • Clark, J. S., et al. (2001). Preparation and reactivity of some stable nitrile oxides and nitrones. Arkivoc, 2001(3), 684-697. Available from: [Link]

  • Kącka-Zych, A., & Wolińska, E. (2021). 1,3-Dipolar cycloaddition reaction of nitrile oxides. Molecules, 26(11), 3358. Available from: [Link]

  • de Oliveira, C. S. A., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(10), 8206-8217. Available from: [Link]

  • Ballesteros-Casallas, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(43), 28203-28212. Available from: [Link]

  • Chemistry Learning. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. Available from: [Link]

  • Reddy, C. S., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(2), 795-800.
  • Das, S., & Chanda, K. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. [Image]. In An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. ResearchGate. Available from: [Link]

  • Sahoo, S., et al. (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Advanced Research in Chemical Science, 4(6), 1-5. Available from: [Link]

  • Patil, S. B., et al. (2013). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Chemistry & Biology Interface, 3(1), 1-6. Available from: [Link]

  • da Silva, F. M., et al. (2009). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 14(10), 4078-4087. Available from: [Link]

  • Wang, H., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. Available from: [Link]

  • Kamal, A., et al. (2015). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(8), 13811-13819. Available from: [Link]

  • Mlostoń, G., & Heimgartner, H. (2020). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 25(22), 5431. Available from: [Link]

  • Al-Soud, Y. A., et al. (2004). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Afinidad, 61(513), 376-380. Available from: [Link]

  • The Organic Chemist. (2023, September 25). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. Available from: [Link]

  • Stephenson, K. A., et al. (2014). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 53(15), 8033-8041. Available from: [Link]

  • Sunder-Plassmann, P., & Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12696-12712. Available from: [Link]

  • Di Mauro, G., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 87(17), 11487-11498. Available from: [Link]

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  • Wipf, P. (n.d.). The [3+2]Cycloaddition Reaction. [Lecture Notes]. University of Pittsburgh.
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  • Curran, D. P., et al. (1987). Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. The Journal of Organic Chemistry, 52(11), 2137-2141. Available from: [Link]

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing reaction conditions, s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing reaction conditions, specifically focusing on the critical parameters of pH and temperature. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and refine your synthetic strategies effectively.

Introduction: The Delicate Balance of Isoxazole Formation

The isoxazole ring is a privileged scaffold in medicinal chemistry, but its synthesis can be fraught with challenges such as low yields, poor regioselectivity, and the formation of tenacious impurities. The two most prevalent synthetic routes—the condensation of a 1,3-dicarbonyl compound with hydroxylamine (Claisen-type synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne—are both highly sensitive to reaction conditions. Temperature and pH, in particular, act as pivotal levers that can dictate the success or failure of the reaction. This guide will dissect the influence of these parameters and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why are pH and temperature so critical in isoxazole synthesis?

A1: Both pH and temperature directly influence reaction kinetics, the stability of intermediates, and the relative rates of competing reaction pathways. For instance, in the condensation of 1,3-dicarbonyls with hydroxylamine, pH can alter the nucleophilicity of the hydroxylamine and the tautomeric equilibrium of the dicarbonyl compound, which in turn dictates the regiochemical outcome[1][2]. Temperature controls the rate of reaction; however, excessively high temperatures can lead to decomposition of starting materials or products, while low temperatures may result in impractically slow reactions[3].

Q2: How does temperature affect the yield in 1,3-dipolar cycloaddition reactions for isoxazole synthesis?

A2: Temperature plays a crucial role in the kinetics of 1,3-dipolar cycloadditions. A primary competing side reaction is the dimerization of the highly reactive nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides)[3][4]. Higher temperatures can accelerate this dimerization, leading to a significant reduction in the yield of the desired isoxazole[3]. Therefore, temperature optimization is a delicate balance between achieving a sufficient rate for the cycloaddition and minimizing the rate of nitrile oxide dimerization. In some cases, generating the nitrile oxide at a low temperature before gently warming the reaction mixture can improve yields[5].

Q3: Can pH control the regioselectivity of my isoxazole synthesis?

A3: Absolutely. The pH of the reaction medium is a key factor in determining which regioisomer is formed, particularly in the synthesis from unsymmetrical 1,3-dicarbonyl compounds[1][6]. Acidic conditions can favor the formation of one regioisomer, while neutral or basic conditions may lead to the preferential formation of the other[2]. This is because the site of the initial nucleophilic attack by hydroxylamine on the dicarbonyl compound is influenced by the protonation state of both reactants.

Q4: I am observing the formation of isomeric products. How can I improve regioselectivity?

A4: The formation of isomers is a common challenge. To improve regioselectivity, a systematic optimization of reaction conditions is necessary. Key parameters to investigate include pH, temperature, and solvent polarity[7]. For condensation reactions, adjusting the pH can be highly effective[6]. For 1,3-dipolar cycloadditions, temperature control is crucial, as is the choice of base for in-situ nitrile oxide generation[3].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Product Yield

Low yield is a frequent issue that can often be traced back to suboptimal pH or temperature.

Potential Cause 1a: Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition)

  • The Causality: The in-situ generation of nitrile oxides from precursors like hydroximoyl chlorides or aldoximes is typically base-mediated. The choice and stoichiometry of the base are critical. An inappropriate base may not be strong enough to facilitate the elimination reaction, or it may be too strong, leading to side reactions.

  • Troubleshooting Steps:

    • Verify Base Appropriateness: Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is suitable for your specific substrate and reaction conditions[3].

    • Screen Different Bases: If yield remains low, consider screening a panel of organic and inorganic bases of varying strengths.

    • Check Precursor Quality: Ensure the purity of your nitrile oxide precursor.

Potential Cause 1b: Nitrile Oxide Dimerization (for 1,3-Dipolar Cycloaddition)

  • The Causality: As previously mentioned, nitrile oxides can dimerize, a reaction that is often accelerated by higher temperatures[3].

  • Troubleshooting Steps:

    • Temperature Optimization: Systematically screen a range of temperatures. It has been observed that increasing the temperature from 60°C to 80°C can improve yields for some reactions, while further increases may be detrimental[3].

    • Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low instantaneous concentration, thus favoring the intermolecular cycloaddition over dimerization[3].

    • Stoichiometry Adjustment: Consider using a slight excess of the alkyne dipolarophile.

Potential Cause 1c: Reactant or Product Decomposition

  • The Causality: Starting materials or the isoxazole product itself can be sensitive to harsh pH or high temperatures, leading to degradation. The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions[8].

  • Troubleshooting Steps:

    • Milder Conditions: Explore lower reaction temperatures or the use of a milder base or acid catalyst[3].

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to product degradation.

Problem 2: Formation of Regioisomeric Mixtures

Poor regioselectivity is a common hurdle, especially with unsymmetrical starting materials.

Potential Cause 2a: Suboptimal pH in Condensation Reactions

  • The Causality: In the reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine, there are two electrophilic carbonyl carbons. The pH of the medium influences which carbonyl is more susceptible to nucleophilic attack by hydroxylamine.

  • Troubleshooting Steps:

    • Systematic pH Screening: Perform the reaction at different pH values (e.g., acidic, neutral, and basic) to determine the optimal conditions for the desired regioisomer[2][6].

    • Buffer System: Employ a buffer system to maintain a constant pH throughout the reaction.

Potential Cause 2b: Inadequate Temperature Control

  • The Causality: The activation energies for the formation of different regioisomers can be different. Therefore, the reaction temperature can influence the kinetic versus thermodynamic product distribution.

  • Troubleshooting Steps:

    • Temperature Variation: Run the reaction at a range of temperatures (e.g., from room temperature to reflux) and analyze the isomeric ratio of the products.

Data Presentation: Optimization Parameters

The following tables provide a summary of typical reaction conditions and their impact on isoxazole synthesis.

Table 1: Effect of Temperature on a 1,3-Dipolar Cycloaddition Reaction

EntryTemperature (°C)Yield of Isoxazole (%)Notes
16055Sluggish reaction
28077Optimal temperature
39065Increased side products observed

Data adapted from a representative synthesis of 3-benzoylisoxazolines.[3]

Table 2: Influence of pH (Base) on a Condensation Reaction

EntryConditionPredominant ProductReference
1Acidic3,5-Isoxazole ester[2]
2Neutral4,5-Dihydro-hydroxy-isoxazole[2]
3Basic2,3-Dihydro-hydroxy-isoxazole[2]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in 1,3-Dipolar Cycloaddition
  • Set up three parallel reactions in identical flasks equipped with stir bars and reflux condensers.

  • To each flask, add the alkyne (1.0 eq.), the nitrile oxide precursor (e.g., α-nitroketone, 1.0 eq.), the chosen catalyst (if any), and the solvent.

  • Place each flask in a heating mantle or oil bath pre-set to the desired temperatures (e.g., 60°C, 80°C, and 100°C).

  • Once the reaction mixtures have reached the target temperatures, add the base (e.g., triethylamine, 1.1 eq.) to initiate the reaction.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Upon completion, quench the reactions, perform a standard work-up, and purify the crude products.

  • Analyze the yield and purity of the isoxazole product from each reaction to determine the optimal temperature.

Protocol 2: General Procedure for pH Screening in Condensation Reactions
  • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9).

  • Set up three parallel reactions in identical flasks with stir bars.

  • To each flask, add the 1,3-dicarbonyl compound (1.0 eq.) and the corresponding buffer solution.

  • Add hydroxylamine hydrochloride (1.1 eq.) to each flask and stir the mixtures at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reactions by TLC or LC-MS to determine the point of completion.

  • After work-up and purification, analyze the product mixture from each reaction by ¹H NMR or GC-MS to determine the ratio of the regioisomers.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield synthesis_type Which Synthesis Method? start->synthesis_type cycloaddition 1,3-Dipolar Cycloaddition synthesis_type->cycloaddition condensation Condensation synthesis_type->condensation check_base Check Base for Nitrile Oxide Generation cycloaddition->check_base base_ok Base Appropriate? check_base->base_ok screen_bases Screen Different Bases base_ok->screen_bases No check_temp Check for Nitrile Oxide Dimerization base_ok->check_temp Yes screen_bases->check_temp optimize_temp Optimize Temperature (e.g., 60-100°C) check_temp->optimize_temp slow_addition Use Slow Addition of Precursor optimize_temp->slow_addition check_reactants Verify Reactant Purity & Stability condensation->check_reactants reactants_ok Reactants OK? check_reactants->reactants_ok purify_reactants Purify Starting Materials reactants_ok->purify_reactants No check_conditions Review Reaction Conditions (pH, Temp) reactants_ok->check_conditions Yes purify_reactants->check_conditions optimize_conditions Systematically Vary pH and Temperature check_conditions->optimize_conditions

Caption: Troubleshooting logic for low reaction yield.

Regioselectivity_Optimization start Poor Regioselectivity (Isomer Mixture) synthesis_type Synthesis Method? start->synthesis_type condensation Condensation (Unsymmetrical 1,3-Dicarbonyl) synthesis_type->condensation cycloaddition 1,3-Dipolar Cycloaddition (Unsymmetrical Alkyne) synthesis_type->cycloaddition optimize_ph Systematically Screen pH (Acidic, Neutral, Basic) condensation->optimize_ph optimize_temp_cond Vary Temperature (RT to Reflux) condensation->optimize_temp_cond optimize_temp_cyclo Optimize Temperature to Control Kinetic vs. Thermodynamic Product cycloaddition->optimize_temp_cyclo optimize_base_cyclo Screen Bases for in-situ Nitrile Oxide Generation cycloaddition->optimize_base_cyclo

Caption: Decision tree for improving regioselectivity.

References

  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A reliable procedure for the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. Synthesis, 45(02), 171-173. [Link]

  • Jacquier, R. (1960s). Work on isoxazole synthesis. As cited in "Claisen Isoxazole Synthesis Mechanism". Organic Chemistry - YouTube. [Link]

  • International Journal of ChemTech Research. (2015). A Review on: Isoxazole and Its Derivatives with Their Biological Applications. International Journal of ChemTech Research, 8(6), 331-343. [Link]

  • Pardeshi, S. S. (2019). Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO. [Link]

  • Tiwari, R. K., & Singh, J. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32931-32953. [Link]

  • Forte, B., & De Sarlo, F. (2007). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Pandhurnekar, C. P. (2022). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. SciSpace. [Link]

  • Andrzejak, M., et al. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. As cited in Kumar, A., & Siddiqui, H. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 4(2), 161-174. [Link]

  • Kasar, R. A., et al. (2019). Ultrasound-assisted synthesis of 4H-isoxazol-5-ones derivatives. As cited in Chen, J.-H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(11), 1585. [Link]

  • Lever, J. G., et al. (2021). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. [Link]

  • S. S. S., & P. J. (2013). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 6(9), 856-860. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • De Sarlo, F. (2007). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(6), 6838-6848. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria. ResearchGate. [Link]

  • Chen, J.-H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Yilmaz, I., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1184-1191. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Sadowski, M., & Mlynarski, J. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • da Silva, J. B. P., et al. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.[Link]

  • Jasiński, R. (2023). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Molecules, 28(13), 5126. [Link]

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Optimization

Technical Support Center: Navigating the Purification of Polar Carboxylic Acid Isoxazoles

Welcome to the technical support center dedicated to the unique challenges of purifying polar carboxylic acid isoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of purifying polar carboxylic acid isoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the specific difficulties posed by this class of molecules. The inherent polarity of the carboxylic acid moiety, combined with the electronic nature of the isoxazole ring, often leads to frustrating and time-consuming purification steps.

This document moves beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to diagnose issues, select the optimal purification strategy, and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar carboxylic acid isoxazoles?

Researchers frequently grapple with a set of core issues stemming from the physicochemical properties of these molecules. These include:

  • High Polarity: The carboxylic acid group confers high polarity, which can lead to very poor retention on reversed-phase columns or, conversely, irreversible adsorption on normal-phase silica gel.[1]

  • On-Column Instability: The acidic nature of standard silica gel can cause degradation of sensitive isoxazole derivatives.[1][2] Certain substituted isoxazoles, for example, may be unstable on silica.[1]

  • Peak Tailing and Streaking: Strong interactions between the acidic proton of the carboxyl group and the acidic silanol groups on the silica gel surface are a primary cause of poor peak shape in normal-phase chromatography.[3] This leads to broad, tailing peaks and makes separation from closely eluting impurities difficult.

  • Poor Solubility: These polar compounds can have limited solubility in the non-polar solvents typically used for normal-phase chromatography, making sample loading a challenge.[4]

  • Difficult Byproduct Removal: Synthetic routes can produce byproducts with polarities very similar to the desired product, complicating chromatographic separation.[1] A common example is the removal of triphenylphosphine oxide, which can be a nuisance in workup and purification.[1]

Q2: What is the best starting point for purifying a new isoxazole carboxylic acid?

For most crude reaction mixtures, an acid-base extraction is the most powerful initial purification step. This technique specifically leverages the acidic nature of your target compound to separate it from neutral and basic impurities.[3][5] By washing the crude organic solution with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[1] Neutral and basic impurities remain in the organic layer. The aqueous layer can then be isolated, re-acidified to precipitate the purified carboxylic acid, and extracted back into an organic solvent.[5] This single step can dramatically increase the purity of your material before attempting chromatography or crystallization.

Q3: My compound is streaking badly on a silica gel TLC plate. What does this mean and how can I fix it?

Streaking is a classic indicator of strong, undesirable interactions between your analyte and the stationary phase.[3] For a carboxylic acid on silica gel, the acidic proton of your compound is interacting with the acidic silanol groups of the silica. This causes a portion of your compound to "stick" to the plate instead of moving smoothly with the solvent front.

The Solution: Add a small amount (typically 0.5-2%) of a volatile acid, like acetic acid or formic acid, to your mobile phase.[1][3] This serves two purposes:

  • It keeps your isoxazole carboxylic acid fully protonated, preventing its ionization to the highly polar carboxylate.

  • It protonates the silica surface, reducing the ionic interaction sites. The result is that your compound behaves as a single, less polar entity, leading to a well-defined spot on the TLC plate and a sharp peak during column chromatography.

In-Depth Troubleshooting Guides

This section addresses specific, complex problems you may encounter during purification and provides detailed, actionable solutions.

Issue 1: Low or No Recovery from a Silica Gel Column

Q: I ran a silica gel column, but I can't find my compound. The fractions are all empty. What happened and how can I get my product back?

A: This is a common and frustrating problem, typically caused by one of two issues: irreversible adsorption to the silica gel or on-column decomposition.[1][2] The polar carboxylic acid can bind so strongly to the acidic silica that the mobile phase is unable to elute it.[1] Alternatively, the acidic environment of the silica may have degraded your molecule.[6][7]

Troubleshooting & Optimization Strategy:
  • Assess Compound Stability: Before running another column, test your compound's stability on silica. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline that wasn't there initially, your compound is likely degrading.[2]

  • Modify the Stationary Phase:

    • Acid Additive (First Choice): As with TLC, add 1% acetic or formic acid to your eluent system. This is often sufficient to protonate the compound and allow for elution.[1]

    • Base Deactivation: If your compound is acid-sensitive, consider deactivating the silica gel. Prepare your column and then flush it with 2-3 column volumes of your starting eluent containing 1-2% triethylamine.[8] Then, flush with another 2-3 column volumes of the eluent without the triethylamine before loading your sample. This neutralizes the most acidic sites on the silica.

  • Switch to an Alternative Stationary Phase:

    • Alumina: For acid-sensitive compounds, neutral or basic alumina can be an excellent alternative to silica gel.[8]

    • Reversed-Phase (C18): This is a powerful option for polar compounds. Purification is performed using a polar mobile phase (like water/acetonitrile or water/methanol), where your polar compound will have more interaction with the mobile phase and elute earlier.[9][10] Often, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is necessary to achieve sharp peaks for carboxylic acids.[10]

start Problem: Low Recovery from Silica Column check_stability Is the compound stable on silica? (Test via 2D TLC) start->check_stability stable Yes, Stable check_stability->stable Yes unstable No, Unstable check_stability->unstable No strong_adsorption Diagnosis: Irreversible Adsorption stable->strong_adsorption degradation Diagnosis: On-Column Degradation unstable->degradation add_acid Add 1% Acetic/Formic Acid to Mobile Phase strong_adsorption->add_acid deactivate_silica Deactivate Silica with 1-2% Triethylamine degradation->deactivate_silica switch_phase Switch to Alternative Stationary Phase (Alumina, C18 Reversed-Phase) degradation->switch_phase

Caption: Troubleshooting workflow for low recovery from silica gel.
Issue 2: My Compound is Too Polar for Reversed-Phase HPLC

Q: I'm trying to purify my compound using reversed-phase (C18) HPLC, but it elutes in the void volume with no retention. How can I get it to stick to the column?

A: This is a classic problem for highly polar molecules. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[9] Your polar isoxazole carboxylic acid has little affinity for the stationary phase and is swept off the column by the polar mobile phase.

Troubleshooting & Optimization Strategy:
  • Increase Mobile Phase Polarity: Ensure you are using a highly aqueous mobile phase. Start with a gradient that begins at 95% water (with 0.1% formic acid or TFA) and 5% organic solvent (acetonitrile or methanol). Some modern RP columns are designed to be stable even in 100% aqueous conditions.[8]

  • Employ an Embedded Polar Group (EPG) Column: These columns have polar functional groups (e.g., amides or carbamates) embedded within the C18 alkyl chains. This feature allows the stationary phase to retain a layer of water on its surface, which enhances interactions with polar analytes and provides alternative selectivity.

  • Switch to HILIC or ANP Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC), also known as Aqueous Normal-Phase (ANP), is specifically designed for retaining and separating very polar compounds.[11]

    • Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or cyano) and a mobile phase with a high concentration of organic solvent (typically >60% acetonitrile) and a small amount of water.[12] The water forms an enriched layer on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.

    • Elution: In HILIC, you increase the polarity of the mobile phase (i.e., increase the water content) to elute the compounds. This is the opposite of reversed-phase.

Table 1: Comparison of Chromatographic Modes for Polar Isoxazole Carboxylic Acids
FeatureNormal-Phase (NP)Reversed-Phase (RP)HILIC / ANPIon-Exchange (IEX)Supercritical Fluid (SFC)
Stationary Phase Polar (Silica, Alumina)[9]Non-polar (C18, C8)[9]Polar (Silica, Diol, Cyano)Charged (Anion/Cation)[13]Various (Polar & Chiral)[14]
Mobile Phase Non-polar (Hexane/EtOAc)Polar (Water/ACN)High Organic (>60% ACN)Aqueous BuffersSupercritical CO₂ + Polar Modifier[15]
Elution Order Non-polar first[9]Polar first[9]Non-polar firstBased on charge/pINon-polar first
Key Challenge Strong/irreversible adsorption, peak tailing.[1]Poor or no retention.Method development can be complex.Requires charged analyte.Solubility in CO₂ can be low.[4]
Solution Add 1% acid (AcOH/FA) to eluent; deactivate silica.[1][8]Use highly aqueous mobile phase; EPG columns.Ideal for very polar compounds.Buffer pH must be above pKa to ensure anion formation.Use polar co-solvents (MeOH) and additives.[16]
Issue 3: Difficulty Removing a Polar, High-Boiling Point Impurity

Q: My product is contaminated with a polar impurity (e.g., DMSO, DMF, or a byproduct) that has a similar Rf and a high boiling point. How can I get rid of it?

A: This scenario requires moving beyond standard chromatography and employing a technique that exploits a different chemical property.

Troubleshooting & Optimization Strategy:
  • Optimize Acid-Base Extraction: Ensure your extraction is efficient. Use multiple extractions with saturated sodium bicarbonate to pull all of the carboxylic acid into the aqueous layer.[3] Then, when re-acidifying the aqueous layer, cool it in an ice bath to minimize the solubility of your product and maximize precipitation. Collect the solid by filtration.

  • Recrystallization: If your product is a solid, recrystallization is an extremely effective method for removing impurities.[1] The key is finding a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol/water, acetone/hexanes, ethyl acetate). Polar solvents like ethanol and acetone often produce plate-like crystals for carboxylic acids.[17]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge.[18]

    • Principle: Use an anion-exchange resin, which has a positively charged stationary phase.[13] At a pH above your compound's pKa, the carboxylic acid will be deprotonated (negatively charged) and will bind to the column. Neutral impurities like DMSO or DMF will pass through.

    • Elution: You can then elute your compound by either increasing the ionic strength (salt gradient) or decreasing the pH of the mobile phase to protonate your carboxylic acid, neutralizing its charge and releasing it from the resin.[13]

start Select Purification Strategy crude_purity Initial Purity Assessment (TLC, LCMS, NMR) start->crude_purity extraction Perform Acid-Base Extraction crude_purity->extraction is_solid Is the Product a Solid? crystallization Attempt Recrystallization is_solid->crystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No extraction->is_solid crystallization->chromatography Fails final_product Purified Product crystallization->final_product Success select_mode Select Chromatography Mode chromatography->select_mode np Normal-Phase (with acid modifier) select_mode->np Moderately Polar rp Reversed-Phase (high aqueous) select_mode->rp Polar hilic HILIC/ANP select_mode->hilic Very Polar iex Ion-Exchange select_mode->iex Ionizable sfc SFC select_mode->sfc Chiral/Fast np->final_product rp->final_product hilic->final_product iex->final_product sfc->final_product

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate your isoxazole carboxylic acid from neutral or basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash (Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3]

  • Mixing & Venting: Stopper the funnel and gently invert it 5-10 times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that is generated.

  • Separation: Allow the layers to fully separate. The deprotonated sodium carboxylate salt of your product is now in the upper aqueous layer (if using EtOAc) or the lower aqueous layer (if using DCM). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete transfer, repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times.[3] Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your protonated carboxylic acid should precipitate as a solid or oil.

  • Final Extraction: Extract the acidified aqueous solution three times with fresh organic solvent (EtOAc or DCM) to recover your purified product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: HILIC Method Development for HPLC

This protocol provides a starting point for developing a HILIC separation method.

  • Column and Solvents:

    • Column: Use a HILIC column (e.g., bare silica, amide, or diol phase).

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10-15 minutes. HILIC equilibration can be slower than reversed-phase.

  • Sample Preparation: Dissolve your sample in a solvent that is as close to the initial mobile phase as possible (e.g., 90% acetonitrile). Injecting a sample dissolved in a highly aqueous solution can cause poor peak shape.

  • Initial Gradient:

    • Time 0-1 min: 100% A

    • Time 1-10 min: Gradient from 100% A to 100% B

    • Time 10-12 min: Hold at 100% B

    • Time 12-13 min: Return to 100% A

    • Time 13-20 min: Re-equilibrate at 100% A

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and resolution. Remember that increasing the water content (Mobile Phase B) will decrease retention time.

References
Click to expand
  • Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
  • Normal-phase vs.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Aqueous normal-phase chrom
  • How Good is SFC for Polar Analytes?
  • Why is normal phase chromatography good for use on polar analytes?
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing.
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent.
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • On-Column Sample Degradation | LCGC Intern
  • Ion Exchange Chrom
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  • Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer - MicroSolv.
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystalliz
  • How do I make a crystal of highly polar compounds?
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • How can I purify carboxylic acid?
  • Solvent design for crystallization of carboxylic acids - ResearchG
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO.

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Troubleshooting

preventing hydrolysis of isoxazole carboxylate esters during workup

A Researcher's Guide to Preventing Hydrolysis During Experimental Workup Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with isoxa...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with isoxazole carboxylate esters. Here, we address a critical challenge in the synthesis and isolation of these compounds: preventing unwanted hydrolysis of the ester functionality during the workup process. The dual sensitivity of isoxazole carboxylate esters to certain chemical environments—namely, the susceptibility of the ester to hydrolysis and the potential for the isoxazole ring to undergo cleavage—necessitates carefully designed experimental protocols.

This resource provides in-depth, troubleshooting-focused answers to common questions, detailed protocols, and the scientific rationale behind our recommendations to ensure you can maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a lower-than-expected yield for my isoxazole carboxylate ester after workup. Could hydrolysis be the culprit, and how can I confirm this?

A1: A significant drop in yield is a classic sign of product degradation during workup, with hydrolysis being a primary suspect. Ester hydrolysis is the cleavage of the ester bond to form the parent carboxylic acid and alcohol, a reaction catalyzed by both acidic and basic conditions.[1] For isoxazole-containing compounds, this issue is compounded by the isoxazole ring's own lability under certain conditions.[2]

To confirm if hydrolysis is occurring, you can use the following analytical techniques on your crude product:

  • Thin-Layer Chromatography (TLC): Compare the crude product to a sample of your starting carboxylic acid. The appearance of a new, more polar spot that co-elutes with the starting acid is a strong indicator of hydrolysis.[1][3]

  • NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, the presence of peaks corresponding to the starting carboxylic acid confirms hydrolysis.[1][3]

  • IR Spectroscopy: The appearance of a broad O-H stretch, characteristic of a carboxylic acid, can also suggest hydrolysis.[1]

If you confirm the presence of the starting carboxylic acid, the troubleshooting guide below will help you pinpoint and rectify the source of the hydrolysis in your workup procedure.

Q2: Which steps in a typical aqueous workup pose the greatest risk for hydrolyzing my isoxazole carboxylate ester?

A2: The highest risk for hydrolysis comes from aqueous wash steps, particularly those involving basic solutions.[1] The key factors that accelerate hydrolysis are pH, temperature, and the duration of contact with the aqueous phase.[4]

Here's a breakdown of the high-risk steps:

  • Base Washing: Using a basic solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to neutralize acid catalysts or unreacted carboxylic acid starting material is a common practice.[5] However, this step can initiate base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[3][6]

  • Acid Washing: While less common for ester workups, washing with a dilute acid to remove basic impurities can catalyze ester hydrolysis, which is a reversible process.[7][8]

  • Quenching the Reaction: The initial addition of water or an aqueous solution to the reaction mixture can trigger hydrolysis if acidic or basic catalysts are still present and the temperature is not controlled.[1]

The isoxazole ring itself can be susceptible to cleavage under strongly basic conditions.[9] Therefore, it is crucial to employ mild conditions to protect both the ester and the heterocyclic core.

Q3: What are the best practices for neutralizing my reaction mixture without inducing significant hydrolysis?

A3: Careful neutralization is critical. The goal is to remove acidic or basic components without creating a pH environment that promotes ester degradation.

  • For Neutralizing Acids: A gentle wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly recommended.[4] Its mild basicity is generally sufficient to neutralize acids without causing rapid saponification. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • For Neutralizing Bases: If your reaction was run under basic conditions, wash with a cold, dilute solution of a weak acid, such as 10% citric acid or saturated ammonium chloride (NH₄Cl).[10][11] These reagents can neutralize bases without creating a strongly acidic environment.

The following diagram illustrates the decision-making process for selecting a neutralizing agent.

Optimized_Workup_Workflow start Reaction Complete cool Cool to 0-5 °C (Ice Bath) start->cool dilute Dilute with Organic Solvent cool->dilute neutralize Neutralization Wash (Cold, Weak Acid/Base) dilute->neutralize brine Brine Wash (Cold, sat. NaCl) neutralize->brine dry Dry Organic Layer (e.g., MgSO₄) brine->dry evaporate Solvent Removal (Low Temperature) dry->evaporate product Pure Isoxazole Carboxylate Ester evaporate->product

Figure 2. Optimized workup workflow.

Advanced Considerations: Non-Aqueous Workup

In cases where isoxazole carboxylate esters are extremely sensitive to hydrolysis, a non-aqueous workup may be necessary. This typically involves:

  • Direct Evaporation: If the reaction solvent is volatile and byproducts are non-volatile, the solvent can be removed under reduced pressure.

  • Filtration: If byproducts or catalysts are insoluble, they can be removed by filtration.

  • Chromatography: The crude reaction mixture can be directly purified by column chromatography.

These methods avoid the use of water altogether, thereby eliminating the risk of hydrolysis.

Summary of Key Parameters for Minimizing Hydrolysis

ParameterConditions to AvoidRecommended ConditionsRationale
Temperature Room temperature or higher0-5 °C (Ice Bath) [3]Slows the rate of hydrolysis. [4]
Neutralizing Agent Strong bases (NaOH, KOH) or strong acids (HCl, H₂SO₄)Weak bases (sat. NaHCO₃) or weak acids (10% citric acid, sat. NH₄Cl) [3]Minimizes pH extremes that catalyze hydrolysis. [4]
Contact Time Prolonged exposure to aqueous layers (>15 min)Rapid and efficient extractions (<5 min) [1]Reduces the opportunity for the hydrolysis reaction to occur. [1]
Aqueous Washes Use of dilute (non-saturated) solutionsUse of cold, saturated aqueous solutions (e.g., brine) [3]Decreases the solubility of the organic product in the aqueous phase. [12]
Drying Incomplete drying of the organic layerThorough drying with an anhydrous agent (e.g., MgSO₄, Na₂SO₄) [3]Removes the final traces of water, a key reactant in hydrolysis. [4]

By implementing these strategies, researchers can significantly improve the yield and purity of their synthesized isoxazole carboxylate esters, ensuring the integrity of these valuable compounds for further research and development.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Medium. Available at: [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Available at: [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. Available at: [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]

  • Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents. ACS Publications. Available at: [Link]

  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. Scilit. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Isoxazole. Wikipedia. Available at: [Link]

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Protecting Groups List. SynArchive. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health (NIH). Available at: [Link]

  • Acid-catalyzed ester hydrolysis. ACS Publications. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

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  • Process for purifying esters. Google Patents.
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Sources

Optimization

Technical Support Center: Advanced Catalysis for Isoxazole Synthesis

Welcome to the technical support center for advanced isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond traditional synthesis methods...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond traditional synthesis methods to improve efficiency, yield, and green chemistry metrics. We will explore common challenges and provide practical, field-tested solutions for employing alternative catalysts in your experimental workflows. Our focus is on not just what to do, but why you're doing it, empowering you to troubleshoot effectively and innovate in your research.

Part 1: Frequently Asked Questions (FAQs) - Strategic Considerations

This section addresses high-level questions to guide your catalyst selection process.

Q1: My lab has standardized on copper(I) catalysis for [3+2] cycloadditions. Why should I invest time in exploring alternatives?

While copper(I) catalysis is a cornerstone of isoxazole synthesis, particularly for terminal alkynes, it presents several well-documented challenges that can hinder efficiency and scalability.[1][2] The primary drivers for seeking alternatives include:

  • Substrate Scope Limitations: Copper catalysts are often inefficient for the synthesis of 3,4,5-trisubstituted isoxazoles from internal or highly substituted alkynes at room temperature.[3]

  • Toxicity and Contamination: Copper is a toxic heavy metal, and its removal from the final active pharmaceutical ingredient (API) is a significant concern in drug development, often requiring costly and labor-intensive purification steps.[2]

  • Environmental Impact: The use of heavy metals and associated organic ligands contributes to waste streams that are environmentally burdensome.[1]

  • Regioselectivity Issues: While often reliable, copper-catalyzed reactions can sometimes yield mixtures of regioisomers, complicating purification.[4]

Alternative catalysts, such as ruthenium complexes or metal-free systems, have emerged to address these specific drawbacks, offering broader substrate compatibility, lower toxicity profiles, and unique reactivity.[2][3]

Q2: What are the main classes of alternative catalysts I should be aware of?

The landscape of alternative catalysts is expanding rapidly. Here are the principal classes you should consider:

  • Ruthenium(II) Catalysts: These are highly effective for both terminal and internal alkynes, providing excellent yields and regioselectivity where copper-based systems may fail.[3] They are particularly valuable for creating highly substituted isoxazoles.

  • Hypervalent Iodine Catalysts: These reagents are particularly adept at mediating intramolecular oxidative cycloadditions of aldoximes to form fused polycyclic isoxazole derivatives.[5] They offer a metal-free pathway for complex scaffold synthesis.

  • Organocatalysts: Systems using catalysts like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) or 1,4-diazabicyclo[2.2.2]octane (DABCO) enable metal-free cycloadditions under sustainable conditions.[6][7]

  • Photoredox Catalysts: Utilizing light to drive the reaction, photocatalysis represents a green and powerful method for isoxazole synthesis, though it requires specialized equipment and careful optimization.[8]

  • Energy-Driven Methods: Techniques like microwave irradiation and ultrasonication can dramatically accelerate reaction times and improve yields, often in greener solvents like water or ethanol.[8][9][10]

Q3: How do I select the best alternative catalyst for my specific reaction?

The choice of catalyst is critically dependent on your substrates and desired product. The following decision tree provides a logical starting point for your selection process.

start What is your primary synthetic goal? sub_scope Broaden Substrate Scope (e.g., internal alkynes) start->sub_scope metal_free Metal-Free Synthesis (API, Green Chem) start->metal_free intramolecular Intramolecular Cyclization (Fused Systems) start->intramolecular acceleration Reaction Acceleration start->acceleration ru_cat Ruthenium(II) Catalyst sub_scope->ru_cat Highly substituted isoxazoles organo_cat Organocatalyst (e.g., TEMPO) metal_free->organo_cat photo_cat Photoredox Catalyst metal_free->photo_cat iodine_cat Hypervalent Iodine(III) intramolecular->iodine_cat energy_cat Microwave / Ultrasound acceleration->energy_cat

Caption: Catalyst selection decision tree.

Part 2: Troubleshooting Guides for Specific Catalytic Systems

This section provides targeted Q&A guides for issues you may encounter with specific alternative catalytic methods.

Section A: Ruthenium-Catalyzed Synthesis

Ruthenium(II) catalysts excel in the [3+2] cycloaddition of nitrile oxides and alkynes, offering a solution for substrates that are challenging for copper catalysts.[3]

Q: I am attempting to synthesize a 3,4,5-trisubstituted isoxazole using a Ru(II) catalyst, but my yield is very low. What are the likely causes?

A: Low yield in a Ru-catalyzed reaction that is reported to be efficient often points to one of several critical factors:

  • Catalyst Activity: Ensure your Ru(II) precursor (e.g., Cp*RuCl(PPh₃)₂) is active. If it has been stored for a long time, its activity may be compromised. Consider using a freshly opened bottle or a well-stored sample under inert gas.

  • In situ Nitrile Oxide Generation: The slow, in-situ generation of the nitrile oxide is crucial to prevent its dimerization into a furoxan byproduct.[8][11] If your nitrile oxide precursor (e.g., an aldoxime) is added all at once, or if the base is too strong or concentrated, you may be favoring dimerization.

    • Solution: Try slow, syringe-pump addition of the aldoxime or base to the reaction mixture containing the alkyne and catalyst. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the catalyst's efficacy. While various solvents may work, non-coordinating solvents like dichloromethane (DCM) or toluene are often optimal.

  • Reaction Conditions: While Ru-catalysis can proceed at room temperature, some sterically hindered substrates may require gentle heating (e.g., 40-60 °C) to improve the reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, as prolonged heating can lead to product degradation.[8]

Q: My purification is complicated by the presence of the ruthenium catalyst. How can I efficiently remove it?

A: Ruthenium removal is a common challenge. Here are several effective strategies:

  • Silica Gel Chromatography: A standard column is often sufficient, but if the product and catalyst co-elute, try modifying the stationary or mobile phase. Adding a small amount of a coordinating solvent like acetonitrile to the elution solvent can sometimes help retard the metal complex on the silica.

  • Specialized Scavengers: Use silica-functionalized scavengers (e.g., with thiol or amine groups) that selectively bind to ruthenium. The crude product can be stirred with the scavenger and then simply filtered off.

  • Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the residual catalyst, followed by filtration through Celite.

Section B: Hypervalent Iodine-Catalyzed Intramolecular Cycloaddition

This method is powerful for creating fused heterocyclic systems from alkyne- or alkene-tethered aldoximes.[5]

Q: My intramolecular cycloaddition using 2-iodobenzoic acid and m-CPBA is not working. The starting material is recovered unchanged. What should I investigate?

A: This issue typically points to the inefficient formation of the active hypervalent iodine(III) species.

  • Reagent Quality: m-CPBA (meta-chloroperoxybenzoic acid) is the oxidant and can degrade over time, especially if not stored properly (cold and dry). Use a fresh bottle or test the activity of your current bottle (e.g., via titration).

  • Acid Co-Catalyst is Essential: The reaction requires a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) to generate the active hydroxy(aryl)iodonium tosylate precatalyst.[5] Without it, the reaction will not proceed efficiently. Ensure you have added the correct molar percentage (typically 10-20 mol%).

  • Solvent Choice: Dichloromethane (DCM) is reported as the optimal solvent for this transformation. Using other solvents may lead to lower yields.[5]

  • Moisture: While not always detrimental, ensure your reagents and solvent are reasonably dry, as excess water can interfere with the formation of the active catalytic species.

start Low Yield in Intramolecular Cycloaddition reagent_check Check Reagent Quality (m-CPBA, p-TsOH) start->reagent_check acid_check Verify Acid Co-Catalyst (p-TsOH present?) reagent_check->acid_check Reagents OK result_fail Still No Reaction reagent_check->result_fail Reagents Degraded solvent_check Confirm Solvent (Is it DCM?) acid_check->solvent_check Acid Present acid_check->result_fail Acid Missing result_ok Reaction Proceeds solvent_check->result_ok Solvent Correct solvent_check->result_fail Solvent Incorrect

Sources

Troubleshooting

Technical Support Center: Managing Anhydrous Conditions for Moisture-Sensitive Isoxazole Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of moisture-sensitive isoxazole synthesis. Many synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of moisture-sensitive isoxazole synthesis. Many synthetic routes to isoxazoles, particularly the widely used 1,3-dipolar cycloaddition of nitrile oxides with alkynes, involve intermediates and reagents that are highly susceptible to hydrolysis.[1] The presence of even trace amounts of water can drastically reduce yields, promote unwanted side reactions like nitrile oxide dimerization, and complicate product purification.[2][3]

This resource provides practical, field-tested advice in a direct question-and-answer format to help you anticipate, troubleshoot, and resolve common issues related to maintaining anhydrous conditions.

Troubleshooting Guide: When Things Go Wrong

This section addresses problems encountered during or after a reaction.

Q1: My reaction yield is very low or I recovered only starting material. Could water be the culprit?

A: Absolutely. This is the most common symptom of inadequate anhydrous conditions. Water can interfere in several ways:

  • Reagent Decomposition: Many reagents used in isoxazole synthesis, such as organometallics (e.g., Grignard reagents, organolithiums) or strong bases (e.g., NaH, LDA), react violently with water.[4] If your reagents are quenched by trace moisture, your desired reaction cannot proceed.

  • Intermediate Instability: The key nitrile oxide intermediate in 1,3-dipolar cycloadditions is prone to dimerization to form furoxans, a reaction that can be accelerated by protic species.[3][5]

  • Catalyst Deactivation: If your synthesis employs a moisture-sensitive catalyst, such as a Lewis acid, water can deactivate it, halting the catalytic cycle.[2]

To diagnose the issue, you must systematically review your entire experimental setup.

Visual Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting low yields potentially caused by moisture.

G start Low or No Product Yield q_anhydrous Were anhydrous conditions rigorously maintained? start->q_anhydrous a_yes Yes q_anhydrous->a_yes Yes a_no No / Unsure q_anhydrous->a_no No / Unsure check_other Problem may be non-moisture related. Investigate: - Stoichiometry - Temperature Control - Reaction Time - Starting Material Purity a_yes->check_other review_glass Review Glassware Prep a_no->review_glass review_solvent Review Solvent/Reagent Prep a_no->review_solvent review_setup Review Reaction Setup/Atmosphere a_no->review_setup sol_glass Action: Re-dry all glassware. Use oven-drying (≥125°C, 24h) or flame-drying under vacuum. review_glass->sol_glass sol_solvent Action: Use freshly dried solvents. Verify dryness with Karl Fischer titration or an indicator like sodium benzophenone ketyl. review_solvent->sol_solvent sol_setup Action: Improve inert gas technique. Ensure positive pressure and perform multiple vacuum/backfill cycles. review_setup->sol_setup

Caption: Troubleshooting flowchart for low-yield reactions.

Q2: My TLC/LCMS analysis shows multiple unexpected spots, including a major byproduct. How do I identify moisture-related side products?

A: In isoxazole synthesis via 1,3-dipolar cycloaddition, the most common moisture-related byproduct is a furoxan, the dimer of the nitrile oxide intermediate.[3][5] If you suspect water contamination:

  • Isolate the Byproduct: If possible, isolate the main byproduct using column chromatography.

  • Characterize: Obtain a mass spectrum (MS) and Nuclear Magnetic Resonance (NMR) spectrum. A furoxan dimer will have a mass corresponding to two units of your nitrile oxide intermediate minus one molecule of water.

  • Confirm: Compare the spectral data to literature reports for similar furoxan structures.

Preventative Action: To minimize dimerization, ensure the nitrile oxide is generated in situ in the presence of the alkyne, allowing the cycloaddition to compete effectively with dimerization.[5] Slow addition of the nitrile oxide precursor can also help maintain a low concentration, further suppressing dimer formation.[3][5]

Frequently Asked Questions (FAQs): Best Practices for Prevention

This section focuses on establishing robust anhydrous protocols to prevent moisture contamination from the start.

Q3: What is the most reliable way to dry my reaction glassware?

A: While rinsing with acetone removes bulk water, it is insufficient for highly moisture-sensitive reactions.[6] The microscopic film of water adsorbed to the surface of the glass must be removed with heat.[6][7]

  • Oven-Drying (Recommended): Place disassembled glassware in a laboratory oven at a minimum of 125°C for at least 24 hours.[7] Assemble the apparatus while it is still hot, flushing with a stream of inert gas (nitrogen or argon) as you connect the pieces.[7][8]

  • Flame-Drying (For immediate use): Assemble the glassware and heat it under vacuum using a Bunsen burner or a high-temperature heat gun.[6][9] Heat the glass until any visible water vapor (fogging) has disappeared, then continue for several minutes.[6] Allow the apparatus to cool to room temperature under a positive pressure of inert gas before adding reagents.

Q4: "Anhydrous" solvent from a bottle vs. freshly dried solvent: What's the difference and when does it matter?

A: Commercially available anhydrous solvents are packaged with low water content, but this can degrade over time, especially after the bottle has been opened. For highly sensitive reactions, relying on a previously opened bottle is a significant risk.

Solvent StateTypical Water Content (ppm)Best ForRationale
"Anhydrous" Solvent (New, sealed bottle)< 50 ppmLess sensitive reactions, pre-drying step.Reliable for many applications, but verification is key for critical steps.
"Anhydrous" Solvent (Opened bottle)Highly variable (50 - 400+ ppm)Non-sensitive applications only.Every opening introduces atmospheric moisture. Not recommended for moisture-sensitive work without re-drying.
Freshly Distilled/Dried Solvent< 10 ppmHighly sensitive isoxazole synthesis. Provides the highest level of dryness and reactivity assurance.[6]

Verification is key: The most accurate method to determine water content is Karl Fischer titration , which can precisely measure water levels down to the ppm range.[10][11][12]

Q5: What is the best drying agent for my solvents?

A: The choice depends on the solvent and the required level of dryness. Molecular sieves are a versatile and highly effective option.[13]

Drying AgentBest For SolventsMechanism & IndicatorKey Considerations
3Å Molecular Sieves Methanol, EthanolAdsorbs water into microporous structure. No visual indicator.Ideal for polar solvents; the ~3Å pore size excludes most solvent molecules while trapping smaller water molecules.[13][14] Must be activated before use.
4Å Molecular Sieves Acetonitrile, THF, Dichloromethane, DMFAdsorbs water. No visual indicator.A good general-purpose drying agent for many common solvents.[13] Must be activated before use.
Sodium/Benzophenone Ethers (THF, Diethyl Ether), HydrocarbonsReacts with water to form NaOH and H₂. Benzophenone acts as an indicator, forming a deep blue/purple ketyl radical when the solvent is dry.[6][15]Delivers exceptionally dry solvent. CAUTION: Highly reactive; poses a fire risk and must be handled by trained personnel. Never use with chlorinated solvents.[6]
**Calcium Hydride (CaH₂) **Acetonitrile, Dichloromethane, TolueneReacts with water to form Ca(OH)₂ and H₂. No visual indicator.Effective but can be slow. The fine powder can be difficult to separate from the solvent.
Protocol: Activation (Regeneration) of Molecular Sieves

Used or new molecular sieves must be activated to ensure maximum water-adsorbing capacity.

  • Place the sieves in a suitable flask or dish in a shallow layer.[16]

  • Heat in a laboratory oven or with a heating mantle to 200-300°C.[14][17] For laboratory scale, heating under high vacuum is also effective.[18]

  • Maintain this temperature for at least 3 hours (oven) or overnight (vacuum).[16][18]

  • Allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.[16]

  • Store in a tightly sealed container until use.

Q6: How do I properly set up my reaction to maintain an inert atmosphere?

A: Using a Schlenk line or a glovebox is standard practice.[19][20] The goal is to remove all atmospheric air and moisture and replace it with a dry, inert gas like nitrogen or argon.

Experimental Workflow: Anhydrous Reaction Setup

The diagram below illustrates the key components and gas flow for a standard anhydrous reaction setup using a Schlenk line.

G cluster_flask Reaction Flask Assembly cluster_schlenk Schlenk Line flask Schlenk Flask (Flame-dried) stirbar Stir Bar septum Rubber Septum manifold Dual Manifold stopcock Two-Way Stopcock manifold->stopcock  Hose vac_port To Vacuum (via Trap) vac_port->manifold inert_port Inert Gas In (N₂ or Ar) inert_port->manifold bubbler Oil Bubbler (Monitors positive pressure) inert_port->bubbler  Exit stopcock->flask To Sidearm

Sources

Optimization

Technical Support Center: Synthesis and Separation of Substituted Isoxazole Regioisomers

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselectivity and separation of substituted isox...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselectivity and separation of substituted isoxazoles. Here, we move beyond simple protocols to explain the underlying principles that govern regioisomer formation and provide actionable, field-tested solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind the formation of regioisomers in isoxazole synthesis.

Q1: What are regioisomers in the context of substituted isoxazole synthesis?

Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. In the synthesis of isoxazoles, particularly from unsymmetrical starting materials, the substituents can be arranged in different positions on the isoxazole ring. The most common synthetic route, the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne, can yield two primary regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.[1] Unambiguous identification is critical as these isomers can have vastly different physical, chemical, and biological properties.[2]

Q2: What are the primary factors that dictate regioselectivity in isoxazole synthesis?

Regioselectivity in the 1,3-dipolar cycloaddition is not random; it is governed by a combination of electronic and steric factors, which can be explained by Frontier Molecular Orbital (FMO) theory.[3][4][5]

  • Electronic Effects: FMO theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6][7] The regioselectivity is determined by the orientation that allows for the largest orbital coefficients on the interacting atoms to overlap. Generally, the reaction is fastest between the carbon of the nitrile oxide (which has the larger HOMO coefficient) and the alkyne carbon with the larger LUMO coefficient.

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will sterically hinder one approach over the other, favoring the formation of the less crowded regioisomer.[4]

  • Reaction Conditions: Solvent polarity, temperature, and the presence of catalysts can also influence the transition state energies, thereby altering the regioisomeric ratio.[3][8]

Diagram 1: Regioselectivity in 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_pathways Transition States cluster_products Products (Regioisomers) NitOx Nitrile Oxide (R1-C≡N+-O-) TS_A Pathway A (Favored by Electronics/Sterics) NitOx->TS_A TS_B Pathway B (Disfavored) NitOx->TS_B Alkyne Unsymmetrical Alkyne (R2-C≡C-R3) Alkyne->TS_A Alkyne->TS_B Product_A 3,5-Disubstituted Isoxazole (Major Isomer) TS_A->Product_A Lower Energy Product_B 3,4-Disubstituted Isoxazole (Minor Isomer) TS_B->Product_B Higher Energy G Start Regioisomers co-elute on standard silica column? TLC Step 1: Optimize TLC Separation Start->TLC Yes Column Step 2: Refine Column Technique (Shallow Gradient, High Loading) TLC->Column Improved ΔRf observed AltPhase Step 3: Try Alternative Chromatography TLC->AltPhase No separation on TLC Column->AltPhase Separation still poor Success Separation Achieved Column->Success Crystallize Step 4: Attempt Fractional Crystallization AltPhase->Crystallize Still difficult AltPhase->Success Crystallize->Success Failure Still Inseparable Crystallize->Failure

Sources

Troubleshooting

side reactions in the synthesis of isoxazole-5-carboxylates and their prevention

Welcome to the Technical Support Center for the synthesis of isoxazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoxazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Isoxazole-5-carboxylates, in particular, are valuable intermediates for the synthesis of a wide range of biologically active compounds. While several synthetic routes to this heterocyclic system exist, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-keto esters with hydroxylamine are among the most common.[2][3] However, these reactions are often plagued by side reactions that can significantly lower yields and complicate purification. This guide provides a structured approach to identifying, understanding, and preventing these unwanted transformations.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of a Dimeric Byproduct in 1,3-Dipolar Cycloaddition

Q: I am attempting a 1,3-dipolar cycloaddition to synthesize an isoxazole-5-carboxylate, but I'm observing a significant amount of a dimeric byproduct. What is this, and how can I prevent it?

A: The dimeric byproduct you are observing is most likely a furoxan (a 1,2,5-oxadiazole N-oxide), which arises from the dimerization of the nitrile oxide intermediate.[4] This is a common side reaction, especially when the concentration of the dipolarophile (the alkyne) is low or the nitrile oxide is highly reactive towards self-condensation.[4][5]

Causality and Prevention Strategies:

  • Control of Nitrile Oxide Generation: The key to preventing furoxan formation is to maintain a low concentration of the nitrile oxide at any given time. This can be achieved by generating the nitrile oxide in situ in the presence of the dipolarophile.[4][6] A slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime) to the reaction mixture containing the alkyne is highly recommended.[4]

  • Reaction Conditions: The choice of solvent and temperature can significantly influence the relative rates of the desired cycloaddition versus the undesired dimerization. Experimenting with different solvents and operating at lower temperatures can help favor the formation of the isoxazole-5-carboxylate.[4]

  • Ultrasound Irradiation: The use of ultrasound has been shown to enhance reaction efficiency and reduce dimerization side reactions by improving mass transfer.[7][8]

Experimental Protocol: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aryl aldoxime (1.0 eq.) and the alkyne (e.g., ethyl propiolate, 1.2 eq.) in a suitable solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a base such as triethylamine (1.1 eq.).

  • Oxidant Addition: Cool the mixture in an ice bath. Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) dropwise to the stirred mixture over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Regioisomers

Q: My synthesis is yielding a mixture of two regioisomeric isoxazoles. How can I control the regioselectivity?

A: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[4][6] For instance, the reaction of a β-enamino ketoester with hydroxylamine can lead to two different regioisomeric isoxazoles.[4]

Factors Influencing Regioselectivity and Control Strategies:

  • Steric and Electronic Effects: The regioselectivity is primarily governed by the steric and electronic properties of the substituents on both the dipolarophile and the dipole.[4] Modifying these substituents can steer the reaction towards the desired isomer.

  • Catalyst Control: The choice of catalyst can play a crucial role in directing regioselectivity. For example, copper-catalyzed cycloadditions of nitrile oxides with terminal ynamides have demonstrated high regioselectivity.[4]

  • Reaction Conditions: Varying the reaction conditions such as solvent and the use of Lewis acids can also influence the regiochemical outcome.[9][10]

  • Substrate Design: In some cases, intramolecular reactions can enforce a specific regiochemistry that is difficult to achieve in intermolecular versions.[11]

Issue 3: Formation of 5-Isoxazolone Byproduct in Cyclocondensation Reactions

Q: My reaction of a β-keto ester with hydroxylamine to form a 3-substituted isoxazole-5-carboxylate is producing a significant amount of a 5-isoxazolone byproduct. How can I minimize this?

A: The formation of the isomeric 5-isoxazolone is a common side reaction in this synthesis pathway. The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH.[4]

Control Strategies:

  • pH Control: The pH of the reaction medium is a critical factor. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, while neutral or basic conditions tend to promote the formation of the 5-isoxazolone.[4] Careful control of pH, often through the use of a suitable buffer or a specific acid catalyst, is crucial.

  • Protecting Groups: An advanced strategy involves using a protected form of hydroxylamine or a modified β-keto ester. For instance, the use of N,O-diBoc-protected β-keto hydroxamic acids followed by acid-mediated cyclization can yield the desired product without the formation of the 5-isoxazolone byproduct.[4][12]

Issue 4: Hydrolysis of the Ester Group

Q: I am observing hydrolysis of my carboxylate ester group either during the synthesis or during the workup. How can I prevent this?

A: Hydrolysis of the ester to the corresponding carboxylic acid can occur under both acidic and basic conditions, especially in the presence of water.[4]

Preventative Measures:

  • Anhydrous Conditions: It is imperative to ensure that all reagents and solvents are thoroughly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]

  • pH Neutral Workup: During the workup procedure, use neutral washes (e.g., brine) and avoid the use of strong acids or bases if your product is susceptible to hydrolysis.[4]

  • Milder Reagents: If possible, opt for milder reaction conditions and reagents that are less likely to promote hydrolysis.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate key reaction pathways and a logical workflow for addressing common side reactions.

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Cyclocondensation Nitrile Oxide Nitrile Oxide Isoxazole-5-carboxylate Isoxazole-5-carboxylate Nitrile Oxide->Isoxazole-5-carboxylate + Alkyne (Desired) Furoxan (Dimer) Furoxan (Dimer) Nitrile Oxide->Furoxan (Dimer) Dimerization (Side Reaction) Alkyne Alkyne Alkyne->Isoxazole-5-carboxylate beta-Keto Ester beta-Keto Ester 3-Substituted Isoxazole 3-Substituted Isoxazole beta-Keto Ester->3-Substituted Isoxazole + Hydroxylamine (Acidic pH) 5-Isoxazolone 5-Isoxazolone beta-Keto Ester->5-Isoxazolone + Hydroxylamine (Neutral/Basic pH) Hydroxylamine Hydroxylamine Hydroxylamine->3-Substituted Isoxazole Hydroxylamine->5-Isoxazolone

Caption: Competing reaction pathways in isoxazole-5-carboxylate synthesis.

G Start Start Identify Side Product Identify Side Product Start->Identify Side Product Dimerization (Furoxan) Dimerization (Furoxan) Identify Side Product->Dimerization (Furoxan) Dimer Present Regioisomers Regioisomers Identify Side Product->Regioisomers Isomer Mixture 5-Isoxazolone 5-Isoxazolone Identify Side Product->5-Isoxazolone Isomer Present Ester Hydrolysis Ester Hydrolysis Identify Side Product->Ester Hydrolysis Acid Present Control Nitrile Oxide Conc. Control Nitrile Oxide Conc. Dimerization (Furoxan)->Control Nitrile Oxide Conc. Modify Sterics/Electronics Modify Sterics/Electronics Regioisomers->Modify Sterics/Electronics Control pH Control pH 5-Isoxazolone->Control pH Anhydrous Conditions Anhydrous Conditions Ester Hydrolysis->Anhydrous Conditions

Caption: Troubleshooting workflow for side product formation.

Summary of Key Parameters and preventative Measures

Side ReactionKey Influencing FactorsPreventative Measures
Furoxan Dimerization Nitrile oxide concentration, temperatureIn situ generation of nitrile oxide, slow addition of reagents, lower reaction temperature
Regioisomer Formation Steric and electronic properties of substrates, catalystModify substituents, utilize catalytic control (e.g., copper catalysis), adjust reaction conditions
5-Isoxazolone Formation pH of the reaction mediumMaintain acidic conditions, use protecting groups
Ester Hydrolysis Presence of water, acidic or basic conditionsUse anhydrous reagents and solvents, conduct reaction under inert atmosphere, perform a neutral workup

References

  • BenchChem. (2025).
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  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing).
  • Mechanism of formation of isoxazole‐5‐carboxamides 6.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. (2018-01-25).
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes....
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Diastereoselective Synthesis of Polysubstituted Isoxazolines. ChemistryViews. (2021-04-29).
  • BenchChem.
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  • A review of isoxazole biological activity and present synthetic techniques.
  • Efficient regioselective synthesis of 4- and 5-substituted isoxazoles under thermal and microwave conditions. Lusófona University.
  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. (2025-07-08).
  • Challenges associated with isoxazole directed C−H activation.
  • Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate | Request PDF.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (2024-01-30).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. (2024-08-27).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Isoxazole Synthesis: 1,3-Dipolar Cycloaddition vs. Condensation

For researchers and professionals in drug development, the isoxazole ring is a privileged scaffold, appearing in numerous pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for am...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoxazole ring is a privileged scaffold, appearing in numerous pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for amide or ester groups.[1][2] The construction of this five-membered heterocycle is, therefore, a critical task in medicinal chemistry. Two of the most powerful and widely employed strategies for isoxazole synthesis are the [3+2] 1,3-dipolar cycloaddition and the classical condensation of 1,3-dicarbonyl compounds with hydroxylamine.

This guide provides an in-depth, objective comparison of these two cornerstone methodologies. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, inherent limitations, and the strategic rationale for selecting one pathway over the other, supported by experimental data and protocols.

Method 1: The 1,3-Dipolar Cycloaddition Pathway

The Huisgen 1,3-dipolar cycloaddition is a highly convergent and versatile method for constructing the isoxazole ring.[3] This reaction involves the concerted [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne to yield an isoxazole directly, or an alkene to form an intermediate isoxazoline which can be subsequently oxidized.[4]

Mechanistic Rationale

A key feature of this method is the requisite in situ generation of the nitrile oxide, which is often an unstable and reactive intermediate. Nitrile oxides are commonly formed from stable precursors such as aldoximes (via oxidation), primary nitro compounds (via dehydration), or hydroxyimidoyl chlorides (via dehydrohalogenation).[1][3][5]

The reaction proceeds via a concerted, pericyclic mechanism where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cycloaddition, leading to a high degree of stereospecificity.[3][4]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Precursor Precursor (e.g., Aldoxime, R-CH=NOH) NitrileOxide Nitrile Oxide (1,3-Dipole) [R-C≡N⁺-O⁻] Precursor->NitrileOxide Oxidation / Dehydration TransitionState [3+2] Concerted Transition State NitrileOxide->TransitionState Dipolarophile Dipolarophile (Alkyne) R'C≡CR'' Dipolarophile->TransitionState Isoxazole Isoxazole Product TransitionState->Isoxazole Ring Formation

Caption: General workflow for 1,3-dipolar cycloaddition.

The regioselectivity of the cycloaddition—determining the 3,5- versus 3,4-substitution pattern—is a critical consideration governed by the interplay of steric and electronic effects of the substituents (R and R') on the reacting partners.[3][6][7] Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for 1,3-dipolar cycloadditions.[8]

Reaction: Synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Step-by-Step Methodology: [8]

  • To a microwave reactor vial, add the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and a suitable oxidant such as N-Chlorosuccinimide (NCS) (1.1 eq.).

  • Add a suitable solvent, such as methanol (5 mL).

  • Seal the vial and place it in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the vial to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure isoxazole derivative.

Method 2: The Condensation Pathway

The condensation reaction is a classical, robust, and often more direct approach to isoxazoles. The most common variation involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone or enaminone) with hydroxylamine (usually as hydroxylamine hydrochloride).[9][10]

Mechanistic Rationale

This reaction is a cyclocondensation, a process involving the formation of a ring structure accompanied by the elimination of a small molecule, typically water.[11][12] The mechanism proceeds in two key stages:

  • Oxime Formation: One of the carbonyl groups of the 1,3-dicarbonyl reacts with hydroxylamine to form a monoxime intermediate.

  • Cyclization & Dehydration: The hydroxyl group of the oxime then attacks the second carbonyl group in an intramolecular fashion. The resulting 5-hydroxyisoxazoline intermediate readily dehydrates, often under the reaction conditions, to yield the aromatic isoxazole ring.[9]

G cluster_0 Condensation Pathway Dicarbonyl 1,3-Dicarbonyl Compound Monoxime Monoxime Intermediate Dicarbonyl->Monoxime + NH₂OH - H₂O Hydroxylamine Hydroxylamine (NH₂OH) Hydroxyisoxazoline 5-Hydroxyisoxazoline Intermediate Monoxime->Hydroxyisoxazoline Intramolecular Cyclization Isoxazole Isoxazole Product Hydroxyisoxazoline->Isoxazole Dehydration (- H₂O)

Caption: Stepwise mechanism of isoxazole synthesis via condensation.

This method is particularly effective and straightforward, often providing high yields with readily accessible starting materials.[8][13]

Experimental Protocol: Green Synthesis in Aqueous Media

Modern protocols have adapted this classic reaction to align with green chemistry principles, using water as a solvent and avoiding catalysts.[14]

Reaction: Synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones (enaminone, a 1,3-dicarbonyl equivalent) and hydroxylamine hydrochloride.[14]

Step-by-Step Methodology: [14]

  • In a 25-mL round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol).

  • Add water (5 mL) to the flask.

  • Stir the mixture at 50 °C for approximately 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration. The product is often pure enough to be used without further purification.

  • Wash the solid with cold water and dry under vacuum to obtain the final 5-arylisoxazole.

Head-to-Head Performance Comparison

The choice between these two synthetic strategies is dictated by the specific target molecule, available starting materials, and desired control over the substitution pattern.

Feature1,3-Dipolar CycloadditionCondensation Reaction
Starting Materials Alkyne/Alkenes & Nitrile Oxide Precursors (Aldoximes, Nitroalkanes). Precursors can be unstable.1,3-Dicarbonyls (or equivalents) & Hydroxylamine. Generally stable and commercially available.[8]
Mechanism Type Concerted [3+2] Pericyclic Reaction.[3]Stepwise Cyclocondensation (Addition-Elimination).[9][11]
Regioselectivity Controlled by electronic/steric factors of two components; can be highly selective but may require optimization.[6][7]Dependent on the substitution of the 1,3-dicarbonyl; can produce mixtures with unsymmetrical substrates.
Reaction Conditions Varies widely from mild (room temp, base) to forcing (heating, microwave). Amenable to catalysis (Cu, Ru).[5][15][16]Often requires heating (reflux) and a base or acid catalyst, though mild aqueous methods exist.[8][14]
Typical Yields Generally good to excellent (60-95%).[1][16]Generally good to excellent (70-95%).[14]
Substrate Scope Very broad; tolerates a wide range of functional groups on both components.[1]Broad, but primarily dependent on the availability of the corresponding 1,3-dicarbonyl precursor.
Key Advantages High convergence, excellent for complex structures, precise regiochemical control is possible.Operational simplicity, uses readily available/cheap reagents, often one-pot.[14]
Key Limitations Requires in situ generation of a reactive intermediate; regioselectivity can be a challenge to predict/control.Potential for isomer formation with unsymmetrical dicarbonyls; may require harsher conditions.

Expert Analysis & Strategic Application

As a senior application scientist, my guidance is to select the synthetic route based on a "fitness-for-purpose" analysis.

  • Choose 1,3-Dipolar Cycloaddition for Complexity and Late-Stage Functionalization: This method excels when constructing highly decorated isoxazoles where precise control over the substituent placement is paramount. Its high functional group tolerance makes it ideal for late-stage diversification in a drug discovery program, allowing for the coupling of two complex fragments with minimal protecting group chemistry. The development of mechanochemical (ball-milling) and flow-chemistry protocols further enhances its utility and scalability.[5]

  • Choose Condensation for Foundational Scaffolds and Scalability: This is the workhorse method for accessing simpler, often symmetrical, isoxazole cores from bulk starting materials.[17] Its operational simplicity, cost-effectiveness, and amenability to green conditions make it highly attractive for producing foundational building blocks or for large-scale manufacturing of an active pharmaceutical ingredient (API) where the synthetic route is well-established.[13][14]

Ultimately, both methods are indispensable tools in the synthetic chemist's arsenal. A comprehensive understanding of their respective mechanisms and operational boundaries allows researchers to strategically design and execute the most efficient and effective synthesis for any given isoxazole target.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. National Institutes of Health (NIH). [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH). [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Regioselectivity of a 1,3-dipolar cycloaddition to phenyl vinyl sulfoxide. ElectronicsAndBooks. [Link]

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  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. ACS Publications. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid and Its Analogs

In the landscape of medicinal chemistry, the isoxazole scaffold represents a privileged structure, consistently appearing in a diverse array of pharmacologically active agents.[1][2] Among these, 3-(4-methoxyphenyl)isoxa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold represents a privileged structure, consistently appearing in a diverse array of pharmacologically active agents.[1][2] Among these, 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid stands out as a key molecule with demonstrated potential in anticancer applications. This guide provides a comprehensive comparison of the biological activities of this core compound and its structurally related analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.

Introduction to the 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent identification as a pharmacophore. The title compound, 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid, features a methoxy-substituted phenyl ring at the 3-position and a carboxylic acid group at the 5-position. This specific arrangement of functional groups has been shown to be a promising starting point for the development of novel therapeutic agents, particularly in oncology.[3]

This guide will delve into the comparative anticancer and antimicrobial activities of this parent compound and its analogs, where modifications have been made to both the phenyl ring and the carboxylic acid moiety. By examining these variations, we can elucidate the key structural features that govern biological efficacy.

Comparative Anticancer Activity

The anticancer potential of isoxazole derivatives has been a significant area of research, with studies highlighting their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.[1][2][4]

Cytotoxicity Against Various Cancer Cell Lines

A crucial first step in evaluating the anticancer potential of any compound is to assess its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify a substance's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative in vitro cytotoxicity (IC₅₀, µM) of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid and its Analogs

CompoundModificationHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Hep3B (Liver Cancer)Reference
Parent Compound 3-(4-methoxyphenyl)isoxazole-5-carboxylic acidData not availableData not availableData not available
Analog 13-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide39.80>100>100[5]
Analog 2N-(4-fluorophenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide18.6263.1023.00[5]
Analog 3N-(4-chlorophenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide>100>10023.00[5]
Analog 43,5-disubstituted isoxazole derivativeSignificant inhibitionSignificant inhibitionData not available[6]
Analog 5Benzopyran-4-one-isoxazole hybrid (5a)5.6-17.84 (various lines)5.6-17.84 (various lines)Data not available[7]
Analog 6Benzopyran-4-one-isoxazole hybrid (5c)3.3-12.92 (various lines)3.3-12.92 (various lines)Data not available[7]

Note: Direct comparative data for the parent compound under the same experimental conditions as the analogs is limited in the reviewed literature. The presented data is a compilation from various studies to illustrate the activity of related structures.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, although from different studies, allows for the deduction of preliminary structure-activity relationships:

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to a carboxamide (Analogs 1-3) can lead to potent anticancer activity. The nature of the substituent on the amide nitrogen is critical, with a 4-fluorophenyl group (Analog 2) showing broad-spectrum activity against HeLa, MCF-7, and Hep3B cells.[5]

  • Substitution on the Phenyl Ring: While the parent compound has a 4-methoxy group, analogs with a 2-chloro substitution on the phenyl ring have been synthesized and evaluated.[5] The combination of this substitution with the carboxamide modification appears to be a fruitful strategy for enhancing anticancer potency.

  • Hybrid Molecules: The conjugation of the isoxazole scaffold with other pharmacologically active moieties, such as benzopyran-4-one (Analogs 5 and 6), has yielded hybrid compounds with significant and selective antiproliferative activity against a range of cancer cell lines.[7]

Antimicrobial Activity

Beyond their anticancer effects, isoxazole derivatives have also been investigated for their antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and the isoxazole scaffold has shown promise in this area.

In Vitro Antimicrobial Screening

The antimicrobial efficacy of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition, mm) of Isoxazole Analogs

CompoundModificationS. aureus (Gram-positive)E. coli (Gram-negative)A. niger (Fungus)Reference
Analog 73-aryl-5-[5-(4-nitrophenyl)-2-furyl]-isoxazole (5a)242222[8]
Analog 83-(4-chlorophenyl)-5-[5-(4-nitrophenyl)-2-furyl]-isoxazole (5b)201821[8]
Analog 93-(4-methoxyphenyl)-5-[5-(4-nitrophenyl)-2-furyl]-isoxazole (5e)221923[8]
Analog 103-(4-methylphenyl)-5-[5-(4-nitrophenyl)-2-furyl]-isoxazole (5f)232018[8]
Amoxicillin (Std.)-2525-[8]
Griseofulvin (Std.)---24[9]

Note: The data represents the diameter of the zone of inhibition in mm at a concentration of 40 µg/ml.

Structure-Activity Relationship (SAR) Insights

From the antimicrobial data, the following SAR observations can be made:

  • Influence of the 3-Aryl Substituent: The nature of the substituent on the 3-aryl ring significantly impacts the antimicrobial activity. Compounds with an unsubstituted phenyl ring (Analog 7), a 4-methoxyphenyl group (Analog 9), and a 4-methylphenyl group (Analog 10) exhibited strong antibacterial and antifungal activity, comparable to the standard drug amoxicillin.[8]

  • Halogen Substitution: The presence of a chlorine atom at the 4-position of the phenyl ring (Analog 8) resulted in slightly reduced activity compared to the other analogs.[8] This suggests that electron-donating or neutral substituents on the phenyl ring may be more favorable for antimicrobial activity in this series.

Experimental Methodologies

To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized and well-documented experimental protocols.

Synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid Analogs

A general synthetic route to isoxazole derivatives often involves the reaction of a β-dicarbonyl compound with hydroxylamine or the cycloaddition of a nitrile oxide with an alkyne. A common method for synthesizing the parent acid's ester precursor involves the reaction of 4-methoxybenzaldehyde oxime with an appropriate β-ketoester, followed by hydrolysis.

General Procedure for the Synthesis of a 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid Ester:

  • A mixture of 4-methoxybenzaldehyde oxime, ethyl acetoacetate, and an oxidizing agent like chloramine-T trihydrate is warmed on a water bath.[6]

  • After cooling, the reaction mixture is filtered to remove any inorganic salts.

  • The filtrate is concentrated under vacuum.

  • The residue is extracted with an organic solvent (e.g., ether), washed with water and brine, and dried over anhydrous sodium sulfate.[6]

  • The solvent is evaporated to yield the crude ester, which can be purified by recrystallization.

  • The ester is then hydrolyzed to the carboxylic acid by refluxing with a base (e.g., 10% NaOH), followed by acidification with a dilute acid (e.g., HCl).[6]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid Analogs start Starting Materials: 4-methoxybenzaldehyde oxime β-ketoester reaction Reaction with Oxidizing Agent (e.g., Chloramine-T) start->reaction workup Workup: Filtration, Extraction, Washing, Drying reaction->workup purification_ester Purification of Ester (Recrystallization) workup->purification_ester hydrolysis Ester Hydrolysis (NaOH, reflux) purification_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product Final Product: 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid analog acidification->final_product

Caption: General synthetic workflow for 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid analogs.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

MTT Assay Workflow

G cluster_mtt MTT Assay for Cytotoxicity seed Seed cells in 96-well plate treat Treat with test compounds seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals (DMSO) incubate_mtt->solubilize read Read absorbance at 492 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Potential Mechanisms of Action and Signaling Pathways

Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][4]

Potential Signaling Pathways Modulated by Anticancer Isoxazole Derivatives:

  • Apoptosis Induction: Many isoxazole-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Isoxazole derivatives can cause cell cycle arrest at different phases (e.g., G2/M), thereby preventing cancer cell proliferation.[12]

  • Inhibition of Protein Kinases: Some isoxazoles act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[13]

  • Modulation of Transcription Factors: The activity of transcription factors that regulate the expression of genes involved in cell growth, survival, and angiogenesis can be modulated by isoxazole derivatives.

  • Raf/MEK/ERK Pathway: Some isoxazole-containing natural product derivatives have been shown to exert their anticancer effects by blocking the Raf/MEK/ERK signaling pathway.[12]

Hypothesized Signaling Pathway

G cluster_pathway Potential Anticancer Signaling Pathways for Isoxazole Derivatives isoxazole 3-(4-Methoxyphenyl)isoxazole Analogs raf_mek_erk Raf/MEK/ERK Pathway isoxazole->raf_mek_erk Inhibits cdk CDK Inhibition isoxazole->cdk Inhibits growth_factor Growth Factor Signaling growth_factor->raf_mek_erk cell_cycle Cell Cycle Arrest (G2/M phase) raf_mek_erk->cell_cycle Promotes cdk->cell_cycle Regulates apoptosis Apoptosis Induction cell_cycle->apoptosis proliferation Decreased Cell Proliferation cell_cycle->proliferation Prevents apoptosis->proliferation Contributes to decrease

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Methoxyphenyl Substituted Isoxazoles

Introduction: The Isoxazole Scaffold in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in the development of a wide array of therapeutic agents.[5][6][7] Isoxazole-containing drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide are testaments to the clinical significance of this heterocyclic core.[3][6]

Among the myriad of possible substitutions, the introduction of a methoxyphenyl group is a common and highly effective strategy for modulating the biological activity of isoxazole derivatives. The methoxy (-OCH₃) group, with its dual electronic nature (electron-donating by resonance, electron-withdrawing by induction) and its influence on lipophilicity and metabolic stability, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. The position of this group on the phenyl ring—be it ortho, meta, or para—can lead to vastly different biological outcomes.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methoxyphenyl substituted isoxazoles. We will dissect how positional isomerism and further substitutions on this scaffold influence its anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and protocols.

Core Synthesis Methodologies: From Chalcones to Isoxazoles

The most prevalent and versatile route for synthesizing 3,5-disubstituted isoxazoles, including those with methoxyphenyl moieties, begins with the Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] This intermediate is then cyclized with hydroxylamine hydrochloride in an alkaline medium to yield the final isoxazole ring system.[8][9][10] This two-step process is highly efficient and allows for significant diversity in the final products by simply varying the initial aldehyde and ketone.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Ring Formation Acetophenone Methoxyphenyl Acetophenone Base Base (e.g., NaOH, KOH) Acetophenone->Base Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Base Chalcone Methoxyphenyl Chalcone (α,β-Unsaturated Ketone) Base->Chalcone Condensation Chalcone_ref Methoxyphenyl Chalcone Chalcone->Chalcone_ref Hydroxylamine Hydroxylamine HCl (NH₂OH·HCl) Isoxazole Final Methoxyphenyl Substituted Isoxazole Hydroxylamine->Isoxazole Cyclization Chalcone_ref->Hydroxylamine

Fig. 1: General synthetic workflow for methoxyphenyl isoxazoles via chalcone intermediates.
Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)-5-(phenyl)isoxazole

This protocol is a representative example of the chalcone-based synthesis.

Step 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 3-methoxy acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and add a 40% aqueous solution of potassium hydroxide (KOH) (5 mL) dropwise with constant stirring.[8]

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-(3-Methoxyphenyl)-5-(phenyl)isoxazole

  • Dissolve the synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).[8]

  • Add a 40% aqueous solution of KOH (5 mL) to the mixture and reflux for 10-12 hours.[8]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into crushed ice.

  • The resulting solid is filtered, washed with water, and dried.

  • Purify the crude isoxazole derivative by column chromatography using a hexane-ethyl acetate solvent system to yield the final product.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of methoxyphenyl isoxazoles is highly dependent on the substitution pattern. We will now compare the SAR across three major therapeutic areas.

Anticancer Activity

Methoxyphenyl isoxazoles have shown significant potential as anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition, apoptosis induction, and estrogen receptor α (ERα) inhibition.[11][12] The position of the methoxy group is critical for cytotoxicity.

Key SAR Insights for Anticancer Activity:

  • Trimethoxy Substitution: A recurring motif for high potency is the presence of a 3,4,5-trimethoxyphenyl ring, which mimics the A-ring of the potent natural tubulin inhibitor Combretastatin A-4.[13][14] Derivatives bearing this group often exhibit strong antiproliferative activity.[11]

  • Para-Methoxy Group: A methoxy group at the para position of a terminal phenyl ring (Ring B) is often favorable for activity, also analogous to Combretastatin A-4.[13][14]

  • Electron-Donating Groups: In general, electron-donating groups on the phenyl rings, such as methoxy groups, appear to enhance anticancer activity.[13]

  • Positional Importance: In a series of isoxazole-carboxamides, compounds with a dimethoxy substitution (2d) and a trimethoxy substitution (2e) on the N-phenyl ring showed the highest activity against Hep3B liver cancer cells.[5]

Sources

Comparative

A Comparative Guide to Isoxazole Synthesis: Copper-Catalyzed vs. Metal-Free Approaches

Introduction: The Privileged Isoxazole Scaffold The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of commercially available drugs, from the anti-inflammatory celecoxib to the antibiotic cloxacillin.[4] Given their significance, the development of robust, efficient, and clean synthetic methodologies for constructing isoxazoles is of paramount importance to researchers in academia and the pharmaceutical industry.[1][2][5]

The most direct and widely employed route to the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[6][7][8] However, the classical thermal Huisgen cycloaddition often suffers from significant drawbacks, including the need for harsh reaction conditions and a lack of regiochemical control, frequently resulting in a mixture of isomeric products.[4] To overcome these limitations, two dominant strategies have emerged: the use of copper(I) catalysis and the development of advanced metal-free protocols.

This guide provides an in-depth comparative analysis of these two leading methodologies. We will dissect the mechanistic underpinnings of each approach, evaluate their respective advantages and disadvantages, and provide representative experimental protocols to offer a practical framework for laboratory application.

The Foundational Reaction: 1,3-Dipolar Cycloaddition

At its core, isoxazole synthesis via this pathway is a [3+2] cycloaddition, where the three atoms of the nitrile oxide dipole react with the two π-electrons of the alkyne dipolarophile to form the five-membered ring.[8][9] The primary challenge lies in controlling the orientation of this addition to selectively produce the desired regioisomer.

Caption: The fundamental [3+2] cycloaddition for isoxazole synthesis.

Copper-Catalyzed Synthesis: A Paradigm of Regiocontrol

The advent of copper(I) catalysis revolutionized the synthesis of nitrogen-containing heterocycles, most famously in the "click chemistry" approach to triazoles.[10] This strategy was quickly adapted for isoxazole synthesis, providing a powerful solution to the regioselectivity problem that plagued thermal methods.[11][12]

Mechanistic Rationale: The Role of the Copper Acetylide

The efficacy of the copper-catalyzed approach hinges on its distinct, non-concerted mechanism.[11] The catalytic cycle is initiated by the reaction of a Cu(I) salt with a terminal alkyne. This deprotonation event forms a crucial copper-acetylide intermediate. This intermediate then reacts with the in situ generated nitrile oxide in a highly regioselective manner, ultimately affording the 3,5-disubstituted isoxazole and regenerating the copper catalyst.[12][13][14] This templated assembly of reactants is the key to the reaction's success, dramatically lowering the activation energy compared to the uncatalyzed pathway.[13]

G catalyst catalyst intermediate intermediate reactant reactant product product CuI Cu(I) CuAcetylide R²-C≡C-Cu CuI->CuAcetylide Alkyne R²-C≡C-H Alkyne->CuAcetylide - H⁺ NitrileOxide R¹-C≡N⁺-O⁻ Metallacycle Six-membered Cu-metallacycle NitrileOxide->Metallacycle CuAcetylide->Metallacycle + R¹-C≡N⁺-O⁻ Isoxazole 3,5-disubstituted Isoxazole Metallacycle->Isoxazole Ring Contraction & Reductive Elimination Isoxazole->CuI Regenerates Catalyst

Caption: Catalytic cycle for copper(I)-mediated isoxazole synthesis.

Advantages and Disadvantages
  • Key Advantages:

    • Excellent Regioselectivity: Reliably produces 3,5-disubstituted isoxazoles from terminal alkynes.[12]

    • Mild Conditions: Reactions often proceed at room temperature, showing high functional group tolerance.[15]

    • High Yields: The method is known for its efficiency and high conversion rates.[14]

    • Broad Scope: A wide variety of alkyne and nitrile oxide precursors are compatible with this method.[12][16]

  • Significant Disadvantages:

    • Metal Contamination: The primary drawback is the potential for trace copper to remain in the final product.[1][2] This is a critical issue in drug development, as residual heavy metals are strictly regulated.

    • Toxicity and Cost: Copper catalysts, while relatively inexpensive, are toxic and contribute to hazardous waste streams.[1][2]

    • Limited to Terminal Alkynes: The mechanism relies on the formation of a copper acetylide, rendering it generally ineffective for internal alkynes.[17]

Representative Experimental Protocol: Copper-Catalyzed Synthesis

The following protocol is a representative example for the synthesis of a 3,5-disubstituted isoxazole.[18]

Synthesis of 3-Aryl-5-alkyl-isoxazole:

  • Preparation of Hydroximoyl Chloride: To a stirred solution of the desired aryl aldoxime (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add N-chlorosuccinimide (NCS, 1.1 mmol). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. This solution containing the in situ generated hydroximoyl chloride is used directly in the next step.

  • Cycloaddition: In a separate flask, dissolve the terminal alkyne (1.2 mmol), copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%), and sodium ascorbate (0.3 mmol, 30 mol%) in a 1:1 mixture of t-BuOH/H₂O (10 mL).

  • Reaction: To the alkyne solution, add the freshly prepared hydroximoyl chloride solution dropwise over 10 minutes. Add triethylamine (Et₃N, 2.0 mmol) to the reaction mixture.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Metal-Free Synthesis: The "Green" Chemistry Alternative

Driven by the need to eliminate metal contaminants and develop more environmentally benign processes, metal-free strategies for isoxazole synthesis have gained significant traction.[1][2] These methods rely on the direct 1,3-dipolar cycloaddition of an in situ generated nitrile oxide without the intervention of a transition metal catalyst.

Mechanistic Rationale: In Situ Nitrile Oxide Generation

The success of metal-free synthesis is contingent on the efficient generation of the unstable nitrile oxide intermediate under conditions that are compatible with the alkyne.[19] The most common precursors are aldoximes, which can be oxidized using a variety of reagents.[1] The subsequent cycloaddition proceeds via a concerted, pericyclic mechanism as originally proposed by Huisgen.[1][8]

Common methods for nitrile oxide generation include:

  • Halogenating Agents: N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) followed by base-mediated elimination.[20]

  • Household Bleach: Aqueous sodium hypochlorite (NaOCl) provides an inexpensive and readily available oxidant.[21]

  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) are highly effective but are used in stoichiometric amounts.[4][22]

  • Other Methods: Use of reagents like tert-butyl nitrite (TBN) can also facilitate nitrile oxide formation under specific conditions.[19][23][24]

G reactant reactant intermediate intermediate product product reagent reagent Aldoxime R¹-CH=N-OH NitrileOxide R¹-C≡N⁺-O⁻ Aldoxime->NitrileOxide Oxidant Oxidant (e.g., NaOCl, PIFA) Oxidant->NitrileOxide In situ generation TransitionState Concerted [3+2] Transition State NitrileOxide->TransitionState Alkyne R²-C≡C-R³ Alkyne->TransitionState Isoxazole Isoxazole Product(s) TransitionState->Isoxazole Cycloaddition

Caption: General pathway for metal-free isoxazole synthesis.

Advantages and Disadvantages
  • Key Advantages:

    • No Metal Contamination: The most significant benefit is the complete avoidance of transition metals, simplifying purification and making it ideal for pharmaceutical applications.[1][2]

    • "Green" Credentials: Often utilizes cheaper, less toxic reagents and solvents, aligning with the principles of green chemistry.[25]

    • Potential for Internal Alkynes: Unlike the copper-catalyzed method, this approach is not limited to terminal alkynes, allowing for the synthesis of trisubstituted isoxazoles.

  • Significant Disadvantages:

    • Regioselectivity Issues: The concerted mechanism offers less regiochemical control than the copper-catalyzed pathway. Reactions with unsymmetrical internal alkynes can lead to mixtures of 3,4- and 3,5-disubstituted isoxazoles.[10]

    • Stoichiometric Reagents: Many protocols require stoichiometric or excess amounts of an oxidizing agent, which can generate significant waste.[4]

    • Harsher Conditions: Some methods may require elevated temperatures or stronger bases compared to the copper-catalyzed alternatives.

Representative Experimental Protocol: Metal-Free Synthesis

The following protocol is a representative example using a hypervalent iodine reagent for the in situ generation of the nitrile oxide.[4][22]

Synthesis of 3,5-Disubstituted Isoxazole:

  • Reactant Mixture: In a round-bottom flask, dissolve the aldoxime (1.5 mmol) and the terminal alkyne (1.0 mmol) in a suitable solvent such as methanol or a mixture of MeOH/H₂O (10 mL).

  • Oxidant Addition: To the stirred solution, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 mmol) portion-wise over 5 minutes at room temperature. Caution: The reaction can be exothermic.

  • Monitoring: Stir the reaction at room temperature. The reaction is often very rapid, with completion typically observed within 30-60 minutes. Monitor by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and directly purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.

Comparative Analysis: A Head-to-Head Evaluation

To facilitate a direct comparison, the key performance characteristics of both methodologies are summarized below.

Workflow Comparison

G cluster_copper Copper-Catalyzed Workflow cluster_metal_free Metal-Free Workflow cu_start Start: Terminal Alkyne + Aldoxime cu_step1 In situ Nitrile Oxide Generation (e.g., NCS) cu_start->cu_step1 cu_step2 [3+2] Cycloaddition with Cu(I) Catalyst cu_step1->cu_step2 cu_step3 Aqueous Workup + Extraction cu_step2->cu_step3 cu_step4 Purification: Column Chromatography (Potential Metal Chelation) cu_step3->cu_step4 cu_end Product: 3,5-disubstituted Isoxazole cu_step4->cu_end mf_start Start: Alkyne (Terminal or Internal) + Aldoxime mf_step1 In situ Nitrile Oxide Generation (e.g., PIFA, NaOCl) mf_start->mf_step1 mf_step2 Spontaneous [3+2] Cycloaddition mf_step1->mf_step2 mf_step3 Solvent Removal mf_step2->mf_step3 mf_step4 Purification: Column Chromatography mf_step3->mf_step4 mf_end Product: Isoxazole(s) (Potential Regioisomers) mf_step4->mf_end

Caption: Side-by-side comparison of typical experimental workflows.

Performance Metrics
FeatureCopper-Catalyzed SynthesisMetal-Free Synthesis
Mechanism Stepwise via copper-acetylide intermediate[13]Concerted pericyclic [3+2] cycloaddition[1]
Regioselectivity Excellent (typically >95%) for 3,5-disubstitution with terminal alkynes.[12][14]Variable; can produce mixtures of 3,4- and 3,5-isomers, especially with internal alkynes.[10]
Substrate Scope Primarily limited to terminal alkynes.[17]Tolerates both terminal and internal alkynes.
Reaction Conditions Generally mild (often room temperature).[15]Can range from mild (room temp) to requiring elevated temperatures, depending on the oxidant.
Catalyst/Reagents Catalytic Cu(I) source (e.g., CuSO₄/ascorbate).[18]Stoichiometric oxidant (e.g., NaOCl, PIFA, NCS) is often required.[4][20][21]
Yields Generally high to excellent.Good to excellent, but can be lower if regioisomers are formed.
Purification Requires careful removal of copper catalyst, potentially needing specialized chromatography or chelation.[1][2]Simpler purification; no metal contamination concerns.[1]
"Green" Aspect Generates metal waste; uses a toxic catalyst.[2]Avoids toxic metals; can be designed with environmentally benign oxidants (e.g., bleach).[25]

Conclusion and Strategic Recommendations

Both copper-catalyzed and metal-free methods are powerful tools for the synthesis of isoxazoles, and the choice between them is dictated by the specific goals of the project.

  • Choose Copper-Catalyzed Synthesis when:

    • High regioselectivity for a 3,5-disubstituted isoxazole is the absolute priority.

    • You are working with a terminal alkyne in early-stage discovery chemistry where trace metal contamination is not a primary concern.

    • The reaction needs to be performed under very mild, neutral conditions.

  • Choose Metal-Free Synthesis when:

    • The final product is intended for pharmaceutical or biological applications where metal contamination is unacceptable.

    • The synthesis involves an internal alkyne to produce a tri-substituted isoxazole.

    • "Green" chemistry principles, cost-effectiveness, and ease of purification are primary drivers for the project.

The field continues to evolve, with emerging techniques such as flow chemistry and ultrasound-assisted synthesis being applied to both methodologies to improve reaction times, yields, and safety profiles.[3][25] As such, a modern synthetic chemist is best served by having a deep understanding of both approaches to select the optimal strategy for synthesizing these valuable heterocyclic scaffolds.

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32680-32705. [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. OUCI. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... [Link]

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Thieme. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts, 2022. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 633. [Link]

  • Çetin, A., & Çavuş, M. S. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics & Modelling, 34, 101-107. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • El-Mekabaty, A., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 21(3), 307. [Link]

  • ResearchGate. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. [Link]

  • MDPI. (n.d.). A Three-Component Approach to Isoxazolines and Isoxazoles under Metal-Free Conditions. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • van Delft, F. L., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Organic & Biomolecular Chemistry, 9(7), 2264-2267. [Link]

  • da Silva, A. C. M., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(18), 4296. [Link]

  • Wang, P., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2736. [Link]

  • Ghorai, M. K., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 855-860. [Link]

  • Tria, G. S., & McQuade, D. T. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(2), M1125. [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]

  • E-Researchco. (n.d.). Synthesis of Novel Isoxazole by Click Chemistry Approach. [Link]

  • ResearchGate. (2022). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32680–32705. [Link]

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Validation

A Senior Scientist's Guide to Purity Validation of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid by HPLC

An Objective Comparison of Analytical Methodologies with Supporting Experimental Protocols In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies with Supporting Experimental Protocols

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the foundation of safety and efficacy. For a compound like 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, a heterocyclic structure with potential applications in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is paramount.

This guide, written from the perspective of a senior application scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Imperative: Why HPLC is the Gold Standard

The molecular structure of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid—featuring aromatic and heterocyclic rings—makes it an ideal candidate for UV detection. Its relatively low volatility and thermal stability profile render techniques like Gas Chromatography (GC) less suitable without derivatization.[4] High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands out as the gold standard for its versatility, high resolution, and quantitative accuracy for such non-volatile compounds.[5][6]

This guide will focus on validating a stability-indicating HPLC method, a procedure that not only quantifies the main analyte but also resolves it from any potential impurities and degradation products.[7]

Proposed HPLC Method for Analysis

While a specific compendial method for this exact molecule is not established, a robust starting point can be developed based on analogous isoxazole structures.[8][9] The following protocol serves as the foundation for our validation studies.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Excellent for retaining and separating moderately polar to nonpolar compounds based on hydrophobicity.[6]
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterAcetonitrile is a common organic modifier. Formic acid provides acidic pH to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. It is also mass spectrometry compatible.
Elution Gradient (e.g., 30% to 90% Acetonitrile over 15 min)A gradient is chosen to ensure elution of the main peak with a good shape while also eluting any potential late-eluting, more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30°CControlled temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThe methoxyphenyl and isoxazole moieties provide strong UV absorbance. 254 nm is a common wavelength for aromatic compounds.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.
Sample Diluent Mobile Phase (initial conditions) or Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase, preventing peak distortion.

Method Validation: The Cornerstone of Trustworthiness

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2] We will follow the framework established by the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated.[1][10]

HPLC_Validation_Workflow cluster_dev Method Development cluster_routine Routine Analysis Dev Propose HPLC Method (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Rob Robustness Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability, Intermediate) LOD LOD / LOQ SST System Suitability Test (SST) (Pass/Fail) Rob->SST Analysis Sample Analysis (Purity Calculation) SST->Analysis

Caption: Workflow for HPLC method validation and routine analysis.

Specificity (and Forced Degradation)

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a purity assay, this means proving that the peak for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is pure and not co-eluting with other substances.

Protocol: To demonstrate this, forced degradation studies are essential.[7][12] The goal is to intentionally degrade the sample to an extent of 10-20% to ensure that any resulting degradation products can be separated from the main analyte peak.[13]

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.[14]

Acceptance Criteria: The HPLC method must be able to resolve the main analyte peak from all degradation products and any known impurities. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak in all stressed samples.

Linearity and Range

Why it's critical: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response (peak area). The range is the interval between the upper and lower concentrations over which the method is shown to be linear, accurate, and precise.[15]

Protocol:

  • Prepare a stock solution of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid reference standard.

  • Create a series of at least five concentrations spanning the expected working range (e.g., from the Limit of Quantitation up to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.[9] The y-intercept should be close to zero.

Accuracy

Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method is providing a correct measurement.

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[15]

Precision

Why it's critical: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[16]

Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different HPLC system.

Acceptance Criteria: The Relative Standard Deviation (RSD) for the purity values should be ≤ 2.0%. For API assays, a stricter limit of ≤ 1.0% is often applied.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. This is crucial for impurity analysis.

Protocol: These can be determined based on the signal-to-noise ratio.

  • LOD: A signal-to-noise ratio of 3:1.[16]

  • LOQ: A signal-to-noise ratio of 10:1.

Acceptance Criteria: At the LOQ concentration, the method must demonstrate acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Why it's critical: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol: Deliberately vary critical parameters one at a time, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the aqueous phase (e.g., ± 0.2 units)

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the purity results should not be significantly affected by the changes.

Daily Verification: The Role of System Suitability Testing (SST)

While method validation demonstrates the long-term capability of the procedure, System Suitability Testing (SST) is performed before and during each analytical run to verify that the chromatographic system is adequate for the intended analysis on that specific day.[17][18] It is the self-validating mechanism that ensures the trustworthiness of daily results.[19]

Key SST Parameters:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[20]
Theoretical Plates (N) N > 2000Measures column efficiency and the sharpness of the peak.[18][20]
Repeatability (%RSD) %RSD ≤ 1.0% for 5 replicate injectionsConfirms the precision of the injection and detection system.[19][20]
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation of critical peaks.[17][18]

A Comparative Guide: HPLC vs. Alternative Techniques

While HPLC is the primary choice, other techniques can provide complementary information or may be superior in specific contexts.[21]

TechniquePrinciplePros for this AnalyteCons for this AnalyteBest Use Case
HPLC-UV Differential partitioning between mobile and stationary phases.High precision and accuracy, robust for routine QC, excellent for quantification.[5]Limited structural information, may not separate all co-eluting impurities without method development.Routine QC and release testing.
LC-MS HPLC separation followed by mass spectrometry detection.Provides molecular weight information, aids in impurity identification, high specificity.Higher operational cost and complexity, quantitation can be more variable than UV.Impurity identification, forced degradation analysis, and method development.
GC-MS Separation of volatile compounds in a gaseous mobile phase.Excellent for separating volatile and semi-volatile impurities.[4]Not suitable for this non-volatile, thermally labile compound without derivatization, which adds complexity.Analysis of volatile residual solvents or starting materials from synthesis.
qNMR Quantitative Nuclear Magnetic Resonance.Primary method, does not require a reference standard for the analyte itself, provides structural confirmation.[21]Lower sensitivity than HPLC, requires highly pure internal standard, more complex sample preparation and data analysis.Certification of primary reference standards.
TLC Thin-Layer Chromatography.Simple, low-cost, good for quick qualitative checks.[22]Not quantitative, lower resolution and sensitivity compared to HPLC.In-process checks during synthesis or screening.

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for purpose. For the purity determination of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, a well-validated, stability-indicating HPLC method is the most robust, reliable, and regulatory-compliant approach for routine quality control in a GxP environment. It provides a precise and accurate quantification of the analyte while ensuring that any potential impurities or degradants are effectively separated and controlled. While techniques like LC-MS and qNMR offer powerful complementary information for characterization and investigation, the validated HPLC method remains the workhorse for ensuring product quality batch after batch.

References

  • Getting the peaks perfect: System suitability for HPLC - American Chemical Society. (n.d.). American Chemical Society. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • HPLC system suitability parameters. (2024). Pharmabeginers. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). GMP-Verlag. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023). IJRASET. [Link]

  • System suitability in HPLC Analysis. (2021). Pharmaceutical Updates. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024). Preprints.org. [Link]

  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. (1998). PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation – A Review. (2022). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). StuDocu. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. (2001). Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Comparative

A Researcher's Guide to Differentiating Isoxazole Constitutional Isomers Using Spectral Data

For Immediate Publication Abstract For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Constitutional isomers, such as the substituted isoxa...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Constitutional isomers, such as the substituted isoxazoles, present a significant analytical challenge due to their identical molecular formulas but different atomic connectivity. This guide provides an in-depth comparison of the spectral data of isoxazole constitutional isomers, offering a robust framework for their unambiguous differentiation. By leveraging the nuanced information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently elucidate the correct isomeric structure, a critical step in synthesis, quality control, and pharmacological studies. This document synthesizes technical data with practical, field-proven insights to empower confident and accurate isomeric assignment.

Introduction: The Challenge of Isoxazole Isomers

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The synthesis of substituted isoxazoles often yields a mixture of constitutional isomers, for example, 3-substituted vs. 5-substituted or 3,5-disubstituted vs. 2,5-disubstituted isomers. Differentiating these isomers is non-trivial as they share the same mass and elemental composition. However, the distinct electronic environments within each isomer give rise to unique spectral fingerprints. This guide will systematically explore how to interpret these fingerprints across ¹H NMR, ¹³C NMR, IR, and MS to distinguish between common isoxazole constitutional isomers.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: A First Line of Inquiry

The chemical shift of the proton on the isoxazole ring (H-4) is highly diagnostic. Its electronic environment is directly influenced by the nature and position of substituents at C3 and C5.

  • Key Insight: Electron-donating groups (EDGs) will shield the H-4 proton, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) will deshield it, resulting in a downfield shift (higher ppm). The magnitude of this shift is dependent on the substituent's position relative to H-4.

Example: Differentiating 3-methyl-5-phenylisoxazole from 5-methyl-3-phenylisoxazole

In 5-methyl-3-phenylisoxazole, the electron-donating methyl group is at the 5-position, while the electron-withdrawing phenyl group is at the 3-position. Conversely, in 3-methyl-5-phenylisoxazole, their positions are swapped. This leads to a discernible difference in the chemical shift of the H-4 proton.

IsomerH-4 Chemical Shift (ppm)Rationale
3-phenyl-5-methylisoxazole ~6.5 ppmThe methyl group at C5 has a more pronounced shielding effect on the adjacent H-4.
5-phenyl-3-methylisoxazole ~6.8 ppmThe phenyl group at C5 deshields H-4 more effectively than a methyl group at the same position.

Table 1: Comparative ¹H NMR chemical shifts for the H-4 proton in isomeric methylphenylisoxazoles.

¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Mapping

¹³C NMR provides direct information about the carbon framework of the isoxazole ring. The chemical shifts of the ring carbons (C3, C4, and C5) are highly sensitive to the attached substituents.

  • Expert Tip: The chemical shift of C4 is particularly useful for distinguishing between 3,5-disubstituted isomers. A formula utilizing Hammett constants can even be used to predict the C4 chemical shift based on the electronic properties of the substituents at C3 and C5, providing a powerful predictive tool for isomer identification.

Carbon3-phenyl-5-methylisoxazole (ppm)5-phenyl-3-methylisoxazole (ppm)
C3 ~161 ppm~168 ppm
C4 ~102 ppm~97 ppm
C5 ~170 ppm~162 ppm

Table 2: Typical ¹³C NMR chemical shifts for the ring carbons of isomeric methylphenylisoxazoles.

The significant downfield shift of C5 in 3-phenyl-5-methylisoxazole is due to the direct attachment of the electron-withdrawing phenyl group. Conversely, in 5-phenyl-3-methylisoxazole, the phenyl group is attached to C3, resulting in its downfield shift.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate isomer determination.

  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of at least 12 ppm, centered around 6 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of at least 200 ppm, centered around 100 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs to obtain clear, interpretable spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups and Ring Vibrations

While less definitive than NMR for isomer differentiation, IR spectroscopy provides valuable confirmatory data, particularly regarding the isoxazole ring's vibrational modes.

The isoxazole ring exhibits several characteristic stretching vibrations:

  • C=N stretch: Typically observed in the 1610-1650 cm⁻¹ region.

  • N-O stretch: Usually found between 1110-1170 cm⁻¹.

  • C-H stretch (aromatic): Above 3000 cm⁻¹.

  • Ring vibrations: A series of bands in the 1300-1500 cm⁻¹ region.

While the exact positions of these bands can be subtly influenced by the substitution pattern, significant differences between isomers are not always apparent. However, the presence and nature of substituent functional groups (e.g., a carbonyl C=O stretch for an ester or acid) will be clearly evident.

Vibrational ModeApproximate Wavenumber (cm⁻¹)
C=N Stretch1612 - 1643
C-N Stretch1250 - 1265
N-O Stretch1110 - 1168

Table 3: Characteristic IR absorption bands for the isoxazole ring.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides the molecular weight of the compound, confirming the isomeric nature of the samples. More importantly, the fragmentation patterns observed under techniques like electron ionization (EI) or collision-induced dissociation (CID) can be diagnostic for different isomers.

  • Underlying Principle: The isoxazole ring is prone to cleavage, particularly at the weak N-O bond. The stability of the resulting fragment ions will dictate the observed fragmentation pathway, which in turn is influenced by the substituent positions.

Workflow for Isomer Differentiation using MS:

MS_Workflow cluster_0 Mass Spectrometry Analysis Start Analyze Isoxazole Isomer Mixture MS Acquire Mass Spectrum (EI or CID) Start->MS MW Confirm Molecular Ion (M+) MS->MW Frag Analyze Fragmentation Pattern MW->Frag Identical Mass Compare Compare with Predicted Pathways Frag->Compare Isomer1 Identify Isomer 1 Compare->Isomer1 Pathway A Isomer2 Identify Isomer 2 Compare->Isomer2 Pathway B

Caption: Workflow for differentiating isoxazole isomers using mass spectrometry.

For example, in the fragmentation of 3-aryl-5-methylisoxazoles, a common fragmentation involves the loss of the methyl group followed by rearrangement. In contrast, 5-aryl-3-methylisoxazoles may exhibit a more prominent loss of acetonitrile (CH₃CN). The relative abundances of these fragment ions can serve as a key differentiator.

A Holistic Approach to Isomer Identification

The most robust and trustworthy approach to identifying isoxazole constitutional isomers is to use a combination of these spectroscopic techniques.

Recommended Analytical Workflow:

Analytical_Workflow cluster_workflow Integrated Spectroscopic Workflow for Isoxazole Isomer Identification Start Isomeric Mixture MS_Step Mass Spectrometry - Confirm Molecular Weight - Initial Fragmentation Analysis Start->MS_Step NMR_Step ¹H & ¹³C NMR - Determine Connectivity - Unambiguous Isomer Assignment MS_Step->NMR_Step Proceed if MW matches IR_Step Infrared Spectroscopy - Confirm Functional Groups - Corroborate Ring Structure NMR_Step->IR_Step Primary Identification Conclusion Confirmed Isomeric Structure IR_Step->Conclusion Final Confirmation

Caption: An integrated workflow for the definitive identification of isoxazole isomers.

Conclusion

The differentiation of isoxazole constitutional isomers is a critical task in chemical research and drug development. While challenging, a systematic and multi-faceted approach utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides the necessary data for unambiguous structure elucidation. By understanding the fundamental principles behind how isomeric differences manifest in each type of spectrum, researchers can confidently assign the correct structures, ensuring the integrity and validity of their scientific findings. This guide serves as a practical resource, empowering scientists to navigate the complexities of isomer analysis with expertise and certainty.

References

  • Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. Available at: [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

  • Mass spectrometry of oxazoles. HETEROCYCLES. Available at: [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Available at: [Link]-of-AL-Juboori/13c847936104e1451f16365451c89f5f0b4a496b)

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a,
Validation

A Senior Application Scientist's Guide to Assessing Anti-Tumor Activity of Aurora Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-tumor activity of novel Aurora kinase inhibitors. We will delve into the scientific rationa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-tumor activity of novel Aurora kinase inhibitors. We will delve into the scientific rationale for targeting this critical family of serine/threonine kinases, compare and contrast essential experimental methodologies, and provide detailed protocols to ensure robust and reproducible data generation. Our focus is on providing not just the "how" but also the "why," empowering you to make informed decisions in your drug discovery pipeline.

The Critical Role of Aurora Kinases in Mitosis and Oncology

The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of mitotic progression.[1][2] Their precise orchestration of cellular division, from centrosome maturation to cytokinesis, is fundamental for maintaining genomic stability.[1][2] However, in a vast array of human cancers, these kinases are frequently overexpressed or amplified, leading to mitotic abnormalities, aneuploidy, and ultimately, tumorigenesis.[1][3] This aberrant activity makes them compelling targets for anti-cancer therapeutics.[4][5]

  • Aurora A (AURKA) is primarily involved in centrosome maturation and separation, and the formation of the bipolar mitotic spindle.[2][6] Its overexpression is linked to centrosome amplification and is a hallmark of many epithelial cancers.[3][6]

  • Aurora B (AURKB) is a component of the chromosomal passenger complex (CPC) and is crucial for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[3][5] Inhibition of Aurora B typically leads to failed cytokinesis, resulting in polyploid cells that often undergo apoptosis.[7]

  • Aurora C (AURKC) shares some functions with Aurora B and is primarily expressed in meiotic cells, though its role in cancer is also an area of active investigation.

The distinct roles of Aurora A and B lead to different cellular phenotypes upon inhibition, a critical consideration when evaluating the specificity and mechanism of action of a novel inhibitor.[7]

Strategic Assessment of Aurora Kinase Inhibitors: A Multi-faceted Approach

A thorough evaluation of an Aurora kinase inhibitor requires a tiered approach, moving from initial biochemical potency and selectivity to cellular effects and finally to in vivo efficacy.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Models biochem Biochemical Potency & Selectivity (IC50/Ki determination) cell_prolif Anti-proliferative Activity (IC50 in cancer cell lines) biochem->cell_prolif Lead Compound Selection cell_cycle Mechanism of Action (Cell Cycle Analysis, Apoptosis) cell_prolif->cell_cycle target_engagement Target Engagement (Phospho-protein levels) cell_cycle->target_engagement in_vivo In Vivo Efficacy (Xenograft models) target_engagement->in_vivo Candidate Nomination pd_markers Pharmacodynamic Markers (Target modulation in tumors) in_vivo->pd_markers

Caption: Tiered approach for inhibitor evaluation.

Phase 1: Foundational Biochemical Analysis

The initial step is to determine the direct inhibitory effect of a compound on the kinase's enzymatic activity. This is crucial for establishing potency and selectivity.

In Vitro Kinase Assays

The goal of an in vitro kinase assay is to measure the transfer of a phosphate group from ATP to a substrate by the Aurora kinase enzyme. Inhibition is quantified by a decrease in this activity.

Principle: Recombinant Aurora A or B kinase is incubated with a specific substrate (e.g., a peptide or a protein like Histone H3 for Aurora B) and ATP. The amount of phosphorylated substrate or the amount of ADP produced is then measured.[8][9]

Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available assay from Promega is a robust method for quantifying kinase activity by measuring ADP production.[8][9]

  • Reaction Setup: In a 384-well plate, create a reaction mix containing the Aurora kinase (A or B), the substrate, ATP, and varying concentrations of the test inhibitor.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation and Causality:

  • Controls: Include no-enzyme and no-inhibitor (vehicle) controls to define the baseline and maximum signal, respectively.

  • ATP Concentration: The IC50 value is dependent on the ATP concentration. It is often recommended to perform the assay at the Km(ATP) of the kinase to allow for better comparison between inhibitors.[10]

  • Selectivity: To assess selectivity, run the assay in parallel for both Aurora A and Aurora B. A highly selective inhibitor will show a significantly lower IC50 for one isoform over the other.[10][11] For example, Alisertib (MLN8237) is a selective Aurora A inhibitor, while Barasertib (AZD1152) is selective for Aurora B.[7][12]

Comparative Data: IC50/Ki Values of Known Inhibitors
InhibitorTarget(s)Aurora A (IC50/Ki, nM)Aurora B (IC50/Ki, nM)Reference
Alisertib (MLN8237)Aurora A selective1.2396.5[12]
LY3295668Aurora A selective0.81038[13][14]
MK-8745Aurora A selective0.6>270[13]
Barasertib (AZD1152-HQPA)Aurora B selective1400<1[7]
GSK1070916Aurora B selective>250-fold selectivity for B over A0.38[15]
Danusertib (PHA-739358)Pan-Aurora1379[12][15]
AMG 900Pan-Aurora54[13]
VX-680 (Tozasertib)Pan-Aurora0.618[14]

Phase 2: Unveiling the Cellular Impact

Once biochemical potency is established, the next critical phase is to assess the inhibitor's effect on cancer cells.

Anti-Proliferative Assays

These assays determine the concentration of the inhibitor required to inhibit the growth of a panel of cancer cell lines.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the Aurora kinase inhibitor for a period of 72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active (viable) cells.

  • Data Analysis: Measure luminescence and plot the percentage of viable cells against the inhibitor concentration to calculate the IC50 value.

Causality and Interpretation:

  • A potent inhibitor in a biochemical assay should ideally demonstrate anti-proliferative activity at a comparable concentration in a cellular context.

  • Screening against a diverse panel of cancer cell lines can reveal potential biomarkers of sensitivity or resistance. For instance, cancers with RB1 mutations have shown increased sensitivity to Aurora A inhibitors like LY3295668.[16]

Mechanism of Action: Cell Cycle and Apoptosis Analysis

This step is crucial to confirm that the observed anti-proliferative effects are due to the expected mechanism of Aurora kinase inhibition.

G cluster_aurA Aurora A Inhibition cluster_aurB Aurora B Inhibition aurA_effect Defective Spindle Formation Mitotic Arrest aurA_outcome Apoptosis aurA_effect->aurA_outcome aurB_effect Cytokinesis Failure Endoreduplication aurB_outcome Polyploidy -> Apoptosis aurB_effect->aurB_outcome

Sources

Comparative

The Isoxazole Scaffold in Antifungal Drug Discovery: A Comparative Efficacy Guide

For decades, the azole class of drugs, particularly triazoles like fluconazole and voriconazole, has been a cornerstone of antifungal therapy. However, the landscape of medicinal chemistry is vast, and other heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the azole class of drugs, particularly triazoles like fluconazole and voriconazole, has been a cornerstone of antifungal therapy. However, the landscape of medicinal chemistry is vast, and other heterocyclic structures offer promising avenues for new therapeutic agents. This guide focuses on the isoxazole ring, a distinct five-membered heterocycle containing adjacent nitrogen and oxygen atoms. While not as commercially prevalent as their triazole cousins in dedicated antifungal drugs, isoxazole-based compounds exhibit significant and varied antifungal activity, representing a critical area of research in the fight against resistant and emerging fungal pathogens.

This guide will provide a comparative analysis of the efficacy of different isoxazole-containing agents, from repurposed drugs to novel experimental compounds, supported by the experimental data that underpins their evaluation.

Mechanism of Action: A Tale of Two Pathways

The antifungal activity of isoxazole-based compounds is not monolithic; it is dictated by the overall structure of the molecule.

Inhibition of Ergosterol Synthesis

Many novel isoxazole-containing antifungals are designed to function like traditional azoles. They act as potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical fungal cytochrome P450 enzyme. This enzyme facilitates a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death or growth inhibition (fungicidal or fungistatic effects).

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Inhibition Lanosterol->Inhibition Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Inhibition->Ergosterol Blocked IsoxazoleAzoles Novel Isoxazole-Azole Hybrids IsoxazoleAzoles->Inhibition

Caption: Inhibition of ergosterol biosynthesis by novel isoxazole-azole antifungal agents.

Inhibition of Folate Synthesis

In contrast, the antibacterial drug sulfamethoxazole, which contains an isoxazole ring, exerts its antifungal effect through a completely different mechanism. It inhibits dihydropteroate synthase, an enzyme essential for the synthesis of folic acid.[1] Fungi, like bacteria, require folate for nucleotide synthesis. This distinct mechanism makes it a potentially valuable agent, especially against pathogens resistant to ergosterol synthesis inhibitors.

Comparative In Vitro Efficacy

The most direct comparison of antifungal potency is achieved through in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC) required to halt fungal growth.

Sulfamethoxazole: A Repurposed Antibacterial

While primarily an antibiotic, sulfamethoxazole has demonstrated clinically relevant antifungal activity, particularly against Aspergillus species.[1][2] Its efficacy is often evaluated in combination with trimethoprim. Studies have shown that this combination can inhibit the growth of Aspergillus fumigatus and Aspergillus oryzae.[1] Furthermore, sulfamethoxazole shows potent synergistic interactions when combined with azole antifungals like voriconazole and itraconazole against the multidrug-resistant pathogen Candida auris.[3] This suggests a role as a co-drug to restore the efficacy of existing antifungals against some resistant isolates.[3]

Novel Isoxazole-Based Antifungal Candidates

Recent research has yielded a number of promising experimental isoxazole derivatives with potent, direct antifungal activity. The table below compares the reported MIC values for several of these compounds against key fungal pathogens, with the widely used triazole, fluconazole, provided as a benchmark.

AgentTarget PathogenMIC (µg/mL)Key Characteristics
Sulfamethoxazole Aspergillus fumigatusVaries (Inhibitory)[1]Folate synthesis inhibitor; synergistic with azoles.[3]
Compound 10h (Tetrazole-isoxazole)Candida albicans (FLC-resistant)≤0.008Potent against fluconazole-resistant C. albicans and C. auris.[4]
Cryptococcus neoformans≤0.008High in vitro activity.[4]
Compound 46 (Dihydropyrazole-isoxazole)Candida albicans2Dihydropyrazole derivative showed better antifungal activity than its chalcone precursor.[5]
PUB14 / PUB17 (Isoxazole derivatives)Candida albicansNot specified (Active)Displayed selective antifungal activity without affecting beneficial Lactobacillus sp.[6]
Fluconazole (Triazole Benchmark)Candida albicans0.25 - 4Widely used, but resistance is a growing problem.
Cryptococcus neoformans1 - 16Standard therapy for cryptococcosis.

Key Insights from Experimental Data:

  • Potency Against Resistance: A key driver for new drug discovery is overcoming resistance. The experimental tetrazole-isoxazole compound 10h demonstrates exceptional potency (MIC ≤0.008 µg/mL) against fluconazole-resistant Candida albicans and the highly problematic Candida auris, indicating its potential to address significant unmet clinical needs.[4]

  • Structural Impact on Efficacy: The antifungal activity of isoxazole derivatives is highly dependent on the other chemical moieties in the structure. For instance, studies on isoxazole-containing chalcones and their dihydropyrazole derivatives found that the dihydropyrazoles exhibited more potent antifungal activity.[5]

  • Selective Activity: Some novel compounds, such as PUB14 and PUB17 , have been noted for their selective activity against Candida without harming beneficial bacteria like Lactobacillus.[6][7] This suggests a potential for developing therapies with fewer off-target effects on the host microbiome.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The comparative data presented above is generated using standardized laboratory procedures. The broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of an antifungal agent.

Causality in Protocol Design: This method is chosen for its reproducibility and ability to test a large number of isolates against multiple drug concentrations simultaneously. The use of a standardized growth medium (RPMI-1640) and inoculum density ensures that results are comparable across different laboratories. The endpoint (e.g., 50% growth inhibition) is precisely defined to provide a quantitative and objective measure of the drug's activity.

Methodology:

  • Drug Plate Preparation: The isoxazole-based compounds and control drugs are serially diluted in 96-well microtiter plates using RPMI-1640 medium to create a range of test concentrations.

  • Inoculum Standardization: The fungal isolate to be tested is grown on an appropriate agar medium. A suspension is made in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI medium to achieve the final target inoculum size (e.g., 0.5 to 2.5 × 10³ CFU/mL).

  • Inoculation: A precise volume of the standardized fungal inoculum is added to each well of the drug-containing microtiter plate. A positive control well (no drug) and a negative control well (no fungus) are included on every plate for validation.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the growth rate of the specific fungal species.

  • MIC Determination: Following incubation, the plates are examined. The MIC is recorded as the lowest concentration of the antifungal agent that causes a predefined, significant reduction in fungal growth compared to the drug-free control well. This can be determined by visual inspection or with a spectrophotometer.

MIC_Protocol_Flow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Serial Drug Dilutions in 96-Well Plate C Inoculate Plate with Standardized Fungus A->C B Standardize Fungal Inoculum (0.5 McFarland Standard) B->C D Incubate at 35°C for 24-48 Hours C->D E Read Growth Inhibition (Visually or Spectrophotometrically) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Standardized workflow for determining antifungal MIC via broth microdilution.

In Vivo Efficacy Models: From Bench to Biological System

Promising in vitro data is the first step. To evaluate true therapeutic potential, compounds must be tested in vivo. Animal models, such as a murine model of disseminated fungal infection, are essential for assessing a drug's efficacy, pharmacokinetics, and toxicity in a whole-organism setting.

Causality in Model Selection: A murine model of disseminated candidiasis is frequently used because it mimics a severe systemic human infection. Immunosuppression is often induced in the animals because immunocompromised patients are the most vulnerable population for such infections. Key outcome measures like survival and fungal burden in target organs (kidneys, brain) provide direct evidence of the drug's ability to control the infection in a living system.

Protocol Outline: Murine Model of Disseminated Candidiasis

  • Acclimatization & Immunosuppression: Mice are acclimatized to the laboratory environment. To create a model that mimics infection in immunocompromised patients, mice may be treated with agents like cyclophosphamide to induce neutropenia.

  • Infection: A standardized inoculum of a virulent Candida albicans strain is injected intravenously via the lateral tail vein.

  • Treatment Initiation: At a set time post-infection (e.g., 2-4 hours), treatment is initiated. One group receives the experimental isoxazole agent, another receives a vehicle control, and a third may receive a standard-of-care drug (e.g., fluconazole) for comparison.

  • Monitoring & Endpoints: Animals are monitored daily for signs of illness and survival over a period of 14-21 days.

  • Fungal Burden Assessment: On a predetermined day, a subset of animals from each group is euthanized. Target organs, typically the kidneys, are aseptically removed, homogenized, and plated on growth media to quantify the number of viable fungal cells (CFU/gram of tissue). A significant reduction in fungal burden in the treated group compared to the control group indicates drug efficacy.

Conclusion and Future Outlook

The isoxazole scaffold is a versatile and valuable component in the quest for new antifungal agents. While the number of clinically approved, dedicated isoxazole antifungals remains limited, the field is rich with potential. The demonstrated antifungal activity of the repurposed drug sulfamethoxazole, especially its synergistic potential, and the remarkable potency of novel experimental compounds against drug-resistant fungi, underscore the importance of continued research.[1][3][4]

Future efforts must focus on translating promising in vitro data into successful in vivo outcomes, optimizing the safety and pharmacokinetic profiles of new isoxazole derivatives, and ultimately, advancing the most promising candidates into clinical trials. For researchers and drug developers, the isoxazole ring represents not just an alternative to triazoles, but a distinct chemical space for designing next-generation therapies to combat the global threat of invasive fungal infections.

References

  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. [Link]

  • PubMed. (2005). Anti-fungal activity of sulfamethoxazole toward Aspergillus species. [Link]

  • ASM Journals. (2018). In Vitro Assessment of Antifungal Drugs and Sulfamethoxazole-Trimethoprim against Clinical Isolates of Conidiobolus lamprauges. [Link]

  • PubMed. (2018). Synergistic interactions of sulfamethoxazole and azole antifungal drugs against emerging multidrug-resistant Candida auris. [Link]

  • ResearchGate. (2020). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • PubMed. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. [Link]

  • ResearchGate. (2005). Anti-fungal activity of sulfamethoxazole toward Aspergillus species. [Link]

  • ACS Publications. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. [Link]

  • ASM Journals. (2011). In Vitro Effect of Sulfamethoxazole-Trimethoprim against Histoplasma capsulatum var. capsulatum. [Link]

  • ResearchGate. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. [Link]

  • MDPI. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. [Link]

  • National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

  • PubMed. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. [Link]

  • Sophion. (2023). Design, synthesis, and evaluation of novel tetrazoles featuring isoxazole moiety as highly selective antifungal agents. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-Aryl-Isoxazole-5-Carboxylates: Navigating Classical and Modern Methodologies

The isoxazole ring is a cornerstone of medicinal chemistry, featuring prominently in a host of pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for other functional groups. Amon...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone of medicinal chemistry, featuring prominently in a host of pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for other functional groups. Among its many derivatives, 3-aryl-isoxazole-5-carboxylates are particularly valuable as versatile building blocks for the synthesis of more complex bioactive molecules. The efficient and regioselective construction of this scaffold is therefore a topic of considerable interest for researchers in drug discovery and development.

This guide provides an in-depth comparison of the most prevalent and effective synthetic routes to 3-aryl-isoxazole-5-carboxylates. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to empower researchers in making informed decisions for their synthetic campaigns.

Key Synthetic Strategies at a Glance

Two primary strategies dominate the landscape of 3-aryl-isoxazole-5-carboxylate synthesis: the [3+2] cycloaddition of nitrile oxides with alkynes, and the cyclocondensation of β-dicarbonyl compounds with hydroxylamine. Each pathway offers a distinct set of advantages and challenges related to substrate availability, reaction conditions, and control of regioselectivity.

Synthetic RouteKey ReactantsTypical ConditionsKey AdvantagesCommon Challenges
1,3-Dipolar Cycloaddition Aryl Aldoxime, Ethyl PropiolateIn situ nitrile oxide formation (e.g., with NCS, Chloramine-T), often room temperature.High regioselectivity, mild conditions, broad substrate scope.Potential for nitrile oxide dimerization (furoxan formation), use of oxidizing agents.
From β-Ketoesters Ethyl Aryl-β-ketoester, HydroxylamineAcidic, neutral, or basic conditions.Readily available starting materials.Formation of regioisomeric 5-isoxazolone byproduct, requires careful pH control.
From Chalcone Precursors Aryl Chalcone, HydroxylamineBasic conditions (e.g., KOH in ethanol), often requires heating.Utilizes common chalcone intermediates.Less direct route, may require synthesis of the chalcone precursor.

Route 1: The Regioselective Power of 1,3-Dipolar Cycloaddition

The Huisgen [3+2] cycloaddition is a highly reliable and versatile method for the construction of the isoxazole ring.[1] This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile), in this case, ethyl propiolate. A significant advantage of this method is the high degree of regioselectivity, which is governed by the electronic and steric properties of the reactants.[1]

The often-unstable nitrile oxide is typically generated in situ from a stable precursor, most commonly an aryl aldoxime. This is a critical experimental choice to minimize side reactions, such as the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole N-oxide).[2] The slow, controlled generation of the nitrile oxide in the presence of the dipolarophile ensures that the desired cycloaddition is the kinetically favored pathway.

Mechanistic Rationale

The reaction proceeds via a concerted, pericyclic mechanism involving the overlap of the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne.[1] This concerted pathway leads to a high degree of stereospecificity.

1,3-Dipolar Cycloaddition Mechanism cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aryl Aldoxime Aryl Aldoxime Aryl Hydroximoyl Halide Aryl Hydroximoyl Halide Aryl Aldoxime->Aryl Hydroximoyl Halide Oxidant (e.g., NCS) Aryl Nitrile Oxide Aryl Nitrile Oxide Aryl Hydroximoyl Halide->Aryl Nitrile Oxide Base (e.g., Et3N) Aryl Nitrile OxideEthyl Propiolate Aryl Nitrile OxideEthyl Propiolate Transition State Transition State 3-Aryl-isoxazole-5-carboxylate 3-Aryl-isoxazole-5-carboxylate Transition State->3-Aryl-isoxazole-5-carboxylate

Caption: Mechanism of 1,3-Dipolar Cycloaddition.

Experimental Protocol: Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate

This protocol provides a general procedure for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylates via 1,3-dipolar cycloaddition.

Materials:

  • Benzaldehyde oxime (1.0 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Ethyl propiolate (1.2 eq.)

  • Triethylamine (Et3N) (1.1 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve benzaldehyde oxime in the chosen solvent in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide in the solvent to the stirred mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the formation of the hydroximoyl chloride.

  • Once the formation of the hydroximoyl chloride is complete, add ethyl propiolate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-phenylisoxazole-5-carboxylate.[2]

Route 2: The Classical Approach from β-Ketoesters

The condensation of a β-ketoester with hydroxylamine is a long-established method for isoxazole synthesis.[3] For the preparation of 3-aryl-isoxazole-5-carboxylates, an ethyl aryl-β-ketoester (e.g., ethyl benzoylacetate) is the required starting material. While the reactants are readily available, the primary challenge of this route is controlling the regioselectivity of the cyclization.

The Challenge of Regioselectivity

The reaction between a β-ketoester and hydroxylamine can proceed via two competing pathways, leading to the desired 3-aryl-isoxazole-5-carboxylate or the isomeric 5-isoxazolone. The outcome is highly dependent on the reaction conditions, particularly the pH.[2][4] Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, whereas neutral or basic conditions can promote the formation of the 5-isoxazolone byproduct.[2] This necessitates careful optimization and control of the reaction environment to achieve a high yield of the target molecule.

Beta-Ketoester Cyclization Pathways Ethyl Aryl-β-ketoester + Hydroxylamine Ethyl Aryl-β-ketoester + Hydroxylamine Intermediate Intermediate Ethyl Aryl-β-ketoester + Hydroxylamine->Intermediate 3-Aryl-isoxazole-5-carboxylate 3-Aryl-isoxazole-5-carboxylate Intermediate->3-Aryl-isoxazole-5-carboxylate Acidic Conditions 5-Isoxazolone byproduct 5-Isoxazolone byproduct Intermediate->5-Isoxazolone byproduct Neutral/Basic Conditions

Caption: Competing pathways in the synthesis from β-keto esters.

Experimental Protocol: Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate from Ethyl Benzoylacetate

This protocol outlines a general procedure for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylates from β-ketoesters, with an emphasis on pH control.

Materials:

  • Ethyl benzoylacetate (1.0 eq.)

  • Hydroxylamine hydrochloride (1.1 eq.)

  • Sodium acetate or a suitable buffer to maintain acidic pH

  • Ethanol

Procedure:

  • Dissolve ethyl benzoylacetate and hydroxylamine hydrochloride in ethanol in a round-bottom flask.

  • Add sodium acetate or an appropriate buffer to maintain a slightly acidic pH.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate the ethyl 3-phenylisoxazole-5-carboxylate.

Route 3: Synthesis via Chalcone Intermediates

An alternative, albeit less direct, pathway to 3,5-disubstituted isoxazoles involves the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine.[5][6] To synthesize the target 3-aryl-isoxazole-5-carboxylates, a chalcone precursor bearing a carboxylate group at the appropriate position would be required. This method is often employed when the chalcone starting material is readily accessible.

The reaction typically proceeds by the initial Michael addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Experimental Protocol: General Synthesis of 3,5-Diarylisoxazoles from Chalcones

While not directly yielding the target carboxylates without a suitably functionalized chalcone, this general procedure illustrates the core transformation.

Materials:

  • Substituted Chalcone (1.0 eq.)

  • Hydroxylamine hydrochloride (1.5 eq.)

  • Potassium hydroxide (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve the chalcone and hydroxylamine hydrochloride in ethanol in a round-bottom flask.

  • Add a catalytic amount of a 40% KOH solution.[6]

  • Reflux the reaction mixture for several hours, monitoring by TLC.[6]

  • After cooling, pour the reaction mixture into crushed ice and extract with an organic solvent like diethyl ether.[6]

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of isoxazoles, this has included the use of greener solvents, catalysts, and energy sources.[7] For instance, multicomponent reactions (MCRs) in aqueous media, sometimes catalyzed by natural acids like citric acid or facilitated by ultrasound, have been developed for the synthesis of isoxazol-5(4H)-ones from an aldehyde, a β-ketoester, and hydroxylamine hydrochloride.[1][7][8] Solvent-free mechanochemical methods, such as ball-milling, have also been successfully employed for 1,3-dipolar cycloadditions, offering high yields, short reaction times, and reduced waste.[9]

Conclusion and Future Perspectives

The synthesis of 3-aryl-isoxazole-5-carboxylates is a well-established field with several reliable methods at the disposal of the modern chemist. The 1,3-dipolar cycloaddition route stands out for its high regioselectivity and mild reaction conditions, making it a preferred choice for many applications. The classical approach from β-ketoesters, while utilizing readily available starting materials, requires careful control of reaction parameters to avoid the formation of unwanted regioisomers.

The future of isoxazole synthesis will likely focus on the continued development of greener, more efficient, and atom-economical methodologies. The exploration of novel catalytic systems, including biocatalysis, and the expanded use of flow chemistry are expected to provide even more powerful tools for the construction of these valuable heterocyclic scaffolds, further empowering their application in drug discovery and beyond.

References

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 2022.

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 2021.

  • Head-to-head comparison of different isoxazole synthesis methods. BenchChem, 2025.

  • Technical Support Center: Synthesis of Isoxazole-5-carboxylates. BenchChem, 2025.

  • Synthesis and synthetic utility of 3-isoxazolols. ResearchGate, 2021.

  • 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis. ChemicalBook.

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv, 2019.

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 2022.

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 2019.

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 2021.

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019.

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Molecules, 2023.

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 2019.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • Preparation of 3,5-diaryl isoxazole scaffolds via the chalcone intermediate. ResearchGate, 2021.

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024.

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. ResearchGate, 2019.

  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 2017.

  • Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Semantic Scholar, 2016.

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  • An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate. BenchChem, 2025.

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Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Isoxazole-5-Carboxylic Acid Moiety

In the landscape of modern drug discovery, the carboxylic acid functional group is a cornerstone of pharmacophore design. It is ubiquitous in endogenous molecules and drugs, prized for its ability to engage in potent ion...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the carboxylic acid functional group is a cornerstone of pharmacophore design. It is ubiquitous in endogenous molecules and drugs, prized for its ability to engage in potent ionic and hydrogen-bonding interactions with biological targets. However, its inherent acidity and polarity can be a double-edged sword, often leading to poor membrane permeability, rapid metabolism, and high plasma protein binding, thereby limiting oral bioavailability and overall efficacy.[1][2]

Medicinal chemists have developed a powerful strategy to navigate these challenges: bioisosteric replacement. This approach involves substituting the carboxylic acid with a different functional group that retains the essential biological activity while modulating physicochemical properties to overcome pharmacokinetic hurdles.[3][4] The isoxazole-5-carboxylic acid moiety itself is a sophisticated bioisostere for a simple carboxylic acid, offering a more rigid and electronically distinct scaffold. Yet, even this advanced moiety can require further optimization.

This guide provides an in-depth comparison of key bioisosteric replacements for the isoxazole-5-carboxylic acid group. Authored from the perspective of a senior application scientist, it moves beyond a simple list of alternatives to explain the causality behind experimental choices, providing field-proven insights, validated protocols, and a strategic framework for your drug discovery program.

The Reference Moiety: Profiling Isoxazole-5-Carboxylic Acid

Before exploring replacements, a thorough understanding of the starting point is critical. The isoxazole-5-carboxylic acid is not a simple aliphatic acid; it is a planar, aromatic heterocycle with distinct electronic and steric properties.

  • Acidity (pKa): The pKa of isoxazole-5-carboxylic acid is typically in the range of 3.5-4.5, making it a reasonably strong acid at physiological pH (7.4), where it will be predominantly deprotonated. This anionic charge is often crucial for forming salt-bridge interactions with cationic residues like arginine or lysine in a target's active site.

  • Geometry and Interactions: The planar nature of the isoxazole ring, combined with the carboxylate, provides a rigid scaffold that can be precisely oriented within a binding pocket. The oxygen and nitrogen atoms of the ring can act as hydrogen bond acceptors, offering additional interaction points beyond the carboxylate itself.

  • Potential Liabilities: Like other carboxylic acids, this moiety can be a substrate for UGT-mediated metabolism, leading to the formation of reactive acyl glucuronides.[5] Its high polarity can also limit passive diffusion across cellular membranes, a significant challenge for oral drug candidates and those targeting the central nervous system (CNS).[1]

A Comparative Analysis of Key Bioisosteres

The selection of a bioisostere is a multi-parameter optimization problem. The ideal replacement will mimic the essential interactions of the isoxazole-5-carboxylic acid while improving its drug-like properties. Here, we compare the most common and effective alternatives.

The 5-Substituted-1H-Tetrazole

The tetrazole ring is arguably the most widely used classical bioisostere for the carboxylic acid.[5][6] Its N-H proton has a pKa in the range of 4.5-5.0, closely mimicking that of a carboxylic acid and allowing it to form similar ionic interactions.[7]

Rationale for Selection: The primary driver for replacing a carboxylate with a tetrazole is often to enhance metabolic stability and improve lipophilicity.[5][7] The tetrazolate anion is more diffuse than a carboxylate, which can alter solvation properties and target engagement.

Comparative Data:

PropertyIsoxazole-5-Carboxylic Acid (Parent Scaffold)5-Substituted-1H-TetrazoleAcyl Sulfonamide3-substituted-1,2,4-Oxadiazol-5-one
Typical pKa ~3.5 - 4.5~4.5 - 5.0[5]~4.0 - 5.0[1]~6.0 - 7.0[1]
Lipophilicity (LogD at pH 7.4) LowGenerally Higher[7][8]Variable, can be higherHigher
Permeability (PAMPA) LowOften lower than expected, can be worse than COOH[4][8]Generally Higher[8]Higher
Metabolic Stability Susceptible to UGTGenerally more stableGenerally more stableGenerally more stable
Plasma Protein Binding HighOften remains high or increases[4][8]VariableVariable

Causality and Insight: While tetrazoles are often considered more lipophilic, this does not always translate to better permeability. Studies have shown that tetrazoles can be significantly less permeable than their carboxylic acid counterparts in PAMPA assays.[4][8] This is attributed to a higher desolvation penalty; the tetrazole's multiple nitrogen atoms engage in strong hydrogen bonding with water, making it difficult to exit the aqueous phase and enter the lipid membrane.[3] Therefore, while a tetrazole is an excellent choice for mimicking acidity and improving metabolic stability, it may not solve a permeability problem and can even exacerbate it.

The N-Acyl Sulfonamide

The N-acyl sulfonamide is a highly versatile and effective non-classical bioisostere. The N-H proton is acidic, with a pKa that can be tuned by the substituents on the acyl and sulfonyl groups, but typically falls within the range of carboxylic acids (4-5).[1]

Rationale for Selection: Acyl sulfonamides are chosen to improve permeability and metabolic stability while retaining the acidic proton necessary for target binding.[9][10] Unlike the planar carboxylate or tetrazolate, the sulfonamide group has a tetrahedral geometry, which can be exploited to probe binding pockets in three dimensions.[11]

Causality and Insight: The improved permeability of acyl sulfonamides compared to carboxylic acids and tetrazoles is a significant advantage. The delocalized charge of the anion and the non-planar geometry disrupt the tight solvation shell that hinders the membrane transit of other acidic groups.[8] This makes the acyl sulfonamide a superior choice when poor cell penetration is the primary liability to overcome.

The 1,2,4-Oxadiazol-5-one

Acidic heterocycles offer a rich playground for bioisosteric replacement. The 1,2,4-oxadiazol-5-one is a planar system with an acidic N-H proton, but its pKa is notably higher than a carboxylic acid, typically in the 6-7 range.[1]

Rationale for Selection: This moiety is selected when a reduction in acidity is desired. A less acidic compound will be more protonated at physiological pH, reducing its overall charge and significantly boosting lipophilicity and membrane permeability.[1] This can be particularly advantageous for CNS targets or for improving oral absorption.

Causality and Insight: The trade-off for improved permeability is potentially weaker target engagement. If a strong ionic interaction is essential for potency, raising the pKa from ~4 to ~6.5 means a significant reduction in the ionized fraction at pH 7.4. This strategy is most successful when the primary binding interactions are hydrogen bonds rather than a salt bridge. Case studies have shown this replacement can lead to potent compounds with improved bioavailability.[1][12]

Strategic Workflow for Bioisostere Selection and Evaluation

A successful bioisosteric replacement strategy is systematic. The following workflow outlines the key decisions and experimental validations required.

G start Start: Lead compound with Isoxazole-5-COOH moiety q1 Identify Key Liability: Permeability, Metabolism, or Potency? start->q1 perm Primary Issue: Poor Permeability / High Efflux q1->perm Permeability metab Primary Issue: Metabolic Instability (UGT) q1->metab Metabolism potency Primary Issue: Suboptimal Potency q1->potency Potency perm_sol Strategy: Reduce Acidity & Increase Lipophilicity Synthesize Acyl Sulfonamide or 1,2,4-Oxadiazol-5-one Analogs perm->perm_sol metab_sol Strategy: Block Metabolic Site Synthesize Tetrazole or Acyl Sulfonamide Analogs metab->metab_sol potency_sol Strategy: Maintain pKa & Explore New Interactions Synthesize Tetrazole Analogs potency->potency_sol eval Experimental Evaluation: - In vitro ADME (Protocol 3) - Physicochemical Profiling (Protocol 2) - Target Potency Assay perm_sol->eval metab_sol->eval potency_sol->eval q2 Properties Improved? eval->q2 end Optimized Lead Candidate q2->end Yes revisit Re-evaluate Liability & Bioisostere Choice q2->revisit No revisit->q1

Caption: A decision-making workflow for selecting an appropriate bioisostere.

Experimental Protocols

Trustworthy data is the foundation of good drug design. The following protocols are self-validating and represent industry standards for comparing bioisosteric analogs.

Protocol 1: Synthesis of 3-Aryl-1,2,4-Oxadiazole-5-one from an Isoxazole-5-Carboxylic Acid

This protocol details the conversion of the parent acid to the 1,2,4-oxadiazol-5-one bioisostere, a common synthetic route.

Workflow Diagram:

G cluster_0 Activation cluster_1 Hydroxylamine Reaction cluster_2 Cyclization A 1. Start with Isoxazole-5-COOH B 2. React with Carbonyldiimidazole (CDI) in Anhydrous THF A->B C Intermediate: Acyl-imidazole B->C D 3. Add Hydroxylamine HCl and Triethylamine (TEA) C->D E Intermediate: Acyl-hydroxamate D->E F 4. Heat reaction mixture (e.g., 80°C) E->F G Product: 1,2,4-Oxadiazol-5-one F->G

Caption: Synthetic workflow for 1,2,4-oxadiazol-5-one synthesis.

Step-by-Step Methodology:

  • Activation: To a solution of the starting isoxazole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the reaction for 1-2 hours until gas evolution ceases. Monitor the formation of the acyl-imidazole intermediate by TLC or LC-MS.

  • Hydroxylamine Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in THF. Add this solution to the activated acyl-imidazole mixture. Stir at room temperature for 2-4 hours.

  • Cyclization: Heat the reaction mixture to 80°C and stir overnight. The cyclization to the final 1,2,4-oxadiazol-5-one product can be monitored by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Protocol 2: Comparative pKa Determination by UV-Metric Titration

Objective: To accurately measure the pKa of the parent compound and its bioisosteric analogs to validate changes in acidity.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of each compound in DMSO.

  • Titration Setup: Use a multi-well plate-based system. In each well, add a precise volume of the stock solution to a buffered aqueous solution (e.g., 0.15 M KCl) to achieve a final concentration of 50-100 µM.

  • Titration: Perform a pH titration from ~pH 2 to ~pH 12 by adding small, precise volumes of 0.5 M HCl and 0.5 M NaOH.

  • Data Acquisition: After each titrant addition, measure the full UV-Vis absorbance spectrum (220-500 nm) for each well.

  • Analysis: Use specialized software (e.g., pKa-PRO) to analyze the spectral changes as a function of pH. The software performs a factor analysis of the titration data to identify the number of ionization events and calculates the pKa value(s) by fitting the data to the Henderson-Hasselbalch equation.

  • Control & Validation: Run a standard compound with a known pKa (e.g., phenol) in parallel to validate the accuracy of the experimental setup and analysis.

Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To compare the intrinsic clearance of the parent compound and its bioisosteres, providing a direct measure of their metabolic stability.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture in a 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a 2-4 fold volume of ice-cold acetonitrile containing an internal standard.

  • Negative Control: Run a parallel incubation without NADPH to control for non-enzymatic degradation.

  • Positive Control: Run a compound with known metabolic liability (e.g., verapamil or testosterone) to ensure the microsomes are active.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Interpretation: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the resulting line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Cl_int) from the t½ and incubation parameters. A longer t½ indicates greater metabolic stability.

Conclusion and Strategic Outlook

The bioisosteric replacement of an isoxazole-5-carboxylic acid moiety is a nuanced but powerful tactic in drug optimization. There is no single "best" replacement; the optimal choice is dictated by the specific liabilities of the lead compound.

  • If metabolic instability is the primary concern and target binding requires a pKa match, the tetrazole remains a first-line option, but with the critical caveat that permeability must be closely monitored.

  • When poor cell permeability is the key hurdle, the acyl sulfonamide often provides the most significant improvement by maintaining acidity while disrupting the solvation shell that traps more planar bioisosteres.

  • If a reduction in acidity is tolerable and a major boost in lipophilicity is required (e.g., for CNS penetration), the 1,2,4-oxadiazol-5-one or other less acidic heterocycles are compelling alternatives.

The future of this field lies in the continued development of novel bioisosteres and a deeper, more predictive understanding of how subtle structural changes impact the complex interplay of physicochemical properties. By employing the systematic, data-driven approach outlined in this guide, researchers can navigate these complexities with confidence, accelerating the journey from a promising lead to a viable drug candidate.

References

  • Baxter, A., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-30.
  • Conti, P., et al. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA – Online Research @ Cardiff.
  • Schramm, M. P., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[13]arene Scaffold. The Journal of Organic Chemistry, 76(10), 3849–3861. Available at:

  • Schramm, M. P., et al. (2011). Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calix[13]arene scaffold. PubMed. Available at:

  • Schramm, M. P., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[13]arene Scaffold. ACS Publications. Available at:

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Isoxazole-Based Compounds

Introduction: The Isoxazole Scaffold and the Imperative of Selectivity The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative of Selectivity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of clinically significant drugs, from antibacterials like sulfamethoxazole to anti-inflammatory agents like valdecoxib.[3][5] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, making them attractive scaffolds for novel drug discovery.[1][2][4][6][7]

However, the biological activity of any compound is governed not only by its interaction with the intended target but also by its unintended interactions with other proteins—a phenomenon known as cross-reactivity or off-target binding. For isoxazole-based compounds, as with any therapeutic agent, a thorough understanding of their selectivity profile is paramount. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and high attrition rates during drug development.[8] Conversely, well-characterized polypharmacology (engaging multiple targets) can sometimes be beneficial. Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design, guiding lead optimization and predicting clinical outcomes.[9][10]

This guide provides a comparative framework for evaluating the cross-reactivity of isoxazole-based compounds, focusing on two therapeutically important and well-studied target classes: protein kinases and cyclooxygenase (COX) enzymes. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the principles of selectivity.

Case Study 1: Selectivity Profiling of Isoxazole-Based Kinase Inhibitors

The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding sites. This structural similarity makes achieving selectivity a formidable challenge for ATP-competitive inhibitors.[11] Isoxazole-based scaffolds have been successfully employed as cores for potent kinase inhibitors.[11][12][13] A lack of selectivity can lead to toxicity by inhibiting essential "housekeeping" kinases.

A critical pathway often targeted in oncology is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, and survival. Profiling an isoxazole-based inhibitor against multiple kinases within and outside this pathway is essential to validate its mechanism of action and predict its safety profile.

Data Presentation: Comparative Kinase Inhibition Profile

The following table presents illustrative data for a hypothetical parent isoxazole compound (Compound A) and two structural analogs (Compounds B and C) tested against key kinases in the PI3K/Akt/mTOR pathway. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

Kinase Target3-(2-Chlorophenyl)isoxazol-5-amine (Compound A) IC50 (nM)3-(4-Fluorophenyl)isoxazol-5-amine (Compound B) IC50 (nM)3-(2,4-Dichlorophenyl)isoxazol-5-amine (Compound C) IC50 (nM)
PI3Kα 15258
PI3Kβ 150180120
PI3Kδ 203512
PI3Kγ 8011065
Akt1 250350180
mTOR 508530
PDK1 >1000>1000>1000
Data is representative and adapted from similar compound profiles for illustrative purposes.[12]

Expert Interpretation: This dataset allows for a direct comparison of potency and selectivity. Compound C emerges as the most potent inhibitor of PI3Kα, PI3Kδ, and mTOR. All three compounds demonstrate high selectivity against PDK1, a desirable trait to minimize disruption of other signaling pathways. The >10-fold selectivity of Compound A for PI3Kα (15 nM) over PI3Kβ (150 nM) is a critical finding, as isoform-specific inhibition can lead to a better therapeutic window. This comparative analysis guides the structure-activity relationship (SAR) studies needed to further optimize selectivity.

Experimental Workflow: Kinase Inhibitor Profiling

The logical flow for assessing kinase inhibitor selectivity involves a tiered approach, starting with the primary target and expanding to broader panels to identify potential off-target liabilities.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Cellular Validation A Test Compound Library (Isoxazole Analogs) B Primary Biochemical Assay (e.g., against PI3Kα) A->B C Determine Potency (IC50) B->C D Screen Hits against Related Kinase Panel (e.g., PI3Kβ, δ, γ) C->D E Broad Kinome Screen (e.g., >400 kinases) D->E F Calculate Selectivity Ratios E->F G Cell-Based Target Engagement Assays (e.g., Western Blot for p-Akt) F->G H Confirm On-Target Effect & Off-Target Consequences G->H

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a self-validating system because the signal is directly proportional to enzyme activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The generated luminescence correlates with kinase activity.

Materials:

  • Recombinant Kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., PIP2)

  • ATP solution

  • Isoxazole test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the isoxazole compounds in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 25 nL of serially diluted compound or DMSO (for control wells) to the appropriate wells.

    • Add 1.25 µL of a 4X kinase/substrate mixture (prepared in Assay Buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow compound binding.

  • Initiate Reaction: Add 1.25 µL of 4X ATP solution to each well to start the kinase reaction. The final volume is 5 µL. Causality: This step is critical for timing; all wells should be initiated simultaneously to ensure consistent reaction times.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in control wells).

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. Causality: This step is essential to stop the enzymatic reaction and eliminate the background signal from unused ATP, thereby ensuring the final signal comes only from the produced ADP.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow the luciferase reaction to stabilize.

  • Data Acquisition: Read the luminescence of the plate using a luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all data points.

    • Normalize the data to the high (DMSO only) and low (no ATP) controls.

    • Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

Case Study 2: COX-1 vs. COX-2 Selectivity of Isoxazole-Based NSAIDs

The discovery of two cyclooxygenase isoforms, COX-1 and COX-2, revolutionized the understanding of non-steroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is inducible at sites of inflammation.[14] The diarylisoxazole scaffold is found in several NSAIDs, including those with high selectivity for one isoform over the other.[14][15][16]

The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2 to reduce inflammation, while sparing COX-1 to avoid gastrointestinal side effects.[16] Isoxazole-containing "coxibs" like valdecoxib were designed with this principle in mind.[15]

Data Presentation: Comparative COX Isoform Inhibition

This table compares the inhibitory activity (IC50) and selectivity of different isoxazole-based compounds against human COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
Mofezolac COX-10.0079<0.00016[14][17]
COX-2>50
P6 COX-1190.38[14]
COX-2>50
Valdecoxib COX-15.0294[15] (Implied)
COX-20.017
Compound C8 COX-180.0115.43[15][16]
COX-20.69

Expert Interpretation: The data clearly distinguishes between different selectivity profiles. Mofezolac is a highly potent and selective COX-1 inhibitor.[14][17] In contrast, Valdecoxib and the synthesized Compound C8 are highly selective COX-2 inhibitors, as indicated by their large SI values.[15][16] P6 shows weak inhibition of COX-1 and no activity against COX-2.[14] This type of comparative data is crucial for selecting candidates with the desired pharmacological profile, in this case, a high SI for anti-inflammatory applications with a potentially improved gastrointestinal safety profile.

Conceptual Diagram: The Rationale for COX-2 Selectivity

This diagram illustrates the distinct physiological roles of COX-1 and COX-2 and the therapeutic consequence of selective vs. non-selective inhibition.

G cluster_0 Physiological Roles cluster_1 Inhibitor Action cluster_2 Clinical Outcomes COX1 COX-1 (Constitutive) GI GI Protection Platelet Function COX1->GI COX2 COX-2 (Inducible) Inflam Inflammation Pain, Fever COX2->Inflam Outcome1 Analgesia + GI Side Effects GI->Outcome1 Inhibition Causes Inflam->Outcome1 Inhibition Causes Outcome2 Analgesia (Theoretically Sparing GI) Inflam->Outcome2 Inhibition Causes NonSelective Non-Selective Inhibitor (e.g., Ibuprofen) NonSelective->COX1 NonSelective->COX2 NonSelective->Outcome1 Selective Selective COX-2 Inhibitor (Isoxazole-Based) Selective->COX2 Selective->Outcome2

Caption: Rationale for developing selective COX-2 inhibitors.

Detailed Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol outlines a method to determine the potency and selectivity of isoxazole compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of arachidonic acid, COX produces Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, a reaction that can be monitored using a fluorescent probe (e.g., ADHP), which becomes highly fluorescent upon oxidation. An inhibitor will reduce the rate of this fluorescence increase.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent probe

  • Heme cofactor

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Isoxazole test compounds

  • Black, solid bottom 96-well plates

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of isoxazole compounds in DMSO and add 1 µL to the appropriate wells of the 96-well plate. Add 1 µL of DMSO to control wells.

  • Enzyme Preparation: Prepare separate solutions of COX-1 and COX-2 enzyme in Assay Buffer containing heme and ADHP.

  • Enzyme Addition & Pre-incubation: Add 150 µL of the enzyme solution to each well. Mix gently and incubate at room temperature for 15 minutes, protected from light. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate measurement of inhibitory potential.

  • Reaction Initiation: Prepare a solution of arachidonic acid in Assay Buffer. To initiate the reaction, add 50 µL of the arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence every minute for 10-15 minutes in kinetic mode.

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_dmso)).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a suitable model to determine the IC50 value for each isoform.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

The isoxazole scaffold remains a highly valuable motif in drug discovery, capable of forming the basis for potent inhibitors of diverse target classes. As this guide has demonstrated through the case studies of kinases and COX enzymes, the therapeutic success of these compounds is critically dependent on a thorough evaluation of their cross-reactivity. A tiered, systematic approach to profiling, utilizing robust and validated biochemical assays, is essential. The comparative analysis of potency (IC50) and selectivity ratios across a panel of targets provides the indispensable data needed to guide medicinal chemistry efforts, interpret biological outcomes, and ultimately select drug candidates with the highest probability of clinical success and safety. The principles and protocols outlined herein provide a foundational framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of their novel isoxazole-based compounds.

References

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  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH.
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Comparative

A Comparative Guide to Isoxazole Synthesis: Classical versus Modern Methodologies for the Modern Researcher

The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to act as a bioisostere for amide a...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to act as a bioisostere for amide and ester functionalities, its involvement in hydrogen bonding, and its role as a versatile synthetic intermediate.[3][4] Consequently, the efficient and selective synthesis of isoxazoles is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of a classical and a modern method for isoxazole synthesis. We will move beyond a simple listing of procedures to explore the underlying chemical principles, practical considerations, and the tangible impact of methodological choices on experimental outcomes. By presenting detailed, side-by-side protocols and performance data, this guide aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Chemical Landscape of Isoxazole Synthesis: An Overview

The construction of the isoxazole ring has been approached from various angles over the years. However, two primary strategies have emerged as the most fundamental and widely adopted: the classical condensation of a 1,3-dicarbonyl compound with hydroxylamine and the modern 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5]

To illustrate the practical differences between these approaches, we will focus on the synthesis of a simple yet representative model compound: 3,5-dimethylisoxazole .

Experimental Workflow Overview

G cluster_classical Classical Method cluster_modern Modern Method start_c 1,3-Dicarbonyl (Acetylacetone) product_c 3,5-Dimethylisoxazole start_c->product_c Condensation reagent_c Hydroxylamine reagent_c->product_c start_m1 Aldoxime (Acetaldehyde Oxime) intermediate_m Nitrile Oxide (in situ) start_m1->intermediate_m Oxidation start_m2 Alkyne (Propyne) product_m 3,5-Dimethylisoxazole start_m2->product_m intermediate_m->product_m 1,3-Dipolar Cycloaddition

Caption: General workflows for classical and modern isoxazole synthesis.

Head-to-Head Comparison: Performance Metrics

To provide a clear, quantitative comparison, the following table summarizes the key performance indicators for the synthesis of 3,5-dimethylisoxazole via both a classical and a modern approach.

MetricClassical Method (from Acetylacetone)Modern Method (1,3-Dipolar Cycloaddition)
Yield ~70%[6]85-95%[7]
Reaction Time 24 hours (conventional)[6]1.5 - 4.5 hours (conventional), 5-20 min (microwave)[8][9]
Temperature Room Temperature[6]Room Temperature to 60 °C (conventional)[7], 100-180 °C (microwave)[9]
Catalyst None (base or acid may be used)[10]Often Cu(I) for terminal alkynes[11]
Reagents Acetylacetone, HydroxylamineAcetaldehyde oxime, Propyne, Oxidizing agent (e.g., NCS)
Regioselectivity High for symmetrical diketonesHigh (kinetically controlled)[5]
Substrate Scope Good for accessible 1,3-dicarbonylsVery broad for both alkyne and nitrile oxide precursors
Key Advantage Simple, inexpensive starting materialsHigh efficiency, speed, and broad applicability

Deep Dive into the Methodologies: Protocols and Mechanistic Insights

Method 1: The Classical Approach - Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine

This method, often referred to as the Claisen isoxazole synthesis, is a robust and long-standing technique for preparing isoxazoles.[12] It relies on the reaction of a 1,3-dicarbonyl compound with hydroxylamine, which undergoes a cyclization and dehydration to form the isoxazole ring.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone [13]

  • Reaction Setup: In a round-bottom flask, dissolve acetylacetone (1.0 eq.) in ethanol.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.1 eq.) and a base (e.g., pyridine or sodium acetate, 1.1 eq.) in water to the stirred acetylacetone solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Causality Behind Experimental Choices:

  • Choice of Base: The reaction is often carried out in the presence of a mild base like pyridine or sodium acetate to neutralize the hydrochloric acid formed from hydroxylamine hydrochloride, which can otherwise catalyze side reactions.

  • Solvent: Ethanol is a common solvent as it dissolves both the organic starting material and the hydroxylamine salt.

  • Temperature: The reaction proceeds efficiently at room temperature, making it experimentally simple and energy-efficient.

Reaction Mechanism

G cluster_mechanism Mechanism of Classical Isoxazole Synthesis start Acetylacetone + Hydroxylamine intermediate1 Monoxime Intermediate start->intermediate1 Nucleophilic Attack & Dehydration intermediate2 5-Hydroxyisoxazoline intermediate1->intermediate2 Intramolecular Cyclization product 3,5-Dimethylisoxazole intermediate2->product Dehydration

Caption: Mechanism of the classical condensation reaction for isoxazole synthesis.[10]

The reaction proceeds through the initial formation of a monoxime intermediate, which then undergoes an intramolecular cyclization to form a 5-hydroxyisoxazoline.[10] Subsequent dehydration yields the aromatic isoxazole ring. For unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack of hydroxylamine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[9]

Method 2: The Modern Approach - 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the isoxazole ring.[5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A key advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes.[5]

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole via 1,3-Dipolar Cycloaddition

This protocol is adapted from general procedures for 1,3-dipolar cycloadditions.[14]

  • Reaction Setup: In a round-bottom flask, dissolve acetaldehyde oxime (1.0 eq.) and propyne (bubbled through the solution or added as a condensed liquid at low temperature) in a suitable solvent such as tetrahydrofuran (THF).

  • In situ Generation of Nitrile Oxide: Add an oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 eq.), portion-wise to the stirred solution at room temperature. A mild base, like triethylamine, is often added to facilitate the elimination of HCl.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 2-4 hours. The reaction can also be performed in a microwave reactor for significantly shorter reaction times (e.g., 10-15 minutes at 120 °C).[9]

  • Workup: Filter the reaction mixture to remove any solid byproducts. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • In situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and can dimerize to form furoxans.[3] Generating them in the presence of the alkyne ensures that the cycloaddition is the major reaction pathway.

  • Oxidizing Agent: N-chlorosuccinimide is a common and effective oxidizing agent for converting aldoximes to the corresponding hydroximoyl chlorides, which then eliminate HCl to form the nitrile oxide.

  • Microwave Irradiation: This technique can dramatically accelerate the reaction rate by efficiently heating the polar reactants and solvent, leading to significantly reduced reaction times and often cleaner reactions.[8][9]

Reaction Mechanism

G cluster_mechanism Mechanism of 1,3-Dipolar Cycloaddition start Acetaldehyde Oxime intermediate1 Hydroximoyl Chloride start->intermediate1 Oxidation (e.g., NCS) intermediate2 Acetonitrile Oxide (1,3-Dipole) intermediate1->intermediate2 Elimination (Base) product 3,5-Dimethylisoxazole intermediate2->product [3+2] Cycloaddition alkyne Propyne (Dipolarophile) alkyne->product

Caption: Mechanism of the 1,3-dipolar cycloaddition for isoxazole synthesis.[15]

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the pi systems of the nitrile oxide and the alkyne interact in a single transition state to form the five-membered ring.[16] This concerted mechanism generally leads to high regioselectivity, which is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.[5]

Conclusion: Selecting the Right Tool for the Job

Both the classical condensation and modern 1,3-dipolar cycloaddition methods offer viable pathways to isoxazoles, each with its own set of advantages and disadvantages.

The classical method is attractive for its simplicity, use of readily available and inexpensive starting materials, and straightforward experimental setup. It is an excellent choice for the synthesis of simple, symmetrically substituted isoxazoles. However, it can suffer from issues with regioselectivity when using unsymmetrical 1,3-dicarbonyls and may require longer reaction times.[12]

The modern 1,3-dipolar cycloaddition provides a more versatile and efficient route to a wider range of isoxazole derivatives. Its key strengths lie in its high yields, shorter reaction times (especially with microwave assistance), and generally excellent control of regioselectivity.[5][7] While the starting materials may be more complex or require in situ generation, the overall efficiency and broad substrate scope often make it the preferred method in contemporary drug discovery research.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, the complexity of the target molecule, and the available resources. By understanding the nuances of each method, scientists can strategically design and execute the most effective synthesis for their desired isoxazole derivatives.

References

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). Molecules. [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). MDPI. [Link]

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  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Center for Biotechnology Information. [Link]

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  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). National Center for Biotechnology Information. [Link]

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  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). National Center for Biotechnology Information. [Link]

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  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

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  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Semantic Scholar. [Link]

  • Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. (2025). ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxazole and isoxazole: From one-pot synthesis to medical applications. (n.d.). ResearchGate. [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 3-(...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not always be readily available. Therefore, this document synthesizes best practices based on the compound's constituent functional groups—a carboxylic acid and an isoxazole ring—and aligns with authoritative regulatory standards.

The fundamental principle of laboratory safety is proactive risk management.[1] Before beginning any procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the chemical in use.[2][3] In the absence of a specific SDS for 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid, a thorough risk assessment based on its chemical class is the responsible course of action.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the potential hazards is the first step in safe handling. Based on its structure, 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid should be treated with caution. Structurally similar compounds are classified as irritants.[4] The carboxylic acid group suggests corrosive properties, while the isoxazole moiety, a heterocyclic compound, requires careful handling.

1.1. Inherent Hazards:

  • Skin and Eye Irritation: Like many carboxylic acids and isoxazole derivatives, this compound is likely to be an irritant to the skin and eyes.[5][6][7]

  • Respiratory Tract Irritation: If the compound is a fine powder, inhalation may cause respiratory irritation.[6][7][8]

  • Incompatibility: Carboxylic acids are generally incompatible with bases, oxidizing agents, and reducing agents.[2] Mixing with bases can cause a vigorous and exothermic neutralization reaction.

1.2. Recommended Personal Protective Equipment (PPE): A robust defense against chemical exposure is non-negotiable. Always wear the following when handling this compound:

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential.[2] Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required.[2][9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

PPE ItemSpecificationRationale
Eye Protection Chemical Splash Goggles / Face ShieldProtects against splashes and airborne particles causing serious eye irritation.[4][6]
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact, preventing potential irritation.[2][8]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[9]
Workstation Chemical Fume HoodMinimizes inhalation risk and contains any potential spills.[2]

Part 2: Spill Management Protocol

Accidents can happen despite the most stringent precautions. A well-rehearsed spill response plan is crucial.[10]

2.1. Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers.

2.2. Spill Cleanup Procedure: For a minor spill within a fume hood:

  • Don appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[2]

  • Gently sweep the absorbed material into a designated, clearly labeled hazardous waste container.[2] Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[10]

Part 3: Step-by-Step Disposal Protocol

The disposal of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid must be managed as hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[11]

3.1. Waste Segregation and Collection: Proper segregation is the cornerstone of safe and compliant chemical waste management.[11]

  • Designated Waste Container: Use a dedicated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) is a suitable choice.[2]

  • Incompatibility Avoidance: Never mix carboxylic acid waste with bases, oxidizers, or inorganic acids in the same container.[2][9] This is a critical safety measure to prevent dangerous reactions.

3.2. Labeling and Storage: Accurate labeling ensures that waste is handled correctly throughout the disposal process.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid," the concentration (if in solution), and the associated hazards (e.g., "Irritant," "Corrosive").[2][11]

  • Storage: Keep the waste container tightly sealed except when adding waste.[11] Store it in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[2] Use secondary containment to mitigate the impact of any potential leaks.[11]

3.3. Disposal Workflow Diagram:

G cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unused/Waste 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 container Select Compatible Hazardous Waste Container (HDPE) ppe->container Step 2 label_container Label Container Correctly: - Full Chemical Name - Hazard Warnings (Irritant) container->label_container Step 3 collect Transfer Waste into Container (Inside a Fume Hood) label_container->collect Step 4 seal Seal Container Tightly collect->seal Step 5 store Store in Designated Satellite Accumulation Area (SAA) seal->store Step 6 segregate Segregate from Incompatible Materials (e.g., Bases, Oxidizers) store->segregate containment Use Secondary Containment store->containment pickup Arrange for Pickup by Institution's EHS Department or Licensed Contractor store->pickup Step 7 end_node End: Compliant Disposal via Licensed Facility pickup->end_node Step 8

Caption: Workflow for the disposal of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid.

Part 4: Regulatory Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) enforces these under the Resource Conservation and Recovery Act (RCRA).[12] Laboratories are classified as waste generators and must adhere to specific requirements for waste accumulation, storage, and disposal.[12][13]

Key Regulatory Considerations:

  • Generator Status: Your institution will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates storage time limits and other requirements.[12]

  • Satellite Accumulation Areas (SAA): Waste can be accumulated at or near the point of generation in an SAA before being moved to a central storage area.[12]

  • Professional Disposal: Final disposal must be carried out by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][14] These professionals are trained to handle and transport chemical waste for final treatment, often via incineration at a permitted facility.[15][16]

Disposal Decision Tree:

G q1 Is the material 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid or contaminated with it? a1_yes Treat as Hazardous Waste q1->a1_yes Yes a1_no Follow disposal procedures for non-hazardous material q1->a1_no No q2 Is the waste container properly labeled and sealed? a1_yes->q2 a2_yes Store in designated Satellite Accumulation Area (SAA) q2->a2_yes Yes a2_no Correctly label and/or seal the container q2->a2_no No q3 Is the SAA at capacity or has the storage time limit been reached? a2_yes->q3 a2_no->q2 a3_yes Contact EHS for waste pickup q3->a3_yes Yes a3_no Continue to store safely and monitor q3->a3_no No end_node Compliant Disposal a3_yes->end_node

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

As a novel heterocyclic compound, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid presents a unique set of handling requirements for researchers in drug discovery and development. While a specific Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid presents a unique set of handling requirements for researchers in drug discovery and development. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of its structural motifs—the isoxazole ring and the carboxylic acid group—allows for the formulation of robust safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and handling procedures necessary to ensure the safety of laboratory personnel.

Hazard Analysis: A Proactive Approach

The fundamental principle of laboratory safety is to anticipate and mitigate risks.[1][2] For 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, the primary hazards are inferred from structurally related compounds. Analogues such as 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid are classified as irritants, known to cause skin and serious eye irritation.[3] Similarly, other isoxazole derivatives are flagged for potential skin, eye, and respiratory irritation.[4][5] The carboxylic acid functional group also contributes to the potential for irritation and corrosive action, particularly to the eyes and skin.[6][7] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a key element of its Laboratory Standard (29 CFR 1910.1450).[8][9] The selection of appropriate PPE is contingent on a thorough risk assessment of the procedures being performed.[2] Below is a detailed breakdown of the recommended PPE for handling 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields. A face shield is recommended if there is a risk of dust generation.[10][11]Nitrile or butyl rubber gloves.[6][10] Inspect gloves for any signs of degradation before use.A fully buttoned, fire-retardant lab coat.[12]A NIOSH-approved N95 respirator is advised if handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[6][10]
Dissolving and Solution Handling Chemical splash goggles are mandatory to provide a complete seal around the eyes.[11][13] A face shield should be worn in conjunction with goggles when handling larger volumes.[10][11]Nitrile or butyl rubber gloves.[6][10] Consider double-gloving for added protection.A chemical-resistant apron over a lab coat.Work should be performed in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[14]
Running Reactions and Work-up Chemical splash goggles and a face shield are required.[10][11]Nitrile or butyl rubber gloves.[6][10] Change gloves immediately if contamination is suspected.A chemical-resistant apron over a lab coat.All operations should be conducted within a certified chemical fume hood.[14]
Waste Disposal Chemical splash goggles.Nitrile or butyl rubber gloves.[6][10]A lab coat.Not generally required if handling sealed waste containers.
Operational Plan for Safe Handling

A systematic approach to handling 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is crucial for minimizing exposure. The following step-by-step procedure should be integrated into your laboratory's Chemical Hygiene Plan, as mandated by OSHA.[8][9][15]

1. Preparation and Pre-Handling Check:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and any known hazards.[16]

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Handling the Compound:

  • Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.[14]

  • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers of the chemical closed when not in use.[17]

4. Post-Handling Procedures:

  • After handling is complete, decontaminate the work area thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands and any exposed skin with soap and water immediately after removing gloves.[10]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[12][18] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[18] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]

  • Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for disposal.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[4]

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed container.[19][20]

    • Liquid Waste: Collect in a compatible, sealed container, also clearly labeled.[4][19]

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour this chemical down the drain or dispose of it in regular trash.[4][17]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep Assess Risks & Review SOPs ppe Don Appropriate PPE prep->ppe hood Verify Fume Hood Function ppe->hood weigh Weigh Solid in Hood hood->weigh Start Handling dissolve Dissolve in Hood weigh->dissolve react Perform Reaction in Hood dissolve->react decon Decontaminate Work Area react->decon End Handling segregate Segregate Waste (Solid/Liquid) react->segregate Generate Waste doff Remove PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash label_waste Label Waste Containers segregate->label_waste dispose Dispose via EHS label_waste->dispose spill Spill Occurs spill_small Small Spill: Absorb & Collect spill->spill_small Small spill_large Large Spill: Evacuate & Call EHS spill->spill_large Large exposure Exposure Occurs exposure_action Administer First Aid & Seek Medical Attention exposure->exposure_action

Caption: Workflow for handling 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

References

  • American Chemical Society. (n.d.). Safety. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Publications & Resources. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Angene Chemical. (2024, September 2). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • PMC. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Pharma Guideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Retrieved from [Link]

  • Zenodo. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Retrieved from [Link]

  • GOV.UK. (n.d.). Polycyclic aromatic hydrocarbons (Benzo[a]pyrene). Retrieved from [Link]

  • CDC Archive. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? | Environmental Medicine | ATSDR. Retrieved from [Link]

  • CDC Archive. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR. Retrieved from [Link]

  • ATSDR | CDC. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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